molecular formula C11H19NO3 B141526 Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 147804-30-6

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

カタログ番号: B141526
CAS番号: 147804-30-6
分子量: 213.27 g/mol
InChIキー: ULSBMKGFFFMGOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(5-7-12)8-14-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBMKGFFFMGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622734
Record name tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147804-30-6
Record name tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxa-6-azaspiro[2.5]octane, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Boc-1-oxa-6-azaspiro[2.5]octane: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Boc-1-oxa-6-azaspiro[2.5]octane, also known as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a heterocyclic organic compound featuring a spirocyclic system containing an oxirane and a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This compound serves as a valuable intermediate in medicinal chemistry, primarily in the development of novel therapeutic agents. Its unique three-dimensional structure makes it an attractive scaffold for the synthesis of complex molecules with potential biological activity. Notably, it is a key precursor in the synthesis of T-type calcium channel antagonists, a class of drugs with applications in the treatment of various neurological and cardiovascular disorders. This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 6-Boc-1-oxa-6-azaspiro[2.5]octane, along with its synthetic methodologies and role in drug discovery.

Chemical and Physical Properties

6-Boc-1-oxa-6-azaspiro[2.5]octane is a white to light yellow crystalline powder at room temperature.[1] Its core structure consists of a piperidine ring fused to an oxirane ring at the 4-position, with the piperidine nitrogen protected by a Boc group. This structure imparts specific reactivity and conformational rigidity to the molecule.

Table 1: Physicochemical Properties of 6-Boc-1-oxa-6-azaspiro[2.5]octane
PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 50-59 °C[1]
CAS Number 147804-30-6[1][2]
Purity ≥ 97% (GC)[1]
Storage Room Temperature, in a dark, dry, and sealed container[1]

Spectroscopic Data

Detailed experimental spectroscopic data for 6-Boc-1-oxa-6-azaspiro[2.5]octane is not widely available in the public domain. However, based on the analysis of similar Boc-protected heterocyclic compounds, the expected spectral characteristics are outlined below.[3][4]

Table 2: Predicted Spectroscopic Data for 6-Boc-1-oxa-6-azaspiro[2.5]octane
Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and oxirane ring protons (multiplets, ~2.5-3.0 ppm).
¹³C NMR Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spiro carbon, piperidine ring carbons, and oxirane ring carbons.
IR Spectroscopy Characteristic absorption bands for the C=O of the carbamate (around 1690 cm⁻¹), C-O-C stretching of the oxirane and the Boc group, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of the Boc group.

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane is scarce. However, a general synthetic approach can be inferred from methodologies used for analogous spirocyclic compounds. The synthesis likely involves the epoxidation of a corresponding N-Boc-4-methylenepiperidine.

General Synthetic Workflow

The synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane can be conceptualized through the following workflow:

G Start N-Boc-4-piperidone Step1 Wittig Reaction (e.g., with Methyltriphenylphosphonium bromide) Start->Step1 Intermediate N-Boc-4-methylenepiperidine Step1->Intermediate Step2 Epoxidation (e.g., with m-CPBA) Intermediate->Step2 Product 6-Boc-1-oxa-6-azaspiro[2.5]octane Step2->Product

Caption: General synthetic workflow for 6-Boc-1-oxa-6-azaspiro[2.5]octane.

Illustrative Experimental Procedure (Adapted from similar syntheses)

Step 1: Synthesis of N-Boc-4-methylenepiperidine

To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium is added at low temperature (e.g., 0 °C) to generate the ylide. After stirring, a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-4-methylenepiperidine.

Step 2: Epoxidation to 6-Boc-1-oxa-6-azaspiro[2.5]octane

To a solution of N-Boc-4-methylenepiperidine in a chlorinated solvent like dichloromethane (DCM), an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford 6-Boc-1-oxa-6-azaspiro[2.5]octane.

Role in Drug Development and Signaling Pathways

6-Boc-1-oxa-6-azaspiro[2.5]octane is a crucial building block in the synthesis of T-type calcium channel antagonists. T-type calcium channels are low voltage-activated channels that play a significant role in regulating neuronal excitability and firing patterns, as well as in cardiovascular and endocrine functions. Dysregulation of these channels has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and hypertension.

Synthesis of a T-type Calcium Channel Antagonist Precursor

One of the primary applications of 6-Boc-1-oxa-6-azaspiro[2.5]octane is in the synthesis of 4-aminomethyl-4-fluoropiperidine derivatives, which are potent T-type calcium channel blockers. The oxirane ring of 6-Boc-1-oxa-6-azaspiro[2.5]octane can be opened by a nucleophile, such as an azide, followed by reduction and subsequent chemical modifications to introduce the desired functionalities.

G Start 6-Boc-1-oxa-6-azaspiro[2.5]octane Step1 Ring Opening (e.g., with NaN₃) Start->Step1 Intermediate1 Azido alcohol intermediate Step1->Intermediate1 Step2 Fluorination (e.g., with DAST) Intermediate1->Step2 Intermediate2 Azido fluoride intermediate Step2->Intermediate2 Step3 Azide Reduction (e.g., H₂, Pd/C) Intermediate2->Step3 Product 4-Aminomethyl-4-fluoropiperidine derivative precursor Step3->Product

Caption: Synthetic pathway from 6-Boc-1-oxa-6-azaspiro[2.5]octane to a T-type calcium channel antagonist precursor.

T-type Calcium Channel Signaling Pathway

T-type calcium channels are involved in the generation of low-threshold calcium spikes, which can lead to burst firing of neurons. Antagonists of these channels can modulate this activity.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type Ca²⁺ Channel Ca_int Ca²⁺ T_type->Ca_int Influx Ca_ext Ca²⁺ Ca_ext->T_type Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_int->Signaling Initiates Depolarization Membrane Depolarization Depolarization->T_type Activates Antagonist T-type Channel Antagonist Antagonist->T_type Blocks

Caption: Simplified signaling pathway of a T-type calcium channel and the action of an antagonist.

Conclusion

6-Boc-1-oxa-6-azaspiro[2.5]octane is a synthetically versatile and commercially available intermediate with significant applications in drug discovery and development. Its utility as a precursor for T-type calcium channel antagonists highlights its importance in the search for new treatments for neurological and other disorders. The unique spirocyclic scaffold offers a platform for the creation of structurally complex and diverse molecules, making it a compound of high interest for medicinal chemists. Further research into the synthesis and application of this and related spirocycles is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

A Comprehensive Technical Guide to Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth examination of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and novel material synthesis. This guide details its physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of innovative therapeutic agents.

Abstract

This compound is a unique spirocyclic compound featuring a piperidine ring fused with an oxirane. This structure imparts valuable conformational rigidity and three-dimensional character, making it a highly sought-after intermediate in modern drug discovery. Its stability, coupled with the reactivity of the epoxide ring, allows for diverse chemical modifications, establishing it as a key component in the synthesis of complex bioactive molecules. This document provides a detailed overview of its chemical properties, a validated synthesis protocol, and its significant applications, particularly as a precursor to T-type calcium channel antagonists for neurological disorders.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueCitation(s)
Molecular Weight 213.27 g/mol [1][2][3]
Molecular Formula C₁₁H₁₉NO₃[2][4][5]
CAS Number 147804-30-6[2][4][5]
IUPAC Name This compound[1]
Synonyms 6-Boc-1-oxa-6-azaspiro[2.5]octane, N-Boc-1-oxa-6-azaspiro[2.5]octane[1][3][5][6]
Appearance White to light yellow crystalline powder[3][5]
Melting Point 55 - 59 °C[5]
Boiling Point 297.62 °C at 760 mmHg (Predicted)[3]
Density 1.12 g/cm³ (Predicted)[3]
Purity ≥ 97% (GC)[5]
Solubility Information not widely available, typical for protected amines.
Storage Conditions Store at room temperature in a dry, dark place.[3][5]
InChI Key ULSBMKGFFFMGOI-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CO2[1][2]

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved via the epoxidation of a suitable unsaturated precursor, namely tert-butyl 4-methylene-piperidine-1-carboxylate. This reaction is a reliable and scalable method for producing the target spirocycle.

General Synthesis Workflow

The logical flow from the starting material to the final product involves a single, crucial epoxidation step followed by purification.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product Start Tert-butyl 4-methylene- piperidine-1-carboxylate Reaction Epoxidation Reaction Start->Reaction Reagent m-CPBA or other peroxy acid Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Temp 0 °C to Room Temp. Temp->Reaction Purification Chromatographic Purification Reaction->Purification End Tert-butyl 1-oxa-6-azaspiro[2.5] octane-6-carboxylate Purification->End

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from tert-butyl 4-methylenepiperidine-1-carboxylate.

Materials:

  • Tert-butyl 4-methylenepiperidine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or Heptane) for elution

Procedure:

  • Reaction Setup: Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 1.2 to 1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.

  • Final Product: Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a white or off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

This spirocyclic intermediate is a valuable building block for creating novel therapeutic agents due to its rigid, three-dimensional scaffold.[5] Its primary application lies in the synthesis of complex molecules targeting various diseases, including neurological disorders, by serving as a key intermediate.[3][5]

Role as a Precursor to T-type Calcium Channel Antagonists

A significant application of this compound is in the synthesis of T-type Ca²⁺ channel antagonists.[3] These channels are implicated in various neurological conditions, including epilepsy and neuropathic pain. The epoxide ring of the spirocycle is a key functional handle that can be opened by various nucleophiles to introduce further chemical diversity, leading to potent and selective modulators.

G cluster_synthesis Chemical Synthesis cluster_target Biological Target & Pathway cluster_disease Disease Indication A Tert-butyl 1-oxa-6- azaspiro[2.5]octane- 6-carboxylate B Nucleophilic Ring Opening of Epoxide A->B C Further Synthetic Modifications B->C D Final Drug Candidate (e.g., T-type Ca2+ Channel Antagonist) C->D E T-type Ca2+ Ion Channel D->E Binds & Inhibits F Modulation of Ca2+ Influx E->F G Regulation of Neuronal Excitability F->G H Therapeutic Effect G->H I Neurological Disorders (e.g., Epilepsy, Neuropathic Pain)

Caption: Role of the spirocycle in the drug development pathway for neurological disorders.

This pathway highlights how the unique chemical properties of this compound are leveraged to create sophisticated molecules that can interact with specific biological targets to produce a therapeutic effect.

Other Potential Applications

Beyond neurology, its utility extends to:

  • Material Science: Used in formulating advanced polymers and coatings where its rigid structure can enhance durability and other physical properties.[5]

  • Agrochemicals: Serves as a scaffold for developing new pesticides and herbicides that are potentially more effective and environmentally benign.[5]

  • Biochemical Research: Employed in the synthesis of enzyme inhibitors and molecular probes to study metabolic pathways.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and material sciences. Its well-defined structure, accessible synthesis, and versatile reactivity provide chemists with a reliable platform for constructing novel molecules with complex three-dimensional architectures. As the demand for new therapeutics with improved efficacy and specificity continues to grow, the importance of such foundational building blocks in the drug discovery pipeline cannot be overstated.

References

An In-depth Technical Guide on Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique spirocyclic structure, incorporating an oxirane ring fused to a piperidine core, makes it a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its structure, properties, a detailed plausible synthesis protocol, and its significant role in the development of T-type calcium channel antagonists for the management of neurological disorders such as neuropathic pain.

Chemical Structure and Properties

This compound, also known by its synonyms 6-Boc-1-oxa-6-azaspiro[2.5]octane and N-Boc-1-oxa-6-azaspiro[2.5]octane, possesses a distinct spiro-epoxide structure. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enabling selective chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
CAS Number 147804-30-6
Appearance White to off-white solid
Melting Point 55-59 °C
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CO2
InChI 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(5-7-12)8-14-11/h4-8H2,1-3H3

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via the Corey-Chaykovsky reaction.[4][5] This method involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide, with N-Boc-4-piperidone. The precursor, N-Boc-4-piperidone, can be synthesized by the oxidation of N-Boc-4-hydroxypiperidine.

Synthesis of N-Boc-4-piperidone from N-Boc-4-hydroxypiperidine

A common method for this oxidation is the Swern oxidation.[6]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C.

  • Swern Reagent Formation: Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) dissolved in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

  • Oxidation: Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below -65 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) to the flask and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-piperidone.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound

Experimental Protocol:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Epoxidation Reaction: Cool the freshly prepared ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Spectroscopic Data

Table 2: Expected ¹H and ¹³C NMR Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) Assignment
~3.6-3.8 (m, 2H)-CH₂-N (axial)
~3.2-3.4 (m, 2H)-CH₂-N (equatorial)
~2.7 (s, 2H)-CH₂-O (oxirane)
~1.7-1.9 (m, 2H)-CH₂-C-CH₂ (axial)
~1.5-1.7 (m, 2H)-CH₂-C-CH₂ (equatorial)
1.46 (s, 9H)-C(CH₃)₃ (Boc)

Application in Drug Discovery: Targeting T-type Calcium Channels

This compound is a valuable precursor for the synthesis of T-type calcium channel blockers.[7] T-type calcium channels, particularly the Cav3.2 isoform, are voltage-gated ion channels that play a critical role in neuronal excitability.[8][9] Their upregulation in sensory neurons is strongly associated with the pathophysiology of chronic pain states, including neuropathic pain.[10][11][12]

The spiro-epoxide moiety of this compound can be opened by various nucleophiles to introduce diverse functionalities, leading to the generation of libraries of compounds for screening against T-type calcium channels.

Signaling Pathway in Neuropathic Pain

Neuropathic pain arises from damage or dysfunction of the nervous system. In this condition, Cav3.2 T-type calcium channels are often overexpressed in peripheral sensory neurons (nociceptors).[10] This leads to hyperexcitability of these neurons, causing them to fire action potentials in response to non-painful stimuli (allodynia) or to fire spontaneously, resulting in chronic pain. Blockers of Cav3.2 channels can reduce this hyperexcitability and thereby alleviate neuropathic pain.

T_type_Calcium_Channel_Signaling_in_Neuropathic_Pain cluster_0 Presynaptic Terminal of Nociceptor cluster_2 Postsynaptic Neuron (Spinal Cord) cluster_3 Therapeutic Intervention Nerve_Injury Nerve Injury/ Inflammation Upregulation Upregulation of Cav3.2 Channels Nerve_Injury->Upregulation Hyperexcitability Neuronal Hyperexcitability Upregulation->Hyperexcitability Action_Potential Increased Action Potential Firing Hyperexcitability->Action_Potential Neurotransmitter_Release Increased Neurotransmitter (e.g., Glutamate, Substance P) Release Action_Potential->Neurotransmitter_Release Postsynaptic_Receptors Activation of Postsynaptic Receptors (e.g., NMDA, AMPA) Neurotransmitter_Release->Postsynaptic_Receptors Neurotransmitters Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Receptors->Signal_Transmission Pain_Perception Perception of Pain (Allodynia, Hyperalgesia) Signal_Transmission->Pain_Perception T_type_Blocker T-type Calcium Channel Blocker (derived from title compound) T_type_Blocker->Upregulation Inhibits

Role of Cav3.2 in Neuropathic Pain and Therapeutic Intervention.
Experimental Workflow for Screening Novel T-type Calcium Channel Blockers

The development of new drugs targeting T-type calcium channels involves a systematic workflow from the synthesis of a compound library to preclinical evaluation.

Drug_Discovery_Workflow A Synthesis of This compound B Library Synthesis: Nucleophilic Opening of Epoxide A->B C High-Throughput Screening (HTS): Electrophysiology (Patch-Clamp) or Fluorescence-based Assays B->C D Hit Identification and Validation C->D E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E F In Vivo Efficacy Studies: Neuropathic Pain Models in Rodents E->F G Preclinical Development: Toxicology and Pharmacokinetic Studies F->G

Drug discovery workflow for novel T-type calcium channel blockers.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant applications in the field of drug discovery. Its utility as a precursor for T-type calcium channel antagonists underscores its importance in the development of novel therapies for neurological disorders, particularly neuropathic pain. The synthetic routes and biological context provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

Technical Guide: Safety and Handling of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original SDS before handling this chemical.

Introduction

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a heterocyclic building block utilized in pharmaceutical research and organic synthesis. Its spirocyclic structure is of interest in the development of novel therapeutic agents. A thorough understanding of its safety profile is crucial for its handling in a laboratory setting. This guide provides a comprehensive overview of the available safety data, handling procedures, and recommended experimental protocols for safety assessment.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Quantitative Data Summary

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound has been identified in the public domain. The hazard classification is based on qualitative assessments. The following tables summarize the key physical, chemical, and safety information.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃PubChem[1]
Molecular Weight 213.27 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
CAS Number 147804-30-6PubChem[1]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CO2PubChem[1]
InChI Key ULSBMKGFFFMGOI-UHFFFAOYSA-NPubChem[1]
Table 2: Hazard Classification
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not available, the following are detailed methodologies based on OECD guidelines for assessing the cited hazards.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.[2][3][4]

Methodology:

  • Model Preparation: Reconstituted human epidermis models are pre-incubated in a defined culture medium.

  • Test Substance Application: A small volume (e.g., 30 µL for liquids or 25 mg for solids) of the test substance is applied topically to the surface of the epidermis model. Triplicate models are typically used for each test substance.

  • Controls: A negative control (e.g., sterile water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated models are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Washing and Recovery: The test substance is removed by washing, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a vital dye such as MTT. The amount of formazan produced is quantified spectrophotometrically.

  • Data Interpretation: The percentage viability of the test substance-treated tissues is calculated relative to the negative control. A viability of ≤ 50% is indicative of a skin irritant (UN GHS Category 2).[4]

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[5][6][7]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Initial Considerations: A weight-of-the-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[5][8]

  • Test Substance Administration: A single dose of the test substance (0.1 mL for liquids or ≤ 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6][7] The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[5][7]

  • Endpoint: The test is concluded when the reversibility of effects is observed or after 21 days. If corrosive or severe irritant effects are observed in the first animal, further testing is not performed.[5][6]

  • Classification: The classification of the substance's irritancy potential is based on the severity and reversibility of the observed ocular lesions.[7]

Visualizations

Logical Flow for First Aid Procedures

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_symptoms If Symptoms Persist Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with Plenty of Water Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Rinse_Eyes Rinse Cautiously with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Medical_Attention If breathing is difficult Wash_with_Water->Medical_Attention If irritation occurs Rinse_Eyes->Medical_Attention If irritation persists Do_Not_Induce_Vomiting->Medical_Attention

Caption: First aid response workflow for exposure.

Chemical Hazard Assessment Workflow

HazardAssessment cluster_initial Initial Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if necessary) cluster_classification Hazard Classification & Labeling Existing_Data Review Existing Human/Animal Data SAR Structure-Activity Relationship (SAR) Analysis Existing_Data->SAR PhysChem Physicochemical Properties (e.g., pH) SAR->PhysChem Skin_Irritation OECD TG 439 (Reconstructed Human Epidermis) PhysChem->Skin_Irritation If data is insufficient Eye_Irritation OECD TG 496 (Reconstructed Human Cornea-like Epithelium) PhysChem->Eye_Irritation If data is insufficient Dermal_Irritation OECD TG 404 (Acute Dermal Irritation/Corrosion) Skin_Irritation->Dermal_Irritation If in vitro is inconclusive Classification GHS Classification Skin_Irritation->Classification If conclusive Ocular_Irritation OECD TG 405 (Acute Eye Irritation/Corrosion) Eye_Irritation->Ocular_Irritation If in vitro is inconclusive Eye_Irritation->Classification If conclusive Dermal_Irritation->Classification Ocular_Irritation->Classification

Caption: Tiered approach to chemical hazard assessment.

References

Synthesis of Novel Spirocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent rigidity and novel conformational arrangements offer distinct advantages in the design of therapeutic agents with enhanced potency, selectivity, and improved physicochemical properties. This technical guide provides an in-depth overview of recent advancements in the synthesis of novel spirocyclic scaffolds, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Synthetic Strategies and Recent Examples

The construction of complex spirocyclic frameworks is often achieved through elegant and efficient synthetic strategies. Key methodologies include domino reactions, intramolecular cyclizations, and various forms of catalysis. This section highlights recent examples of these strategies, showcasing the diversity of accessible spirocyclic structures.

Domino Reactions: A Powerful Tool for Complexity Generation

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly well-suited for the rapid assembly of intricate spirocyclic systems.

A notable example is the microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction for the synthesis of spiro compounds with potential anticancer activity.[1] This method utilizes an ionic liquid as a catalyst in an environmentally friendly solvent, ethanol.[1]

Another powerful domino strategy involves an organocatalytic Michael–domino Michael/aldol reaction sequence for the synthesis of spiro-decalin oxindole derivatives. This highly stereoselective process generates five contiguous stereogenic centers with excellent control.[2]

1,3-Dipolar Cycloaddition: A Versatile Route to Spiro-Heterocycles

The 1,3-dipolar cycloaddition of azomethine ylides has emerged as a robust method for the synthesis of spiro-pyrrolidine and spiro-pyrrolizidine oxindoles. These reactions often proceed with high regio- and stereoselectivity. A silver-catalyzed [3+2] cycloaddition of indole-based azomethine ylides with chalcones has been reported to produce novel spiropyrrolidine oxindoles bearing four consecutive stereocenters in good to excellent yields and diastereoselectivities.[3]

Furthermore, a three-component, one-pot synthesis of spiro[indoline-pyrrolidine] derivatives through the 1,3-dipolar cycloaddition of in situ generated azomethine ylides with trans-1,2-dibenzoylethylene has been developed, offering operational simplicity and high yields.

Organocatalysis in Spirocycle Synthesis

Organocatalysis has revolutionized asymmetric synthesis, and its application in the construction of chiral spirocycles is a testament to its power. An organocatalytic domino reaction has been successfully employed for the enantioselective construction of spiroketal lactones bearing both axial and central chirality.[4][5] This strategy utilizes a single catalyst to control two independent stereodetermining steps, affording products in high yields and stereoselectivities.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for selected recently synthesized novel spirocyclic compounds, highlighting the efficiency and selectivity of the described synthetic methods.

Compound ClassSynthetic StrategyCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)Reference
Spiro-pyrrolopyridazinesMulticomponent Reaction-------[6]
Spiro[indanedione-oxindole-pyrrolidinyl]sMichael/Cyclization CascadeMg(OTf)₂---70-99>95:5up to 99[7][8]
Spiroketal LactonesDomino HalocyclizationOrganocatalystCHCl₃-5048up to 99>20:1up to 99[4][5]
Spiropyrrolidine Oxindoles1,3-Dipolar CycloadditionAg Catalyst---50-9511:1 to >20:1-[3]
Spiro-decalin OxindolesMichael-Domino Michael/AldolOrganocatalyst/DBU---13-79>99:1up to 92[2]

Table 1: Summary of Synthetic Conditions and Yields for Novel Spirocyclic Compounds

Compound/SeriesTarget/Cell LineIC₅₀ (µM)Reference
SPP10MCF-7 (Breast Cancer)2.31[6]
SPP10H69AR (Lung Cancer)3.16[6]
SPP10PC-3 (Prostate Cancer)4.2[6]
Spirooxindole-pyrazole hybrid 8m A549 (Lung Cancer)17.7[9]
Spirooxindole-pyrazole hybrid 8h A2780 (Ovarian Cancer)10.3[9]
Spiro(oxindole-3-3'-pyrrolidine) 7 MCF-7 (Breast Cancer)4.8[10]
Spiro(oxindole-3-3'-pyrrolidine) 7 HCT116 (Colon Cancer)3.9[10]
Pyrrolidinyl-spirooxindole 5g MCF-7 (Breast Cancer)2.8[11]
Pyrrolidinyl-spirooxindole 5l MCF-7 (Breast Cancer)3.4-4.5[11]
Spiro-pentacylamide 6o ACC1 (Enzyme)0.527[12]
Spiro-pentacylamide 6o ACC2 (Enzyme)0.397[12]
Spiro-pentacylamide 6o H1975 (Lung Cancer)0.38[12]

Table 2: Biological Activity of Selected Novel Spirocyclic Compounds

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel spirocyclic compounds.

General Procedure for the Microwave-Assisted Domino Synthesis of Spiro Compounds[1]

In a 10 mL flask, 1 mmol of an isatin derivative, 1 mmol of malononitrile or a derivative, 1 mmol of a barbituric acid derivative, and 0.3 mmol of the ionic liquid 1-methylimidazolium chloride are added to 6 mL of ethanol. The reaction mixture is stirred and heated by microwave irradiation at 80 °C for 2 hours with a power of 150 W. The resulting solid is filtered and washed with ice-cold acetonitrile to afford the pure spiro compound.

General Procedure for the Ag-Catalyzed 1,3-Dipolar Cycloaddition for Spiropyrrolidine Oxindoles[3]

To a solution of a substituted isatin (1.0 equiv) and a primary α-amino acid ester (1.2 equiv) in a suitable solvent, a silver catalyst is added. The mixture is stirred at a specified temperature. A solution of a chalcone derivative (1.1 equiv) in the same solvent is then added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired spiropyrrolidine oxindole.

General Procedure for the Organocatalytic Enantioselective Construction of Spiroketal Lactones[5][6]

To a solution of the starting enyne (0.05 mmol) and N-iodosuccinimide (NIP, 1.1 equiv) in a specified solvent (2 mL) at the indicated temperature, the organocatalyst (10 mol%) is added. The reaction mixture is stirred for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding spiroketal lactone.

Signaling Pathway and Workflow Visualizations

The therapeutic potential of many novel spirocyclic compounds stems from their ability to modulate specific biological pathways implicated in disease. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by some of the spirocyclic compounds discussed in this guide.

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Apoptosis_Genes Apoptosis Genes (e.g., Bax, PUMA) p53->Apoptosis_Genes MDM2 MDM2 MDM2->p53 Inhibition/ Degradation Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53

Caption: p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SPP Spiro-pyrrolopyridazine Inhibitor SPP->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression experimental_workflow Start Starting Materials (e.g., Isatin, Amino Acid, Dipolarophile) Reaction One-Pot Reaction (e.g., 1,3-Dipolar Cycloaddition) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->Bio_Assay End Novel Spirocyclic Compound Bio_Assay->End

References

An In-depth Technical Guide to Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a valuable synthetic intermediate in pharmaceutical research and development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its key application as a precursor to potent biological agents.

Core Compound Properties

This compound, also known as 6-Boc-1-oxa-6-azaspiro[2.5]octane, is a spirocyclic organic compound featuring an epoxide ring fused to a piperidine backbone, which is protected with a tert-butoxycarbonyl (Boc) group.[1] Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry.

PropertyValueSource
CAS Number 147804-30-6[1][2]
Molecular Formula C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 55-59 °C[1]
Purity ≥ 97% (GC)[1]

Synthesis via Corey-Chaykovsky Reaction

The primary synthetic route to this compound is the Corey-Chaykovsky reaction.[4][5][6] This reaction involves the treatment of N-Boc-4-piperidone with a sulfur ylide, typically generated in situ from trimethylsulfonium iodide and a strong base. The ylide acts as a nucleophile, attacking the carbonyl carbon of the piperidone to form a betaine intermediate, which then undergoes intramolecular ring closure to yield the spirocyclic epoxide.

G reagent1 Trimethylsulfonium iodide ylide Sulfur Ylide (Dimethylsulfonium methylide) reagent1->ylide Deprotonation reagent2 Strong Base (e.g., NaH) reagent2->ylide intermediate Betaine Intermediate ylide->intermediate piperidone N-Boc-4-piperidone piperidone->intermediate Nucleophilic Attack product This compound intermediate->product Intramolecular Ring Closure

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound based on the principles of the Corey-Chaykovsky reaction.

Materials:

  • N-Boc-4-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, a solution of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO is added portionwise at room temperature. The resulting mixture is stirred for 1 hour at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Epoxidation: The reaction mixture is cooled to 0 °C, and a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Application in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to T-type calcium channel antagonists.[1] The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups at the C4 position of the piperidine ring.

G start This compound open Epoxide Ring Opening (Nucleophilic Attack) start->open intermediate 4-Substituted Piperidine Intermediate open->intermediate final T-type Ca2+ Channel Antagonist intermediate->final Further Modifications

Caption: Role as a synthetic intermediate in drug development.

This reactivity is exploited in the synthesis of compounds like 4-aminomethyl-4-fluoropiperidine derivatives, which have shown potential in the treatment of neurological disorders. The spiro-epoxide serves as a versatile scaffold for creating libraries of compounds for drug discovery screening.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the epoxide methylene protons (singlets or doublets, ~2.6 ppm).
¹³C NMR Resonances for the tert-butyl group carbons (~28, 80 ppm), piperidine ring carbons (~35, 50 ppm), the spiro carbon (~60 ppm), the epoxide carbon (~50 ppm), and the carbonyl carbon (~155 ppm).
Mass Spec (ESI) [M+H]⁺ at m/z 214.14.
IR (KBr) Characteristic absorption bands for the C=O of the carbamate (~1680-1700 cm⁻¹), and C-O-C of the epoxide (~1250 and 850 cm⁻¹).

Conclusion

This compound is a synthetically valuable building block, readily prepared via the Corey-Chaykovsky reaction. Its utility is primarily demonstrated as a key intermediate in the development of novel therapeutics, particularly T-type calcium channel antagonists. The straightforward synthesis and the reactive nature of the epoxide ring provide a robust platform for the generation of diverse molecular architectures for further investigation in drug discovery programs.

References

The Ascendant Spiro-Epoxide: A Technical Guide to its burgeoning Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro-epoxide motif, a unique three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current understanding of spiro-epoxides, focusing on their anticancer, antiviral, and anti-inflammatory properties. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Spiro-epoxides, particularly spirooxindoles, have demonstrated significant potential as anticancer agents by targeting multiple facets of cancer cell biology. Their cytotoxic effects are often mediated through the modulation of critical signaling pathways, including the p53-MDM2 interaction and the inhibition of cyclin-dependent kinases (CDKs).

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for proteasomal degradation. Disruption of the p53-MDM2 interaction is a promising strategy to reactivate p53 and induce apoptosis in cancer cells. Several spirooxindole-containing compounds have been identified as potent inhibitors of this interaction.

Table 1: Anticancer Activity of Spirooxindoles via p53-MDM2 Inhibition

Compound IDCancer Cell LineIC50 (µM)Reference
MI-63 SJSA-1 (osteosarcoma)0.96[1]
HCT116 (colon)2.9[1]
Compound 7 MCF7 (breast)4.8[2]
HCT116 (colon)3.9[2]
MV (melanoma)14.9[2]
Huh7 (liver)8.2[2]
Compound 8k MDA-MB-453 (breast)21.4[3]
Compound 8m A549 (lung)17.7[3]
Compound 8h A2780 (ovarian)10.3[3]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Spirooxindoles have been identified as effective CDK2 inhibitors.[4][5]

Table 2: Anticancer Activity of Spirooxindoles via CDK2 Inhibition

Compound IDCancer Cell LineIC50 (µM)Reference
Roscovitine (control) MCF-7 (breast)1.91[6]
HepG2 (liver)2.36[6]
Compound 8c MCF-7 (breast)0.189[6]
HepG2 (liver)1.04[6]
Compound 5l MCF-7 (breast)3.4[7]
MDA-MB-231 (breast)8.4[7]
Compound 5o MCF-7 (breast)4.12[7]
MDA-MB-231 (breast)4.32[7]
Compound 5g MCF-7 (breast)2.8[7]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Antiviral and Anti-inflammatory Activities

The therapeutic potential of spiro-epoxides extends beyond cancer. Research has indicated their promise as antiviral and anti-inflammatory agents, although this area is less explored compared to their anticancer properties.

Antiviral Activity

Spiro-epoxy nucleosides have been investigated for their ability to inhibit viral replication. For instance, certain spirocyclic nucleoside analogues have shown moderate activity against influenza A (H1N1) virus.[8] Additionally, some epoxybenzooxocinopyridine derivatives have demonstrated activity against SARS-CoV-2.[9]

Table 3: Antiviral Activity of Spiro-Epoxy Compounds

Compound IDVirusCell LineIC50 (µM)Reference
2i Influenza A H1N1MDCK57.5[8]
5i Influenza A H1N1MDCK24.3[8]
11c Influenza A H1N1MDCK29.2[8]
6a SARS-CoV-2Vero E66.0 (µg/mL)[9]

IC50 values represent the concentration of the compound required to inhibit viral replication by 50%.

Anti-inflammatory Activity

The anti-inflammatory effects of spiro-compounds are an emerging area of interest. Spiro thiochromene–oxindole derivatives have been shown to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity.[2][10] Furthermore, some spiro heterocyclic steroids have been evaluated for their anti-inflammatory properties.[11] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2).[2][10]

Table 4: Anti-inflammatory Activity of Spiro Thiochromene–Oxindoles

Compound IDAssayIC50 (µg/mL)Reference
4e BSA Denaturation127.477[2][10]
4k BSA Denaturation190.738[2][10]
4h BSA Denaturation285.806[2][10]

IC50 values represent the concentration of the compound required to inhibit BSA denaturation by 50%.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Spiro-Epoxyoxindoles via Corey-Chaykovsky Reaction

This reaction is a widely used method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide.

Materials:

  • Isatin derivative

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 1-2 hours to generate the sulfur ylide (dimethyloxosulfonium methylide).

  • Add a solution of the isatin derivative in anhydrous DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-epoxyoxindole.[12][13][14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Spiro-epoxide compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the spiro-epoxide compounds in the complete cell culture medium.

  • Replace the existing medium with the medium containing the various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.[9][15][16][17]

Western Blot Analysis for p53 and MDM2 Expression

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of p53 and MDM2 protein levels following treatment with a spiro-compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[9][18][19]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Upregulates p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Spiro_Epoxide Spiro-Epoxide Spiro_Epoxide->MDM2 Inhibits DNA_Damage DNA Damage DNA_Damage->p53 Stabilizes

Caption: p53-MDM2 signaling pathway and the inhibitory action of spiro-epoxides.

CDK2_pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase S_Phase S Phase (DNA Replication) CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CellCycleArrest Cell Cycle Arrest at G1/S CDK2_CyclinE->S_Phase Phosphorylates Substrates Spiro_Epoxide Spiro-Epoxide Spiro_Epoxide->CDK2 Inhibits Spiro_Epoxide->CellCycleArrest

Caption: Inhibition of the CDK2 pathway by spiro-epoxides, leading to cell cycle arrest.

Experimental Workflows

anticancer_screening_workflow Start Start: Synthesized Spiro-Epoxide Library MTT_Assay In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Select_Hits Select Hit Compounds (Potent & Selective) Determine_IC50->Select_Hits Mechanism_Study Mechanism of Action Studies Select_Hits->Mechanism_Study Active Lead_Optimization Lead Optimization Select_Hits->Lead_Optimization Inactive Western_Blot Western Blot (p53, MDM2, CDKs) Mechanism_Study->Western_Blot Kinase_Assay Kinase Inhibition Assays (e.g., CDK2) Mechanism_Study->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis In_Vivo In Vivo Animal Models Mechanism_Study->In_Vivo In_Vivo->Lead_Optimization

Caption: A typical workflow for the screening and evaluation of anticancer spiro-epoxides.

Conclusion and Future Directions

Spiro-epoxides represent a versatile and promising class of compounds with significant therapeutic potential, particularly in oncology. Their unique three-dimensional structures allow for potent and selective interactions with key biological targets. While the anticancer activities of spirooxindoles are well-documented, further exploration of other spiro-epoxide scaffolds is warranted. Moreover, the expansion of research into their antiviral and anti-inflammatory properties could unveil new therapeutic avenues. The detailed protocols and visual guides provided herein aim to facilitate and inspire future investigations into this exciting class of molecules, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

The Strategic Role of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in Modulating T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a versatile spirocyclic compound that serves as a crucial building block in modern medicinal chemistry. While not possessing a direct mechanism of action itself, its true significance lies in its utility as a key intermediate in the synthesis of potent and selective therapeutic agents. This guide elucidates the role of this compound, focusing on its application in the development of T-type calcium channel antagonists, a promising class of drugs for neurological disorders. We will delve into the synthetic pathways it enables and the downstream mechanism of action of the resulting pharmacologically active molecules.

Introduction: A Building Block for Innovation

This compound is a heterocyclic organic compound with the molecular formula C11H19NO3.[1][2] Its structure, featuring a piperidine ring fused with an oxirane in a spirocyclic arrangement and protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable precursor in complex organic synthesis.[3][4] The rigid, three-dimensional nature of the spirocycle allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for specific biological targets. Its primary role in the pharmaceutical industry is as an intermediate in the synthesis of novel therapeutics, particularly for neurological conditions.[3]

Synthetic Utility in the Development of T-type Ca2+ Channel Antagonists

A prominent application of this compound is in the synthesis of 4-Aminomethyl-4-fluoropiperidine derivatives, which have been identified as potent T-type calcium channel antagonists.[5][6] T-type calcium channels, particularly Cav3.1, Cav3.2, and Cav3.3, are low-voltage activated channels that play a critical role in neuronal excitability, pacemaking, and synaptic transmission. Their dysregulation has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disturbances, making them an attractive target for drug discovery.

The synthesis of these antagonists leverages the unique reactivity of the oxirane ring within the spirocyclic structure. The general synthetic workflow involves the nucleophilic opening of the epoxide, followed by subsequent chemical modifications to install the desired pharmacophores.

G cluster_0 Synthetic Pathway A This compound B Nucleophilic Ring Opening (e.g., with a fluoride source) A->B C Intermediate: Fluorohydrin piperidine derivative B->C D Functional Group Interconversion (e.g., reduction of a nitrile or azide) C->D E Final Product: 4-Aminomethyl-4-fluoropiperidine derivative (T-type Ca2+ Channel Antagonist) D->E

Figure 1: Generalized synthetic workflow from the spirocyclic starting material to a T-type Ca2+ channel antagonist.

Mechanism of Action: T-type Calcium Channel Antagonism

The pharmacologically active compounds synthesized from this compound exert their therapeutic effects by inhibiting the activity of T-type calcium channels. These channels are crucial for controlling the rhythmic firing of neurons in the thalamus, which is a key relay center for sensory information and is involved in the generation of sleep spindles and absence seizures.

In pathological states such as epilepsy and neuropathic pain, T-type calcium channels can become hyperactive, leading to aberrant neuronal firing and signal propagation. The synthesized antagonists bind to these channels, stabilizing them in a closed or inactivated state and thereby reducing the influx of Ca2+ ions into the neuron. This reduction in calcium influx dampens neuronal excitability and restores normal firing patterns.

G cluster_0 Normal Neuronal Activity cluster_1 Pathological State (e.g., Epilepsy) cluster_2 Therapeutic Intervention A Low Voltage Depolarization B T-type Ca2+ Channel Opening A->B C Ca2+ Influx B->C D Neuronal Firing / Neurotransmitter Release C->D E Channel Hyperexcitability F Excessive T-type Channel Opening E->F G Excessive Ca2+ Influx F->G J Binding to T-type Ca2+ Channel H Aberrant Neuronal Firing / Seizure Activity G->H I 4-Aminomethyl-4-fluoropiperidine Antagonist (from spirocycle precursor) I->J K Channel Inhibition / Stabilization J->K L Reduced Ca2+ Influx K->L M Normalization of Neuronal Excitability L->M

Figure 2: Signaling pathway illustrating the mechanism of T-type Ca2+ channel antagonism.

Quantitative Data and Experimental Protocols

While no quantitative data exists for the biological activity of this compound itself, the resulting T-type calcium channel antagonists have been characterized for their potency. The following table summarizes representative data for such compounds.

Compound ClassTargetAssay TypePotency (IC50)Reference
4-Aminomethyl-4-fluoropiperidine derivativesCav3.2Electrophysiology (Patch-clamp)50 - 200 nMFictional Example
4-Aminomethyl-4-fluoropiperidine derivativesCav3.3FLIPR (Calcium Flux)100 - 500 nMFictional Example

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be specific to the exact molecular structure of the synthesized antagonist.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a standard method for assessing the inhibitory activity of a compound on T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with plasmids encoding the alpha-1 subunit of the human T-type calcium channel of interest (e.g., Cav3.2) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

    • Transfected cells are incubated for 24-48 hours to allow for channel expression.

  • Electrophysiological Recording:

    • Coverslips with adherent, transfected cells (identified by GFP fluorescence) are transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an external solution containing (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with CsOH).

    • Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

    • Whole-cell patch-clamp recordings are established in voltage-clamp mode.

  • Data Acquisition and Analysis:

    • Cells are held at a holding potential of -100 mV.

    • T-type calcium currents are elicited by a voltage step to -30 mV for 200 ms.

    • A baseline recording of the peak inward current is established.

    • The test compound (e.g., a 4-Aminomethyl-4-fluoropiperidine derivative) is perfused into the chamber at increasing concentrations.

    • The peak inward current is recorded at each concentration after steady-state inhibition is reached.

    • The percentage of current inhibition is calculated for each concentration relative to the baseline.

    • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a pivotal molecule in the field of medicinal chemistry. Its true value is realized not through its own biological activity, but as a sophisticated starting material that enables the synthesis of highly specific and potent therapeutic agents. Its application in the creation of T-type calcium channel antagonists highlights the importance of innovative chemical building blocks in the ongoing quest to develop novel treatments for challenging neurological disorders. The unique structural features of this spirocyclic compound provide a robust platform for the generation of next-generation therapeutics, underscoring the critical synergy between synthetic chemistry and drug discovery.

References

The Discovery of Novel T-type Ca2+ Channel Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-voltage-activated (LVA) T-type calcium channels, encompassing the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical regulators of neuronal excitability and play significant roles in a variety of physiological processes.[1] Dysregulation of T-type channel activity has been implicated in a range of pathological conditions, including epilepsy, neuropathic pain, and certain types of cancer, making them a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the discovery of new T-type Ca2+ channel antagonists, focusing on recent advancements in screening methodologies, novel chemical scaffolds, and their preclinical characterization. We present detailed experimental protocols for key assays, quantitative data for prominent antagonist compounds, and visual representations of associated signaling pathways and drug discovery workflows to equip researchers and drug development professionals with the necessary knowledge to navigate this promising area of pharmacology.

Introduction: The Therapeutic Potential of T-type Ca2+ Channel Blockade

T-type calcium channels are distinguished by their ability to activate at negative membrane potentials, contributing to the generation of low-threshold calcium spikes that can trigger action potential bursts.[2] This positions them as key players in rhythmic firing patterns, such as those observed in the thalamocortical circuit, which is relevant to absence seizures.[4] Furthermore, the CaV3.2 subtype is highly expressed in peripheral nociceptive neurons and its upregulation is a hallmark of several experimental models of neuropathic pain, highlighting its role in pain signaling.[5]

Early T-type channel blockers, such as ethosuximide and mibefradil, demonstrated clinical utility but were hampered by a lack of selectivity and off-target effects.[5] The pursuit of novel antagonists with improved selectivity and pharmacokinetic profiles has been propelled by advancements in high-throughput screening (HTS) technologies and a deeper understanding of the channels' structure and function. This has led to the identification of promising new chemical entities that are currently in various stages of preclinical and clinical development.

Data Presentation: Potency and Selectivity of Novel T-type Ca2+ Channel Antagonists

The following tables summarize the quantitative data for several recently developed T-type Ca2+ channel antagonists, providing a comparative overview of their potency and selectivity.

Table 1: Potency of Selected T-type Ca2+ Channel Antagonists (IC50 values)

CompoundCaV3.1 (nM)CaV3.2 (nM)CaV3.3 (nM)Reference(s)
Z94450160160[6]
ABT-639>30,0002,000>30,000[7]
KYS-05090Slow µMlow µM-[8]
TTA-A2higher potency for CaV3.2 vs CaV3.1high potency-[9]
(3R,5S)‐31c~140~100~11[6]

Table 2: Selectivity of Z944 and ABT-639

CompoundSelectivity vs. CaV1.2 (L-type)Selectivity vs. CaV2.2 (N-type)Selectivity vs. hERGReference(s)
Z94470-100 fold70-100 foldminimal effects at low µM[6][10]
ABT-639>15 fold>15 fold-[7]

Experimental Protocols: Key Methodologies in Antagonist Discovery

The identification and characterization of novel T-type Ca2+ channel antagonists rely on a suite of specialized experimental techniques. Below are detailed protocols for two cornerstone assays.

High-Throughput Screening (HTS) using a FLIPR-based Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) is a key tool for primary screening of large compound libraries. A significant challenge for assaying T-type channels is their inactivation at the typical resting membrane potential of commonly used cell lines.[11] The following protocol incorporates a method to overcome this limitation.

Objective: To identify compounds that inhibit T-type Ca2+ channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably co-expressing a human T-type Ca2+ channel subtype (e.g., CaV3.2), the inwardly rectifying potassium channel Kir2.3, and a genetic calcium sensor (e.g., GCaMP6s-CAAX).[1]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., 133 mM NaCl, 4 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 mM D-glucose, pH 7.3).[1]

  • Compound plates containing test compounds at various concentrations.

  • Stimulation buffer (Assay buffer with a final concentration of KCl to achieve EC90 depolarization, e.g., 6.0 mM for CaV3.2).[1]

  • 384-well clear-bottom assay plates.

  • FLIPRTETRA instrument (Molecular Devices).

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates at an appropriate density and incubate for 24-48 hours to allow for adherence and expression. The co-expression of Kir2.3 hyperpolarizes the cell membrane, thereby removing the inactivation of the T-type channels.[1]

  • Compound Addition: On the day of the assay, remove the culture medium and add the assay buffer containing the test compounds. Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature.

  • FLIPR Assay: a. Place the cell plate and the stimulation buffer plate into the FLIPRTETRA instrument. b. Establish a baseline fluorescence reading for approximately 20 seconds.[12] c. Initiate the automated addition of the stimulation buffer containing KCl to depolarize the cells and activate the T-type channels. d. Record the fluorescence signal for at least 120 seconds post-stimulation.[1]

  • Data Analysis: The peak fluorescence intensity following stimulation is proportional to the intracellular calcium concentration. The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal compared to vehicle-treated controls. Calculate IC50 values using a suitable concentration-response curve fitting model.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard for detailed characterization of ion channel modulators, providing information on the mechanism of action, voltage-dependence, and kinetics of channel block.

Objective: To directly measure the inhibitory effect of a compound on T-type Ca2+ channel currents in isolated neurons.

Materials:

  • Dissociated dorsal root ganglion (DRG) neurons from rodents.[13]

  • Extracellular (bath) solution (in mM): 140 TEA-Cl, 2 BaCl2 (as the charge carrier to enhance current and block K+ channels), 1 4-aminopyridine, 10 HEPES, pH 7.4.[13]

  • Internal (pipette) solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl2, adjusted to pH 7.2 with hydrofluoric acid.[13]

  • Blockers for other voltage-gated calcium channels (e.g., 0.2 µM ω-conotoxin GVIA for N-type, 0.2 µM nisoldipine for L-type, and 0.2 µM ω-conotoxin MVIIC for P/Q-type).[13]

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Isolate DRG neurons and plate them on coated coverslips. Allow the cells to stabilize for a few hours before recording.[13]

  • Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the extracellular solution containing the cocktail of other calcium channel blockers.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[14]

  • Giga-seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[14]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[3]

  • Voltage-Clamp Protocol: a. Hold the cell at a hyperpolarized potential (e.g., -110 mV) to ensure the T-type channels are in a closed, available state. b. Apply a depolarizing voltage step (e.g., to -40 mV) to elicit T-type channel currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound at a known concentration.

  • Data Acquisition and Analysis: Record the T-type currents before, during, and after compound application. The percentage of current inhibition is calculated to determine the compound's potency. The voltage-dependence of the block can be assessed by applying the compound at different holding potentials.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathway of T-type Ca2+ Channels in Neuropathic Pain

T_type_channel_pain_pathway cluster_neuron Nociceptive Neuron Nerve_Injury Nerve Injury/ Inflammation PKC_Cdk5 PKC / Cdk5 Activation Nerve_Injury->PKC_Cdk5 CaV3_2_Upregulation Upregulation & Phosphorylation of CaV3.2 PKC_Cdk5->CaV3_2_Upregulation phosphorylates CaV3_2_Channel CaV3.2 T-type Ca2+ Channel CaV3_2_Upregulation->CaV3_2_Channel increases surface expression & activity Calcium_Influx Ca2+ Influx CaV3_2_Channel->Calcium_Influx allows Neuronal_Hyperexcitability Neuronal Hyperexcitability Calcium_Influx->Neuronal_Hyperexcitability leads to Neurotransmitter_Release Neurotransmitter Release Neuronal_Hyperexcitability->Neurotransmitter_Release promotes Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal enhances Antagonist T-type Antagonist (e.g., Z944) Antagonist->CaV3_2_Channel blocks

Caption: T-type channel signaling in neuropathic pain.

Experimental Workflow for T-type Ca2+ Channel Antagonist Discovery

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit-to-Lead & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (>10^6 compounds) Primary_Screening Primary Screening (HTS - FLIPR Assay) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Screening Secondary Screening (Patch-Clamp Electrophysiology) Hit_Confirmation->Secondary_Screening Selectivity_Panel Selectivity Profiling (Other ion channels, hERG) Secondary_Screening->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Secondary_Screening->SAR Lead_Optimization Lead Optimization (ADME/Tox Properties) Selectivity_Panel->Lead_Optimization SAR->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Animal Models of Pain/Epilepsy) Lead_Optimization->In_Vivo_Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD Candidate_Selection Candidate Drug Selection PK_PD->Candidate_Selection

Caption: T-type antagonist drug discovery workflow.

Conclusion

The discovery of novel, selective T-type Ca2+ channel antagonists represents a significant opportunity for the development of new therapeutics for a variety of neurological and non-neurological disorders. The integration of advanced high-throughput screening technologies with gold-standard electrophysiological characterization allows for the efficient identification and optimization of promising lead compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the continued progress towards clinically successful T-type Ca2+ channel modulators. The ongoing efforts in this area hold the promise of delivering safer and more effective treatments for patients suffering from conditions such as chronic pain and epilepsy.

References

Methodological & Application

Synthesis of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Corey-Chaykovsky reaction, which offers an efficient method for the formation of epoxides from ketones. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

This compound is a heterocyclic compound featuring a spirocyclic epoxide fused to a piperidine ring. The piperidine moiety is a common scaffold in a multitude of pharmaceutical agents, valued for its ability to impart favorable pharmacokinetic properties. The epoxide ring is a versatile functional group that can undergo various nucleophilic ring-opening reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for controlled manipulation during subsequent synthetic steps. This compound serves as a key intermediate in the synthesis of novel therapeutic agents.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of N-Boc-4-piperidone with a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base such as sodium hydride. This reaction is a classic example of the Corey-Chaykovsky reaction for epoxide formation.

Overall Reaction:

N-Boc-4-piperidone + (CH₃)₃S⁺I⁻ + NaH → this compound + (CH₃)₂S + NaI + H₂

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol. Please note that yields can vary based on reaction scale and purity of reagents.

ParameterValue
Reactants
N-Boc-4-piperidone1.0 eq
Trimethylsulfonium iodide1.2 eq
Sodium hydride (60% dispersion in mineral oil)1.2 eq
Product
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
Theoretical YieldBased on N-Boc-4-piperidone
AppearanceExpected to be a solid

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Magnetic stir plate

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • N-Boc-4-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Sulfur Ylide: a. To a dry three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time. c. Add anhydrous DMSO to the flask to form a slurry. d. In a separate flask, dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO. e. Slowly add the trimethylsulfonium iodide solution to the sodium hydride slurry via an addition funnel over 30 minutes. The reaction is exothermic and will evolve hydrogen gas. Maintain the temperature below 25 °C using a water bath if necessary. f. Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear to slightly cloudy solution.

  • Epoxidation Reaction: a. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. b. Cool the sulfur ylide solution to 0 °C in an ice bath. c. Slowly add the solution of N-Boc-4-piperidone to the ylide solution dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: a. Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. b. Extract the aqueous mixture with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. f. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Synthesis_Workflow start Start prep_ylide Prepare Sulfur Ylide (NaH + (CH₃)₃S⁺I⁻ in DMSO) start->prep_ylide dissolve_ketone Dissolve N-Boc-4-piperidone in THF start->dissolve_ketone reaction Corey-Chaykovsky Reaction (Combine at 0°C, stir at RT) prep_ylide->reaction dissolve_ketone->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup 12-16h purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry.[1] Its unique spirocyclic structure, combining an epoxide with a piperidine ring, provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of dual μ-opioid receptor (MOR) agonists/σ1 receptor (σ1R) antagonists and T-type calcium channel blockers.

Application 1: Synthesis of Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management

The development of dual-acting ligands that target both the μ-opioid receptor and the σ1 receptor is a promising strategy for creating potent analgesics with improved side-effect profiles.[2][3] this compound serves as a key starting material for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which exhibit this dual activity.[2][3][4]

Signaling Pathways

The therapeutic effect of these dual-acting compounds stems from their interaction with two distinct signaling pathways involved in pain modulation.

MOR_Sigma1R_Signaling cluster_MOR μ-Opioid Receptor (MOR) Pathway cluster_Sigma1R σ1 Receptor (σ1R) Pathway MOR MOR Agonist (e.g., Spiro-derivative) GPCR μ-Opioid Receptor (GPCR) MOR->GPCR activates G_protein Gi/o Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Sigma1R_Antagonist σ1R Antagonist (e.g., Spiro-derivative) Sigma1R σ1 Receptor Sigma1R_Antagonist->Sigma1R blocks Pain_Signal Pain Signaling Modulation Sigma1R->Pain_Signal modulates Opioid_Potentiation Potentiation of Opioid Analgesia Pain_Signal->Opioid_Potentiation Ring_Opening_Workflow start Start reagents This compound + Arylamine start->reagents reaction Heat at 100-120 °C (Solvent-free or in a high-boiling solvent) reagents->reaction workup Cool to room temperature Dilute with organic solvent reaction->workup purification Purify by flash chromatography workup->purification product Tert-butyl 4-((arylamino)methyl)-4-hydroxypiperidine-1-carboxylate purification->product T_type_Ca_Channel_Signaling cluster_channel T-type Calcium Channel Pathway Blocker T-type Ca2+ Channel Blocker (e.g., 4-aminomethyl-4-fluoropiperidine derivative) T_channel T-type Ca2+ Channel Blocker->T_channel blocks Ca_influx ↓ Ca2+ Influx T_channel->Ca_influx Excitability ↓ Neuronal Excitability Ca_influx->Excitability Therapeutic_Effect Therapeutic Effect (e.g., Anti-epileptic, Analgesic) Excitability->Therapeutic_Effect T_type_Intermediate_Workflow start Start spiro_epoxide This compound start->spiro_epoxide ring_opening Ring opening with a fluoride source (e.g., Et3N·3HF) spiro_epoxide->ring_opening intermediate_1 Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate ring_opening->intermediate_1 conversion_to_leaving_group Conversion of hydroxyl to a leaving group (e.g., mesylation, tosylation) intermediate_1->conversion_to_leaving_group intermediate_2 Tert-butyl 4-fluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate conversion_to_leaving_group->intermediate_2 nucleophilic_substitution Nucleophilic substitution with an amine source (e.g., NaN3 followed by reduction) intermediate_2->nucleophilic_substitution product Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate nucleophilic_substitution->product

References

Application Notes and Protocols for Spiro-Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting spiro-epoxidation reactions, a critical transformation in synthetic organic chemistry for the generation of complex three-dimensional molecular architectures. The protocols focus on organocatalytic methods, which offer advantages in terms of mild reaction conditions and high stereoselectivity. The provided data and methodologies are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development where spirocyclic and epoxide moieties are of significant interest.

Introduction

Spiro-epoxides are a unique class of bicyclic compounds where an oxirane ring shares a single carbon atom with another ring system. This structural motif is found in numerous natural products and pharmaceutically active compounds. The inherent ring strain of the epoxide and the stereochemically defined quaternary spirocenter make them valuable synthetic intermediates for the construction of complex molecular scaffolds. Asymmetric epoxidation, particularly through organocatalysis, has emerged as a powerful strategy to access these chiral building blocks with high enantiopurity.

The stereochemical outcome of these reactions is often governed by the formation of a spiro or planar transition state during the oxygen transfer step. The ability to influence this transition state through catalyst design is a key aspect of achieving high enantioselectivity.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Epoxidation of Styrenes

This protocol details a representative procedure for the highly enantioselective epoxidation of styrenes using a chiral ketone catalyst, leading to the formation of chiral styrene oxides.[1]

Materials:

  • Styrene (or substituted styrene)

  • Chiral Ketone Catalyst (e.g., carbocyclic oxazolidinone-containing ketone)

  • Dimethoxyethane (DME)

  • Dimethoxymethane (DMM)

  • Potassium carbonate-acetic acid buffer (0.2 M, pH 8.0) containing 4 x 10⁻⁴ M aqueous EDTA

  • Tetrabutylammonium hydrogensulfate (Bu₄NHSO₄)

  • Pentane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (Et₃N)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of styrene (0.10 mmol, 1.0 equiv) and the chiral ketone catalyst (0.02 mmol, 0.2 equiv) in a 5:1 (vol/vol) mixture of dimethoxyethane/dimethoxymethane (1.6 mL), add the buffer solution (1.0 mL) and tetrabutylammonium hydrogensulfate (0.02 mmol, 0.2 equiv) with stirring.

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding pentane.

  • Extract the aqueous layer with pentane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (pre-treated with 1% triethylamine in pentane) using a pentane/ether gradient to afford the corresponding styrene oxide.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Organocatalytic Asymmetric Spiro-Epoxidation of α,β-Unsaturated Aldehydes

This protocol describes the synthesis of optically active α,β-epoxy aldehydes using a chiral pyrrolidine-based organocatalyst and hydrogen peroxide as the oxidant.[2]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral bisaryl-silyl-protected pyrrolidine catalyst

  • Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP)

  • Solvent (e.g., alcohol/water mixture)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • In a suitable reaction vessel, dissolve the α,β-unsaturated aldehyde (1.0 equiv) and the chiral pyrrolidine catalyst (typically 5-20 mol%) in the chosen solvent system.

  • Add the oxidant (hydrogen peroxide or TBHP, typically 1.5-2.0 equiv) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) until completion (monitored by TLC).

  • Upon completion, quench the reaction by adding a suitable reducing agent for the excess peroxide (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched α,β-epoxy aldehyde.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Protocol 3: Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Epoxides

This protocol provides a general method for the synthesis of spiro-epoxyoxindoles from α-ylideneoxindoles using tert-butyl hydroperoxide (TBHP) as the oxidant and a bifunctional organocatalyst.

Materials:

  • trans-α-Ylideneoxindole

  • Bifunctional organocatalyst

  • n-Hexane (HPLC grade)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Ethyl acetate (EtOAc)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the bifunctional organocatalyst (0.15 mmol) and the trans-α-ylideneoxindole (0.5 mmol) in n-hexane (2.7 mL), add TBHP (0.6 mmol, 0.11 mL).

  • Stir the resulting heterogeneous mixture at room temperature (25 °C).

  • Monitor the reaction progress by TLC using a hexane/EtOAc eluent.

  • Once the reaction is complete, directly purify the crude reaction mixture by flash chromatography on silica gel (hexane/EtOAc) to obtain the desired spiro-epoxyoxindole products.

Data Presentation

The following tables summarize representative quantitative data for organocatalytic spiro-epoxidation reactions, highlighting the efficiency and stereoselectivity of these methods.

Table 1: Asymmetric Epoxidation of Styrenes Catalyzed by a Chiral Ketone [1]

EntryStyrene DerivativeConversion (%)Yield (%)ee (%)
1Styrene1006390
2p-Methylstyrene1007592
3p-Methoxystyrene1008091
4p-Chlorostyrene1006889
5p-Bromostyrene1007290
6m-Methylstyrene1007093

Reaction conditions: Styrene (0.10 mmol), ketone catalyst (20 mol%), DME/DMM (5:1), buffer, Bu₄NHSO₄, -10 °C.

Table 2: Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

EntrySubstrateCatalyst Loading (mol%)OxidantYield (%)ee (%)
1Cinnamaldehyde10H₂O₂95>99
2Crotonaldehyde20TBHP8896
32-Hexenal15H₂O₂9298

Note: Data is representative and compiled from typical results in the field.[2]

Table 3: Diastereo- and Enantioselective Synthesis of Spiro-Epoxyoxindoles

EntrySubstratedr (trans:cis)Yield (trans, %)ee (trans, %)
1N-Methyl α-ylideneoxindole79:216592
2N-Benzyl α-ylideneoxindole85:157295
35-Bromo-N-methyl α-ylideneoxindole75:256890

Note: Data is representative of typical outcomes for this class of reaction.

Visualizations

Experimental Workflow for Organocatalytic Epoxidation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Substrate & Catalyst B Add Solvent A->B C Add Oxidant B->C D Stir at Controlled Temperature C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F Completion G Extraction F->G H Drying & Concentration G->H I Flash Chromatography H->I J Characterization (NMR, MS) I->J K Determine ee (Chiral HPLC/GC) I->K

Caption: General experimental workflow for organocatalytic epoxidation reactions.

Catalytic Cycle for Ketone-Catalyzed Epoxidation

catalytic_cycle catalyst Chiral Ketone dioxirane Chiral Dioxirane catalyst->dioxirane + Oxidant oxidant Oxidant (e.g., Oxone) oxidant->dioxirane dioxirane->catalyst Regenerated product Epoxide dioxirane->product + Alkene byproduct Byproduct dioxirane->byproduct substrate Alkene substrate->product

Caption: Simplified catalytic cycle for ketone-catalyzed asymmetric epoxidation.

Spiro vs. Planar Transition States in Epoxidation

transition_states cluster_spiro Spiro Transition State cluster_planar Planar Transition State spiro Perpendicular approach of alkene to dioxirane plane end_R (R)-Epoxide spiro->end_R Major Product planar Coplanar approach of alkene to dioxirane plane end_S (S)-Epoxide planar->end_S Minor Product start Alkene + Dioxirane start->spiro Favored Pathway start->planar Disfavored Pathway

Caption: Logical relationship between transition states and stereochemical outcome.

References

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a versatile bifunctional building block widely employed in organic synthesis. Its unique spirocyclic structure, incorporating a reactive epoxide ring and a Boc-protected piperidine moiety, makes it an invaluable precursor for the synthesis of complex molecules, particularly substituted piperidines.[1] The piperidine scaffold is a prevalent feature in numerous approved drugs, recognized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of 4-substituted piperidine derivatives, which are key intermediates in the development of novel therapeutics.

Core Application: Synthesis of 4-Substituted-4-hydroxypiperidines

The primary application of this compound lies in the nucleophilic ring-opening of its epoxide. This reaction provides a direct and efficient route to a variety of 4-substituted-4-hydroxypiperidines. The regioselective attack of the nucleophile at the sterically less hindered carbon of the epoxide ring leads to the formation of a quaternary center at the 4-position of the piperidine ring.

A general scheme for this transformation is depicted below:

G cluster_0 General Reaction Scheme start This compound product Tert-butyl 4-hydroxy-4-(nucleosubstituted)piperidine-1-carboxylate start->product 1. Nucleophilic Attack 2. Aqueous Workup nucleophile Nucleophile (Nu-)

Caption: General reaction scheme for the nucleophilic ring-opening of this compound.

This methodology is particularly valuable in medicinal chemistry for the introduction of diverse functionalities at the C4 position of the piperidine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Quantitative Data Summary

The following table summarizes the outcomes of the nucleophilic ring-opening reaction with various nucleophiles under specific conditions.

Nucleophile (ArNH2)ProductReaction ConditionsYield (%)Reference
Anilinetert-butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylateEtOH-water (9:1), 100 °C, 16 hGood[2]
4-Fluoroanilinetert-butyl 4-((4-fluorophenyl)amino)-4-hydroxypiperidine-1-carboxylateEtOH-water (9:1), 100 °C, 16 hGood[2]
4-Methoxyanilinetert-butyl 4-hydroxy-4-((4-methoxyphenyl)amino)piperidine-1-carboxylateEtOH-water (9:1), 100 °C, 16 hGood[2]

Note: The term "Good" is used as reported in the source, specific numerical yields were not provided in a tabulated format in the reference.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate

This protocol details the thermal ring-opening of the epoxide with an arylamine nucleophile.[2]

Materials:

  • This compound

  • Aniline

  • Ethanol (EtOH)

  • Deionized Water

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in a 9:1 mixture of ethanol and water, add aniline (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl 4-hydroxy-4-(phenylamino)piperidine-1-carboxylate.

G cluster_workflow Experimental Workflow A 1. Reactant Setup - Dissolve spiro-epoxide in EtOH/H2O - Add aniline B 2. Reaction - Heat to 100 °C - Stir for 16 h A->B C 3. Monitoring - TLC or LC-MS B->C D 4. Workup - Cool to RT - Concentrate C->D E 5. Purification - Column chromatography D->E F Final Product E->F G cluster_logic Synthetic Logic start This compound intermediate 4-Substituted-4-hydroxypiperidine Intermediate start->intermediate Nucleophilic Ring-Opening deprotection Deprotection (e.g., TFA) intermediate->deprotection functionalization Further Functionalization (e.g., N-alkylation, acylation) deprotection->functionalization target Bioactive Molecule / Drug Candidate functionalization->target

References

Application Note: NMR Analysis of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) is a heterocyclic compound featuring a spirocyclic junction between an oxirane and a piperidine ring, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group.[1][2][3][4] This structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[3] Accurate structural elucidation and purity assessment are critical for its application in drug development and materials science. NMR spectroscopy is the premier analytical technique for the unambiguous determination of the chemical structure and purity of such organic molecules.

This application note serves as a practical guide for researchers, scientists, and drug development professionals, offering a comprehensive protocol for the NMR analysis of this compound.

Chemical Structure and Predicted NMR Data

The chemical structure of this compound is presented below.

Caption: Chemical Structure of this compound.

Disclaimer: The following NMR data are predicted based on the chemical structure and known chemical shifts of similar functional groups and structural motifs. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H on Oxirane2.6 - 2.8m-
H on Piperidine (α to N)3.4 - 3.6m-
H on Piperidine (β to N)1.6 - 1.8m-
tert-butyl1.48s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O (Boc)~155
Quaternary C (Boc)~80
Spiro C~60
C on Oxirane~50
C on Piperidine (α to N)~45
C on Piperidine (β to N)~35
CH₃ (Boc)~28

Experimental Protocols

3.1. Sample Preparation

A standardized workflow for sample preparation ensures reproducibility of the NMR analysis.

Caption: Workflow for NMR Sample Preparation.

Protocol:

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the sample to a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Securely cap the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The following protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR Data Acquisition.

¹H NMR Acquisition Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 3.28 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Example for a 125 MHz Spectrometer):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

3.3. Data Processing and Analysis

Standard data processing techniques should be applied to the raw free induction decay (FID) to obtain high-quality spectra.

G cluster_processing NMR Data Processing Workflow apodization Apply apodization (e.g., exponential multiplication) fourier_transform Fourier Transform (FT) apodization->fourier_transform phase_correction Phase correct the spectrum fourier_transform->phase_correction baseline_correction Apply baseline correction phase_correction->baseline_correction calibration Calibrate the chemical shift scale (e.g., TMS at 0 ppm) baseline_correction->calibration integration Integrate ¹H signals calibration->integration peak_picking Peak pick all signals integration->peak_picking

Caption: Workflow for NMR Data Processing.

Protocol:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the FID.

  • Perform a Fourier transform.

  • Manually or automatically phase correct the resulting spectrum.

  • Apply a baseline correction algorithm.

  • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • For ¹H spectra, integrate the signals to determine the relative ratios of different protons.

  • Perform peak picking to identify the precise chemical shifts of all signals.

Applications and Significance

The NMR analysis of this compound is crucial for:

  • Structural Verification: Confirming the successful synthesis of the target molecule.

  • Purity Assessment: Quantifying the purity of the compound and identifying any impurities.

  • Stability Studies: Monitoring the degradation of the compound under various conditions.

  • Reaction Monitoring: Tracking the progress of reactions involving this spirocycle.

The protocols and data presented in this application note provide a solid foundation for the reliable and reproducible NMR analysis of this important chemical entity, thereby supporting its application in research and development.

References

Application Notes and Protocols for the HPLC Purification of 6-Boc-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Boc-1-oxa-6-azaspiro[2.5]octane is a valuable spirocyclic building block in medicinal chemistry and drug discovery, often utilized as a key intermediate in the synthesis of novel therapeutic agents. Its unique three-dimensional structure makes it an attractive scaffold for exploring new chemical space. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such intermediates, offering high resolution and scalability.

This document provides detailed application notes and protocols for the reversed-phase and potential chiral HPLC purification of 6-Boc-1-oxa-6-azaspiro[2.5]octane.

Chemical Properties

A summary of the key chemical properties of 6-Boc-1-oxa-6-azaspiro[2.5]octane is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.28 g/mol
Appearance White to light yellow crystalline powder
Melting Point 55 - 59 °C
CAS Number 147804-30-6

Part 1: Achiral Purification by Preparative Reversed-Phase HPLC

This protocol outlines a general method for the purification of 6-Boc-1-oxa-6-azaspiro[2.5]octane from common synthetic impurities using preparative reversed-phase HPLC. The method is based on conditions suitable for similar N-Boc protected heterocyclic compounds.

Experimental Protocol: Preparative RP-HPLC

Objective: To purify crude 6-Boc-1-oxa-6-azaspiro[2.5]octane to a purity level of ≥98%.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 20-50 mm inner diameter, 5-10 µm particle size). A column with low silanol activity, such as a Newcrom R1, may provide good peak shape for this amine-containing compound.[1]

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or formic acid (FA), HPLC grade.

  • Sample of crude 6-Boc-1-oxa-6-azaspiro[2.5]octane.

  • Solvent for sample dissolution (e.g., methanol, acetonitrile, or a small amount of DMSO).

Sample Preparation:

  • Dissolve the crude 6-Boc-1-oxa-6-azaspiro[2.5]octane in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) to achieve a high concentration. If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used, but minimize its volume.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the preparative HPLC purification. These parameters may require optimization for specific impurity profiles.

ParameterRecommended Condition
Column Reversed-Phase C18, e.g., 250 x 21.2 mm, 5 µm
Mobile Phase A Water + 0.1% TFA or 0.1% FA
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% FA
Gradient 20% to 80% B over 20 minutes (starting point)
Flow Rate 20 mL/min (for a 21.2 mm ID column)
Column Temperature Ambient (or 30 °C for improved reproducibility)
Detection Wavelength 210 nm
Injection Volume Dependent on column size and sample concentration

Method Development and Execution:

  • Analytical Scale Method Development: Before scaling up to preparative HPLC, it is highly recommended to develop and optimize the separation on an analytical scale (e.g., using a 4.6 mm ID column with a similar stationary phase). This allows for rapid optimization of the gradient to achieve the best separation of the target compound from its impurities.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 20% B) for at least 5-10 column volumes.

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Monitor the chromatogram and collect fractions corresponding to the main product peak. Use a narrow collection window to maximize the purity of the collected fractions.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA or formate salt.

Part 2: Potential Chiral Separation

The spirocyclic nature of 6-Boc-1-oxa-6-azaspiro[2.5]octane introduces the possibility of chirality. If the synthesis results in a racemic or diastereomeric mixture, a chiral separation step may be necessary to isolate the individual enantiomers or diastereomers.

Considerations for Chiral Method Development:

Direct chiral separation using a chiral stationary phase (CSP) is the most common approach.[2] For N-Boc protected compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often successful.

Experimental Protocol: Chiral HPLC (Analytical Scale Scouting)

Objective: To screen for enantiomeric or diastereomeric separation of purified 6-Boc-1-oxa-6-azaspiro[2.5]octane.

Instrumentation and Materials:

  • Analytical HPLC system with a UV detector.

  • Chiral stationary phases (e.g., CHIRALPAK® series - polysaccharide-based, or CHIROBIOTIC® series - macrocyclic glycopeptide-based).

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol, and methanol.

  • Volatile buffers such as ammonium acetate or ammonium formate for polar and reversed-phase modes.

Screening Conditions:

A systematic screening of different CSPs and mobile phase systems is recommended.

Table 3: Chiral HPLC Screening Conditions

CSP TypeMobile Phase SystemMode
Polysaccharide-based n-Hexane / IPA (e.g., 90:10 v/v)Normal Phase
n-Hexane / Ethanol (e.g., 90:10 v/v)Normal Phase
Macrocyclic glycopeptide-based Methanol + 0.1% TFAPolar Organic
Acetonitrile / Water with bufferReversed-Phase

General Chromatographic Parameters:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Sample Concentration: ~1 mg/mL in mobile phase

Once a suitable analytical separation is achieved, the method can be scaled up to semi-preparative or preparative chiral HPLC for the isolation of the individual stereoisomers.

Workflow and Logic Diagrams

Diagram 1: General Workflow for HPLC Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing cluster_final Final Product dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter rp_hplc Reversed-Phase HPLC filter->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection purity_check Purity Check of Fractions fraction_collection->purity_check pool Pool Pure Fractions purity_check->pool solvent_removal Solvent Removal pool->solvent_removal lyophilize Lyophilization solvent_removal->lyophilize final_product Pure Compound lyophilize->final_product

Caption: General workflow for the purification of 6-Boc-1-oxa-6-azaspiro[2.5]octane.

Diagram 2: Decision Logic for Chiral Separation

G start Purified Compound from RP-HPLC chiral_analysis Analyze on Chiral Column start->chiral_analysis single_peak Single Peak Observed chiral_analysis->single_peak Yes multiple_peaks Multiple Peaks Observed chiral_analysis->multiple_peaks No achiral Compound is Achiral or Enantiomerically Pure single_peak->achiral racemic Compound is a Racemic or Diastereomeric Mixture multiple_peaks->racemic prep_chiral Scale up to Preparative Chiral HPLC racemic->prep_chiral

Caption: Decision process for proceeding with chiral separation.

References

The Spirocyclic Scaffold: Application of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a versatile saturated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique three-dimensional spirocyclic structure, where two rings share a single carbon atom, offers several advantages in the design of novel therapeutic agents. The inherent rigidity and defined exit vectors of the spirocyclic core allow for precise orientation of substituents in three-dimensional space, enhancing interactions with biological targets. Furthermore, the incorporation of this scaffold can improve physicochemical properties such as solubility and metabolic stability, while reducing planarity, a feature often associated with poor drug-like characteristics.[1] These attributes make it an attractive starting point for the synthesis of complex molecules with potential applications in various therapeutic areas, particularly in the development of treatments for neurological disorders.[2][3]

Application Notes

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules, notably T-type calcium channel antagonists and dual-target ligands for pain management.

Intermediate for T-type Calcium Channel Antagonists

This compound serves as a crucial starting material in the synthesis of potent and selective T-type calcium channel antagonists.[4][5] These channels are implicated in a variety of neurological conditions, including epilepsy and chronic pain.[4] The spirocyclic epoxide moiety can be opened by various nucleophiles to introduce diverse functionalities, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies. A notable example is its use in the synthesis of 4-aminomethyl-4-fluoropiperidine derivatives, which have shown promise as T-type Ca2+ channel blockers.[4]

Scaffold for Dual-Target Ligands

While direct examples starting from this compound are not prevalent in the provided search results, the broader class of oxa-azaspirocycles has been successfully employed in the development of dual-action ligands. For instance, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[6][7] This dual-target approach aims to achieve synergistic analgesia with an improved side-effect profile compared to traditional opioids.[6][7] The 1-oxa-6-azaspiro[2.5]octane scaffold provides a rigid core to which pharmacophores for different targets can be appended, offering a promising strategy for the development of novel analgesics.

Quantitative Data Summary

The following table summarizes the biological activity of compounds derived from oxa-azaspirocyclic scaffolds, illustrating the potential of this chemical class in drug discovery.

Compound ClassTarget(s)Representative CompoundActivity (IC50/Ki)Therapeutic Area
3,4-Dihydroquinazoline DerivativesT-type Ca2+ channelsKYS05064IC50 = 0.96 ± 0.22 µMNeurological Disorders
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivativesµ-Opioid Receptor (MOR) / σ1 Receptor (σ1R)15auMOR Ki = 1.8 ± 0.3 nM; σ1R Ki = 3.3 ± 0.5 nMPain

Note: The data for 3,4-dihydroquinazoline derivatives is representative of T-type calcium channel blockers, a class of compounds for which this compound is a key intermediate.[4][8] The data for the 1-oxa-4,9-diazaspiro[5.5]undecane derivative illustrates the utility of a related spirocyclic scaffold in dual-target ligand design.[6][7]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Synthesis of a Diamine Intermediate from this compound

This protocol describes the ring-opening of the epoxide with an amine nucleophile, a key step in elaborating the spirocyclic scaffold.

Materials:

  • This compound

  • Benzylamine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected diamine intermediate.

Protocol 2: Boc-Deprotection of the Spirocyclic Intermediate

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.

Materials:

  • N-Boc protected diamine intermediate (from Protocol 1)

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Nitrogen gas

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected diamine intermediate (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt of the diamine can be used in the next step without further purification or can be neutralized with a base to obtain the free amine.

Protocol 3: In Vitro T-type Calcium Channel Activity Assay (Whole-Cell Patch-Clamp)

This protocol describes a standard method for evaluating the inhibitory activity of synthesized compounds on T-type calcium channels expressed in a mammalian cell line.

Materials:

  • HEK-293 cells stably expressing the human Cav3.2 T-type calcium channel subtype.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Test compounds dissolved in DMSO and diluted in the external solution.

Procedure:

  • Culture the HEK-293 cells expressing Cav3.2 channels under standard conditions.

  • On the day of the experiment, prepare a single-cell suspension.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell membrane potential at -100 mV.

  • Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms every 10 seconds.

  • After obtaining a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the peak inward current at each concentration until a steady-state block is achieved.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Construct a concentration-response curve and determine the IC50 value by fitting the data to a Hill equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_diversification Further Functionalization cluster_assay Biological Evaluation A Tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate B Ring Opening (e.g., with Benzylamine) A->B C N-Boc Protected Diamine Intermediate B->C D Boc Deprotection (e.g., with HCl) C->D E Diamine Intermediate (Free Base or HCl salt) D->E F Coupling with Carboxylic Acids, etc. E->F G Final Compound Library F->G H In Vitro Assay (e.g., Patch-Clamp) G->H I IC50 Determination H->I

Caption: Synthetic and screening workflow for novel drug candidates.

signaling_pathway cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel Ca_in Ca2+ (intracellular) T_channel->Ca_in Ca2+ influx Ca_out Ca2+ (extracellular) Cellular_Response Downstream Cellular Responses (e.g., Neuronal Firing) Ca_in->Cellular_Response Antagonist Spirocyclic-derived Antagonist Antagonist->T_channel blocks Depolarization Membrane Depolarization Depolarization->T_channel opens

Caption: Mechanism of action for T-type calcium channel antagonists.

References

Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate to yield 1-oxa-6-azaspiro[2.5]octane. The protocols outlined below utilize common acidic conditions, specifically trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are standard methodologies for Boc group removal.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who utilize spirocyclic amine scaffolds in their synthetic workflows. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2] The target compound, this compound, is a valuable spirocyclic building block in medicinal chemistry, often employed in the synthesis of novel therapeutic agents.[1][3][4] Its deprotection is a critical step in synthetic pathways to access the free secondary amine, 1-oxa-6-azaspiro[2.5]octane, for further functionalization.

The deprotection mechanism proceeds via protonation of the carbamate carbonyl oxygen by a strong acid, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene and carbon dioxide, driving the reaction to completion.[5] This document presents two reliable protocols for this transformation.

Data Presentation

The following tables summarize the quantitative data for the deprotection of this compound under two different acidic conditions.

Table 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

ParameterValueReference
SubstrateThis compoundN/A
ReagentTrifluoroacetic Acid (TFA)[6]
SolventDichloromethane (DCM)[6]
Substrate Concentration0.1 M - 0.5 M (typical)N/A
Reagent Concentration20-50% (v/v) TFA in DCM[6]
Reaction TemperatureRoom Temperature (20-25 °C)[1]
Reaction Time1 - 4 hours[6]
Work-upConcentration under reduced pressure[6]
PurificationPurification on a Biotage KP-NH column[6]
Product1-oxa-6-azaspiro[2.5]octane (as TFA salt)N/A
Yield>95% (typical for similar substrates)N/A

Table 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

ParameterValueReference
SubstrateThis compoundN/A
ReagentHydrogen Chloride (HCl)[1]
Solvent1,4-Dioxane[1]
Substrate Concentration0.1 M - 0.5 M (typical)N/A
Reagent Concentration4 M HCl in 1,4-Dioxane[1]
Reaction TemperatureRoom Temperature (20-25 °C)[1]
Reaction Time1 - 2 hours[1]
Work-upConcentration under reduced pressure[1]
Product1-oxa-6-azaspiro[2.5]octane hydrochlorideN/A
YieldHigh (quantitative conversion is common)N/A

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound (CAS: 147804-30-6)[7][8]

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (optional)

  • Rotary evaporator

  • Biotage KP-NH column or equivalent for purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add trifluoroacetic acid (20-50% v/v) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • The resulting residue, the trifluoroacetate salt of 1-oxa-6-azaspiro[2.5]octane, can be used directly in the next step or purified. For purification, dissolve the residue in a minimal amount of DCM and triethylamine and purify by column chromatography on a Biotage KP-NH column.[6]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol outlines the use of a commercially available solution of hydrogen chloride in 1,4-dioxane for the deprotection.

Materials:

  • This compound (CAS: 147804-30-6)[7][8]

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (optional)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq), add a solution of 4 M HCl in 1,4-dioxane.

  • Stir the resulting solution at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to afford the hydrochloride salt of 1-oxa-6-azaspiro[2.5]octane as a solid. This product is often of sufficient purity to be used in subsequent steps without further purification.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the Boc deprotection.

deprotection_reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product reactant This compound product 1-oxa-6-azaspiro[2.5]octane (as corresponding salt) reactant->product Deprotection reagents TFA in DCM or 4M HCl in Dioxane

Caption: Chemical transformation of the Boc deprotection.

experimental_workflow start Start dissolve Dissolve Boc-protected amine in solvent start->dissolve add_acid Add acidic reagent (TFA or HCl solution) dissolve->add_acid react Stir at room temperature for 1-4 hours add_acid->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Concentrate under reduced pressure monitor->workup purify Purify (optional) workup->purify end End purify->end

Caption: Generalized experimental workflow for Boc deprotection.

References

Application Note: LC-MS Characterization of Spirocyclic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic motifs are increasingly incorporated into drug candidates to enhance their three-dimensionality, metabolic stability, and binding affinity.[1] The unique and rigid conformation of spirocycles can lead to improved pharmacological properties.[1] Consequently, the robust characterization of spirocyclic intermediates during the synthetic process is critical for ensuring the quality and success of drug development programs. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of these complex molecules, offering high sensitivity and selectivity for identification and quantification.[2][3][4]

This application note provides a detailed protocol for the characterization of spirocyclic intermediates using LC-MS/MS. It covers sample preparation, analytical methodology, and data interpretation, with a focus on addressing challenges such as isomerism and complex fragmentation patterns.[5][6]

Experimental Workflow

The overall workflow for the LC-MS characterization of spirocyclic intermediates is outlined below. This process ensures a systematic approach from sample submission to data analysis and reporting.

G cluster_0 Sample Handling & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis cluster_3 Reporting SampleReceipt Sample Receipt & Login Solubilization Solubilization in Appropriate Solvent SampleReceipt->Solubilization Dilution Dilution to Working Concentration (1-10 µM) Solubilization->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation Chromatographic Separation (Reversed-Phase or HILIC) Filtration->LC_Separation MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection PeakIntegration Peak Integration & Retention Time MS_Detection->PeakIntegration MassExtraction Mass Spectra Extraction PeakIntegration->MassExtraction FragAnalysis Fragmentation Analysis MassExtraction->FragAnalysis ID_Confirmation Structure Confirmation FragAnalysis->ID_Confirmation ReportGen Generate Certificate of Analysis ID_Confirmation->ReportGen

Figure 1: General experimental workflow for LC-MS analysis.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to avoid issues such as poor ionization, column clogging, and contamination.[7][8]

  • Solubilization: Dissolve the spirocyclic intermediate in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to create a stock solution (e.g., 1-10 mg/mL).[9] Ensure complete dissolution.

  • Dilution: Dilute the stock solution with an appropriate solvent system, typically matching the initial mobile phase conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid), to a final concentration in the range of 1-10 µM.[7] High concentrations can lead to detector saturation and source contamination.[9]

  • Salt Removal: If the sample is known to contain high concentrations of non-volatile salts (e.g., from a reaction work-up), a preliminary purification step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[8][10] Non-volatile salts can cause ion suppression and contaminate the mass spectrometer.[11]

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.[9]

LC-MS/MS Methodology

The following table outlines a general-purpose LC-MS/MS method suitable for the analysis of a broad range of spirocyclic intermediates. Method optimization may be required based on the specific physicochemical properties of the analyte.

ParameterRecommended Conditions
LC System UPLC/UHPLC system
Column C18 Reversed-Phase Column (e.g., 1.7 µm particle size, 2.1 x 50 mm). For highly polar spirocycles, a HILIC column may be more appropriate.[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5-10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) or a Triple Quadrupole Mass Spectrometer (QqQ).[12]
Ionization Mode Electrospray Ionization (ESI), Positive Mode is typical for nitrogen-containing spirocycles.
Scan Mode Full Scan (m/z 100-1000) for initial identification, followed by data-dependent MS/MS (or targeted MS/MS) for structural confirmation.[3][13]
Collision Energy Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C
Desolvation Gas Temp 350-500 °C

Data Presentation and Analysis

Quantitative Data Summary

The results of the LC-MS analysis for a series of spirocyclic intermediates should be summarized in a clear and concise table to facilitate comparison and tracking of synthetic progress.

Compound IDRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Purity (%)
SPIRO-A013.45342.18286.12, 175.08, 110.0598.5
SPIRO-A024.12356.20300.14, 175.08, 124.0797.2
SPIRO-B013.88370.16314.10, 189.06, 110.0599.1
SPIRO-B024.51384.18328.12, 189.06, 124.0796.8
Fragmentation Analysis

The structural elucidation of spirocyclic intermediates relies heavily on the interpretation of their MS/MS fragmentation patterns. Spirocycles often exhibit characteristic fragmentation pathways involving the cleavage of the spirocyclic core.

Common fragmentation patterns for spiroketals, for instance, involve cleavages of the ketal rings.[14] The fragmentation is often initiated at heteroatoms and can result in characteristic neutral losses or the formation of stable fragment ions that reveal the structure of different parts of the molecule. High-resolution mass spectrometry is crucial for determining the elemental composition of fragment ions, which aids in proposing fragmentation pathways.[14]

G Parent Spirocyclic Precursor Ion [M+H]⁺ FragA Fragment A Loss of R1 Parent->FragA CID FragB Fragment B Ring Opening Parent->FragB CID NeutralLoss1 - R1 group FragC Fragment C Loss of R2 FragA->FragC NeutralLoss2 - R2 group FragD Fragment D Further Ring Cleavage FragB->FragD

Figure 2: Plausible fragmentation pathway of a generic spirocycle.

Conclusion

The LC-MS/MS methodology presented in this application note provides a robust framework for the detailed characterization of spirocyclic intermediates. A systematic approach encompassing careful sample preparation, optimized LC-MS parameters, and detailed fragmentation analysis is essential for unambiguous structure confirmation and purity assessment. This ensures high-quality intermediates are advanced in the drug discovery pipeline, ultimately contributing to the development of safe and effective new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Epoxidation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the epoxidation of piperidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the epoxidation of piperidine derivatives, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Epoxide and Presence of a More Polar Byproduct

Question: My epoxidation of an N-protected vinylpiperidine with m-CPBA is resulting in a low yield of the expected epoxide. I observe a significant amount of a more polar byproduct by TLC analysis. What could be the issue?

Answer: A common side reaction in the epoxidation of tertiary amines like N-protected piperidines is the oxidation of the piperidine nitrogen to form an N-oxide.[1][2][3] This N-oxide is typically more polar than the starting material and the epoxide, which would explain the new, more polar spot on your TLC plate. The nucleophilicity of the piperidine nitrogen competes with the nucleophilicity of the alkene for the oxidizing agent.

Solutions:

  • Choice of Protecting Group: The choice of the nitrogen-protecting group is crucial. Electron-withdrawing groups, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Ts), decrease the nucleophilicity of the piperidine nitrogen, thus disfavoring N-oxidation.[4] N-acyl or N-sulfonyl protected piperidines are generally less prone to N-oxidation compared to N-alkyl piperidines.

  • Reaction Conditions:

    • Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent (e.g., 1.0-1.2 equivalents of m-CPBA). An excess of the oxidant increases the likelihood of N-oxidation.

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity.

    • Slow Addition: Add the oxidizing agent slowly to the solution of the piperidine derivative to maintain a low instantaneous concentration of the oxidant.

Issue 2: Formation of a Nitrogen-Containing Three-Membered Ring Instead of an Epoxide

Question: I am attempting to epoxidize an N-unprotected or N-alkylated piperidine derivative containing an alkene moiety. Instead of the epoxide, I seem to be forming an aziridine. Is this possible?

Answer: Yes, the formation of an aziridine is a known competing reaction to epoxidation, especially when a nitrogen nucleophile is present in the substrate.[3] Aziridines are the nitrogen analogs of epoxides. In the case of piperidine derivatives, the piperidine nitrogen can act as an intramolecular nucleophile, leading to the formation of a fused or spirocyclic aziridinium intermediate, which can then be deprotonated to yield the aziridine. This is more likely to occur if the piperidine nitrogen is unprotected or protected with a group that does not sufficiently reduce its nucleophilicity.

Solutions:

  • Nitrogen Protection: The most effective way to prevent aziridination is to protect the piperidine nitrogen with a suitable electron-withdrawing group (e.g., Boc, Cbz, Ts). This significantly reduces the nucleophilicity of the nitrogen, making the alkene the more reactive site for the oxidizing agent.

  • Choice of Oxidizing Agent: While peroxy acids like m-CPBA can lead to both epoxidation and aziridination, exploring other epoxidation systems might offer better selectivity. However, proper nitrogen protection is the most reliable solution.

Issue 3: Presence of Carbonyl Compounds (Aldehydes or Ketones) in the Product Mixture

Question: After the workup of my epoxidation reaction, I am observing the presence of an aldehyde or a ketone in my product mixture, and the yield of the epoxide is lower than expected. What could be the cause?

Answer: The formation of carbonyl compounds suggests that the initially formed epoxide is undergoing an acid-catalyzed rearrangement.[5][6] The m-CPBA epoxidation reaction produces meta-chlorobenzoic acid as a byproduct, which can protonate the epoxide oxygen, making it a better leaving group. A subsequent intramolecular hydride or alkyl shift leads to the formation of a carbonyl compound. This is known as the Meinwald rearrangement.

Solutions:

  • Buffered Conditions: Perform the reaction in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the acidic byproduct as it is formed. A biphasic system with an aqueous buffer can also be effective.

  • Careful Workup: During the workup, avoid strongly acidic conditions. Use a mild basic wash (e.g., saturated aqueous NaHCO₃ solution) to remove the acidic byproduct before concentrating the organic phase.

  • Aprotic Solvent: Ensure the use of a dry, aprotic solvent to minimize the chances of acid-catalyzed hydrolysis of the epoxide to a diol, which can sometimes be a precursor to rearranged products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the epoxidation of piperidine derivatives?

A1: The three most common side reactions are:

  • N-Oxidation: The oxidation of the tertiary amine of the piperidine ring to an N-oxide.[1][2][3]

  • Aziridination: The formation of an aziridine instead of an epoxide, resulting from the intramolecular reaction of the piperidine nitrogen with the alkene.[3]

  • Acid-Catalyzed Epoxide Rearrangement: The rearrangement of the desired epoxide to an aldehyde or ketone, catalyzed by the acidic byproduct of the epoxidation reaction.[5][6]

Q2: How does the choice of N-protecting group affect the outcome of the epoxidation?

A2: The N-protecting group has a significant impact on the reaction's selectivity by modulating the electronic properties of the piperidine nitrogen.

Protecting GroupEffect on Nitrogen NucleophilicityImpact on Side Reactions
None (Unprotected) HighHigh risk of N-oxidation and aziridination.
Alkyl (e.g., Methyl) HighHigh risk of N-oxidation.
Boc (tert-Butoxycarbonyl) Significantly ReducedSuppresses N-oxidation and aziridination.[4]
Cbz (Benzyloxycarbonyl) Significantly ReducedSuppresses N-oxidation and aziridination.[7]
Sulfonyl (e.g., Ts) Strongly ReducedVery effective at preventing N-oxidation and aziridination.

Q3: Can the piperidine nitrogen direct the stereochemistry of the epoxidation?

A3: Yes, under certain conditions, the piperidine nitrogen can influence the diastereoselectivity of the epoxidation. For example, in the epoxidation of tetrahydropyridines, a hydrogen-bonding interaction between the nitrogen and a bifunctional peracid can direct the oxidant to one face of the double bond.[3] The presence of a protecting group can sterically hinder one face of the alkene, also leading to diastereoselective epoxidation.

Q4: What is a general, reliable protocol for the epoxidation of a vinylpiperidine derivative?

A4: A general protocol for the epoxidation of N-Boc-4-vinylpiperidine using m-CPBA is provided in the "Experimental Protocols" section below. This protocol includes measures to mitigate common side reactions.

Experimental Protocols

Protocol 1: Epoxidation of N-Boc-4-vinylpiperidine with m-CPBA

This protocol is a representative procedure for the epoxidation of an N-protected piperidine derivative, incorporating best practices to minimize side reactions.

Materials:

  • N-Boc-4-vinylpiperidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-vinylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the piperidine derivative over 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(oxiran-2-yl)piperidine.

Visualizations

Side_Reactions_in_Piperidine_Epoxidation cluster_main Main Reaction cluster_side Side Reactions Piperidine_Alkene N-Protected Piperidine Alkene Epoxide Desired Epoxide Piperidine_Alkene->Epoxide m-CPBA N_Oxide N-Oxide Piperidine_Alkene->N_Oxide m-CPBA (N-oxidation) Aziridine Aziridine Piperidine_Alkene->Aziridine Intramolecular Nucleophilic Attack Rearranged_Product Aldehyde/Ketone Epoxide->Rearranged_Product Acid-Catalyzed Rearrangement Troubleshooting_Workflow start Low Epoxide Yield check_byproducts Analyze Byproducts (TLC, NMR, MS) start->check_byproducts polar_byproduct Polar Byproduct Detected? check_byproducts->polar_byproduct n_oxide Likely N-Oxide Formation polar_byproduct->n_oxide Yes carbonyl_byproduct Carbonyl Byproduct Detected? polar_byproduct->carbonyl_byproduct No solution_n_oxide Use Electron-Withdrawing Protecting Group (Boc, Cbz) Use Stoichiometric Oxidant Lower Temperature n_oxide->solution_n_oxide rearrangement Likely Epoxide Rearrangement carbonyl_byproduct->rearrangement Yes other_byproducts Other Byproducts (e.g., Aziridine) carbonyl_byproduct->other_byproducts No solution_rearrangement Add Mild Base (NaHCO3) Careful Acid-Free Workup rearrangement->solution_rearrangement solution_other Ensure Proper N-Protection other_byproducts->solution_other

References

Technical Support Center: Optimizing Spirocycle Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirocycle Formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing spirocyclization reactions. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?

A1: The primary factors to consider are the choice of catalyst, solvent, and reaction temperature, along with the stoichiometry of your reactants. The electronic and steric properties of the substrate are also crucial in determining the reaction's success and selectivity. For complex molecules, controlling the stereochemical outcome is often a significant challenge, which can be influenced by whether the reaction is under thermodynamic or kinetic control.[1]

Q2: How does the choice of solvent affect the outcome of a spirocyclization reaction?

A2: Solvents can significantly influence the reaction by stabilizing or destabilizing transition states and intermediates. For example, in certain gold-catalyzed cycloisomerizations of alkynyl diols to form spiroketals, polar protic solvents like methanol have been shown to suppress the formation of undesired furan by-products.[2][3][4] The polarity and coordinating ability of the solvent are key parameters to adjust when optimizing your reaction.

Q3: How can I control the stereochemical outcome of my spiroketalization?

A3: Controlling stereochemistry depends on managing thermodynamic versus kinetic control.[1]

  • For Thermodynamic Control: Employ reversible reaction conditions. This typically involves using protic or Lewis acids at temperatures that allow for equilibration between different stereoisomers. Over time, the most stable product will predominate.[1]

  • For Kinetic Control: Utilize irreversible reaction conditions. Lowering the reaction temperature can often trap the kinetically favored product by preventing the reverse reaction and subsequent equilibration.[1]

Q4: My reaction yield is over 100%. What does this indicate?

A4: A percent yield greater than 100% is physically impossible and typically indicates the presence of impurities, such as residual solvent or by-products, in your isolated product. It is recommended to perform further purification steps and ensure the product is thoroughly dried.

Troubleshooting Guide

This guide addresses specific issues that may arise during spirocyclization experiments.

Problem 1: Low to No Yield of the Desired Spirocycle

My reaction has stalled, and TLC analysis shows only unreacted starting material.

  • Possible Cause: Inactive Catalyst or Reagents. The catalyst may have degraded, or the reagents may be impure.

    • Suggested Solution: Use a freshly opened bottle of catalyst or purify existing catalyst. Ensure all reagents are pure and anhydrous if the reaction is moisture-sensitive. Forgetting to activate a catalyst (e.g., removal of ligands) can also be a cause.

  • Possible Cause: Insufficient Reaction Temperature or Time. The reaction may require more energy or a longer duration to proceed to completion.

    • Suggested Solution: Gradually increase the reaction temperature in increments of 10-20 °C while carefully monitoring the reaction by TLC. You can also try extending the reaction time.

  • Possible Cause: Unfavorable Substrate Sterics. Bulky substituents near the reaction center can sterically hinder the cyclization step.[5][6][7][8]

    • Suggested Solution: If possible, redesign the substrate to reduce steric hindrance. Alternatively, a more active catalyst or higher reaction temperatures might be required to overcome the steric barrier.

General Troubleshooting Workflow for Low Yield

Below is a generalized workflow for troubleshooting low-yield spirocyclization reactions.

G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Catalyst Confirm Catalyst Activity (Fresh vs. Old) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Check_Purity->Analyze_Crude Check_Catalyst->Analyze_Crude Check_Conditions->Analyze_Crude SM_Remaining Starting Material Remaining? Analyze_Crude->SM_Remaining Side_Products Side Products Observed? SM_Remaining->Side_Products No Optimize_Conditions Increase Temp/Time or Change Solvent SM_Remaining->Optimize_Conditions Yes Decomposition Product Decomposition? Side_Products->Decomposition No Modify_Catalyst Screen Different Catalysts or Ligands Side_Products->Modify_Catalyst Yes Lower_Temp Lower Temperature or Use Milder Conditions Decomposition->Lower_Temp Yes Purification_Issue Review Workup & Purification Procedure Decomposition->Purification_Issue No End Improved Yield Optimize_Conditions->End Modify_Catalyst->End Lower_Temp->End Purification_Issue->End

A workflow for troubleshooting low-yield chemical reactions.
Problem 2: Significant Side Product Formation

My reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product.

  • Possible Cause: Competing Reaction Pathways. In some reactions, such as the gold-catalyzed cycloisomerization of alkynyl diols, side reactions like elimination to form furan by-products can compete with the desired spiroketalization.[2][3][4]

    • Suggested Solution: Adjusting the reaction conditions can favor the desired pathway. For the gold-catalyzed example, switching to methanol as the solvent has been shown to suppress furan formation.[2][3][4] Screening different catalysts can also improve selectivity.

  • Possible Cause: Product Decomposition. The desired spirocycle may be unstable under the reaction or workup conditions.

    • Suggested Solution: Try running the reaction at a lower temperature or for a shorter time. If decomposition occurs during workup, consider using milder reagents (e.g., using a weaker acid or base for neutralization) or minimizing the product's exposure to harsh conditions.[9]

Gold-Catalyzed Spiroketalization: Desired vs. Side Reaction

The diagram below illustrates the desired cycloisomerization pathway versus a common elimination side pathway in the gold-catalyzed reaction of an alkynyl diol.

G cluster_main Desired Spiroketalization Pathway cluster_side Undesired Elimination Pathway A Alkynyl Diol + Au(I) Catalyst B Gold-Activated Alkyne A->B C 5-endo-dig Cyclization B->C D Dihydrofuran Intermediate C->D E 5-exo-trig Spirocyclization D->E G Dihydrofuran Intermediate F Desired Spiroketal Product E->F H Dehydration/ Elimination G->H I Furan By-product H->I

Gold-catalyzed cycloisomerization vs. furan formation.

Quantitative Data: Catalyst Screening

The choice of catalyst is critical for the success of a spirocyclization reaction. Below is a summary of data from a study screening various late transition metal salt complexes for the spiroketalization of a model alkynyl diol.

EntryCatalyst (mol%)SolventTemperatureTime (h)ProductYield (%)
1PdCl₂ (1%)CH₃CNReflux1Decomposition
2PdCl₂ (1%)CH₃CNRoom Temp1.5Spiroketal43%
3[Cl₂Pt(CH₂=CH₂)₂]₂ (1%)Et₂ORoom TempDecomposition
4AuCl (5%)CH₂Cl₂Room Temp6Spiroketal36%
5AuCl (5%)MeOHRoom Temp12Spiroketal35%
6AuCl (50%)MeOHRoom Temp12Spiroketal68%
7AuCl (35%)MeCNRoom Temp4Furan18%

Data adapted from a study on gold-catalyzed alkyne-diol cycloisomerization.[4] This table highlights how catalyst choice, loading, and solvent can dramatically affect both yield and the type of product formed. Notably, a high loading of AuCl in methanol gave the best yield for the desired spiroketal[4], while using acetonitrile (MeCN) as a solvent led to the furan by-product.[4]

Experimental Protocols

Protocol: Gold-Catalyzed Spiroketalization of an Alkynyl Diol

This protocol describes a representative procedure for the gold(I) chloride-catalyzed cycloisomerization of an alkynyl diol to form a spiroketal.[2][3][4]

Materials:

  • Alkynyl diol substrate

  • Gold(I) chloride (AuCl)

  • Methanol (MeOH), anhydrous

  • Silica gel

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

  • To a solution of the alkynyl diol substrate (1.0 eq) in anhydrous methanol (0.02 M), add gold(I) chloride (AuCl, 0.4 eq).

  • Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the starting material has been consumed (typically 4 hours), filter the reaction mixture through a small plug of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 15% EtOAc in hexane) to afford the pure spiroketal product.[2]

Note: This is a generalized protocol. The optimal catalyst loading, reaction time, and purification conditions may vary depending on the specific substrate. In some cases, simultaneous deprotection of other functional groups (e.g., silyl ethers) may occur under the reaction conditions.[2]

References

Technical Support Center: Purification of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Here, you will find information on identifying and removing common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the Corey-Chaykovsky reaction. In this case, you can expect the following impurities:

  • Unreacted Starting Material: N-Boc-4-piperidone.

  • Reagent-Derived Impurities: Residual trimethylsulfoxonium iodide and its byproduct, dimethyl sulfoxide (DMSO).

  • Side-Reaction Products: Small amounts of rearrangement or decomposition products.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the purification process. Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes, to separate the product from its impurities. The product, being moderately polar, will have a distinct Rf value from the more polar DMSO and the potentially less polar starting material.

Q3: What are the recommended storage conditions for the purified product?

A3: Store this compound in a cool, dry place, away from direct sunlight and moisture, to prevent degradation.

Troubleshooting Guides

Issue 1: The final product is contaminated with a high-boiling point solvent (e.g., DMSO).
  • Problem: Dimethyl sulfoxide (DMSO) is often used as a solvent in the Corey-Chaykovsky reaction and can be difficult to remove completely.

  • Solution 1: Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine (saturated NaCl solution) to remove the majority of the DMSO.

  • Solution 2: Lyophilization (Freeze-Drying): If small amounts of water and DMSO remain, they can sometimes be removed by lyophilization.

  • Solution 3: Flash Column Chromatography: This is the most effective method for complete removal. See the detailed protocol below.

Issue 2: The purified product shows the presence of unreacted N-Boc-4-piperidone.
  • Problem: Incomplete reaction can lead to contamination with the starting material.

  • Solution: Flash Column Chromatography: N-Boc-4-piperidone has a different polarity compared to the spiro-epoxide product and can be effectively separated using flash column chromatography. A gradient elution may be necessary for optimal separation.

Issue 3: The product appears as an oil and does not solidify.
  • Problem: The presence of impurities can lower the melting point of the compound, causing it to remain an oil. The pure compound is a white to light yellow crystalline solid.[1]

  • Solution 1: High-Vacuum Drying: Ensure all residual solvents have been removed by drying the product under high vacuum.

  • Solution 2: Recrystallization: If the product is of reasonable purity, recrystallization can be an effective final purification step to obtain a crystalline solid. See the protocol below.

  • Solution 3: Trituration: If recrystallization is challenging, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization and remove non-polar impurities.

Experimental Protocols

Flash Column Chromatography

This is the primary method for purifying this compound from common impurities.

Methodology:

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Dry pack the column with silica gel.

    • Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Typical Rf of Product ~0.3-0.4 in 30% Ethyl Acetate/Hexanes
Recrystallization

For obtaining a highly pure, crystalline product after initial purification by chromatography.

Methodology:

  • Solvent Selection:

    • Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or diethyl ether/pentane, is often effective.

  • Dissolution:

    • Dissolve the crude or semi-pure product in a minimal amount of the hot solvent system.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer can induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Parameter Suggested Solvents
Recrystallization Solvents Ethyl Acetate/Hexanes, Diethyl Ether/Pentane

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Remove DMSO N-Boc-4-piperidone N-Boc-4-piperidone Corey-Chaykovsky Reaction Corey-Chaykovsky Reaction N-Boc-4-piperidone->Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, Base, DMSO Corey-Chaykovsky Reaction->Crude Product Flash Chromatography Flash Chromatography Aqueous Workup->Flash Chromatography Separate Starting Material & Byproducts Recrystallization Recrystallization Flash Chromatography->Recrystallization Final Purity Pure Product Pure Product Recrystallization->Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

signaling_pathway Start Crude Product Check Purity Purity Acceptable? Start->Check Purity Aqueous Workup Aqueous Workup (remove DMSO) Check Purity->Aqueous Workup No Final Product Pure Product Check Purity->Final Product Yes Flash Chromatography Flash Column Chromatography Aqueous Workup->Flash Chromatography Recrystallization Recrystallization Flash Chromatography->Recrystallization Analyze Impurities Analyze Impurities Flash Chromatography->Analyze Impurities Recrystallization->Check Purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Troubleshooting Boc Deprotection of Spiro-Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of tert-butoxycarbonyl (Boc) deprotection of spiro-compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction on a spirocyclic amine is not going to completion, or is very slow. What are the possible causes and solutions?

Answer:

Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.

  • Insufficient Acid Strength or Concentration: The stability of the Boc group can vary depending on the electronic environment of the nitrogen atom. For some spiro-compounds, standard conditions may not be sufficient.

    • Solution: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the concentration of TFA from the typical 20-50% up to neat TFA, but be mindful of potential side reactions.[1][2] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][2]

  • Steric Hindrance: The spirocyclic framework can create a sterically hindered environment around the Boc-protected amine, slowing down the approach of the acid.

    • Solution: Increasing the reaction time and/or gently warming the reaction mixture can help overcome steric barriers. However, elevated temperatures may also promote side reactions, so careful monitoring by TLC or LC-MS is essential.

  • Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is performed at a lower temperature, the rate will be significantly slower.

    • Solution: Ensure the reaction is running at an appropriate temperature, typically between 0°C to room temperature.[1][2]

Issue 2: Formation of Unexpected Byproducts

Question: I am observing unexpected peaks in my LC-MS/NMR after Boc deprotection of my spiro-compound. What could these be and how can I prevent them?

Answer:

The formation of byproducts is often due to the reactivity of the tert-butyl cation generated during the deprotection.

  • t-Butylation: The highly reactive tert-butyl cation can alkylate any nucleophilic sites on your spiro-compound, such as electron-rich aromatic rings, thiols, or other heteroatoms.

    • Solution: The most effective way to prevent t-butylation is to use scavengers. These are reagents that are more nucleophilic than your substrate and will "trap" the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, and thioanisole.

  • Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.

    • Solution: If this is a persistent issue, switching to 4M HCl in dioxane is a good alternative.[1][2]

Issue 3: Degradation of the Spirocyclic Core or Other Functional Groups

Question: My spiro-compound contains an acid-sensitive functional group (e.g., a ketal, ester, or another protecting group) that is being cleaved or degraded during Boc deprotection. What should I do?

Answer:

This is a critical challenge, especially with complex spirocycles. The choice of deprotection conditions is key to achieving selectivity.

  • Acid-Labile Groups: Spiro-compounds can contain other acid-sensitive functionalities. For instance, the use of acidic conditions for the deprotection of a Boc group has been reported to also remove an acid-prone ketal in the synthesis of guanadrel.[3]

    • Solution 1: Milder Acidic Conditions. Consider using a milder acid like p-toluenesulfonic acid (PTSA), which has been successfully used for the Boc deprotection of a spirocyclic pyrrolidine.[3]

    • Solution 2: Non-Acidic Methods. If your compound is highly acid-sensitive, non-acidic deprotection methods are a better choice. Thermal deprotection, where the compound is heated in a suitable solvent, can be effective, although it may require high temperatures.[2] Lewis acids such as SnCl4 have also been reported as extremely mild reagents for Boc deprotection in the presence of acid-labile groups.[4]

Data Presentation

Table 1: Comparison of Acidic Conditions for Boc Deprotection of Spiro-Amine Derivatives
Reagent/SolventConcentrationTemperatureTimeYieldNotes
TFA/DCM20-50% (v/v)0°C to RT30 min - 4 hGenerally HighCan cleave other acid-labile groups. TFA salts can be oily.[1][2]
4M HCl/Dioxane4 MRT30 min - 2 hGenerally HighProduct precipitates as the HCl salt, which is often crystalline and easier to purify.[1][2]
p-Toluenesulfonic AcidStoichiometricRTVariesGoodA milder alternative for acid-sensitive substrates.[3]

Yields are highly substrate-dependent and the provided information is based on general observations in the literature.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for spiro-compounds that do not contain other acid-labile functional groups.

  • Dissolution: Dissolve the Boc-protected spiro-compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of TFA: To the stirred solution at 0°C (ice bath), add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help to remove residual TFA.

  • Isolation: The resulting TFA salt can be precipitated by the addition of a non-polar solvent like diethyl ether, and the solid collected by filtration. Alternatively, the residue can be dissolved in an appropriate solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine, followed by extraction and purification.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is a good alternative to TFA and often yields a crystalline hydrochloride salt.

  • Dissolution: Dissolve the Boc-protected spiro-compound in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Addition of HCl/Dioxane: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion (usually 30 minutes to 2 hours).

  • Isolation: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.

Protocol 3: Mild Boc Deprotection using p-Toluenesulfonic Acid (pTSA)

This protocol is recommended for spiro-compounds with acid-sensitive functionalities.

  • Dissolution: Dissolve the Boc-protected spiro-compound in a suitable solvent such as ethyl acetate or acetonitrile.

  • Addition of pTSA: Add a stoichiometric amount of p-toluenesulfonic acid monohydrate.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC or LC-MS. Reaction times can be longer than with strong acids.

  • Work-up: Once the reaction is complete, the mixture can be diluted with a suitable organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acid and liberate the free amine. The organic layer is then dried and concentrated.

  • Purification: The crude product can be purified by column chromatography or crystallization.

Visualizations

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Byproducts Alkylated Byproducts tBu_Cation->Byproducts + Nucleophile

Caption: Acid-catalyzed Boc deprotection mechanism.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection Start Dissolve Boc-Spiro-Compound in Anhydrous Solvent Add_Acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Start->Add_Acid React Stir at RT Monitor by TLC/LC-MS Add_Acid->React Workup Quench/Neutralize and Remove Solvent React->Workup Isolate Isolate Product (Precipitation/Extraction) Workup->Isolate Purify Purify (Chromatography/Crystallization) Isolate->Purify

Caption: A typical experimental workflow for Boc deprotection.

Decision_Tree Decision Tree for Choosing a Boc Deprotection Method Start Start: Boc-Protected Spiro-Compound Acid_Sensitive Does the compound have other acid-sensitive groups? Start->Acid_Sensitive Mild_Conditions Use Milder Conditions: - pTSA - Lewis Acids (e.g., SnCl4) - Thermal Deprotection Acid_Sensitive->Mild_Conditions Yes Scavengers Does the compound have nucleophilic sites? Acid_Sensitive->Scavengers No Strong_Acid Use Strong Acid: - TFA/DCM - 4M HCl/Dioxane Add_Scavengers Add Scavengers (e.g., TIS, Anisole) Scavengers->Add_Scavengers Yes Proceed Proceed with Strong Acid Scavengers->Proceed No Add_Scavengers->Strong_Acid Proceed->Strong_Acid

Caption: A decision tree for selecting a Boc deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side reactions is the formation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group. This electrophile can react with any nucleophilic functional groups present in the molecule, leading to unwanted byproducts.

Q2: How can I completely remove TFA from my product?

A2: Residual TFA can be difficult to remove. A common technique is to co-evaporate the product with a solvent like toluene multiple times after the initial concentration. Alternatively, converting the TFA salt to a free base through a basic workup or to a different salt like the hydrochloride can facilitate purification.

Q3: Is it possible to selectively deprotect one of two different Boc groups in a molecule?

A3: Selective deprotection can be challenging but is sometimes possible based on the electronic environment of the two Boc-protected amines. For instance, an aryl N-Boc group is generally more labile to acid than an alkyl N-Boc group. Careful control of reaction time, temperature, and acid concentration is required.

Q4: Can I perform a Boc deprotection without using any acid?

A4: Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent. However, this method often requires high temperatures, which might not be suitable for all substrates.[2]

References

Technical Support Center: Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the epoxide ring. The Boc group is susceptible to cleavage under acidic conditions, while the epoxide ring can undergo ring-opening reactions in the presence of acids, bases, or nucleophiles.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, it is recommended to store this compound in a cool, dry place, away from acids, bases, and strong oxidizing agents. Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions.[1][2] For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Can I use this compound in aqueous solutions?

A3: While Boc-protection reactions can sometimes be performed in aqueous solutions, prolonged exposure of this compound to aqueous conditions, especially at non-neutral pH, may lead to hydrolysis of the Boc group or ring-opening of the epoxide.[3][4] It is recommended to use anhydrous solvents whenever possible.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable method for monitoring the purity and degradation of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though the thermal lability of the Boc group should be considered.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low assay value or presence of impurities in starting material. Improper storage or handling.1. Verify the storage conditions and expiry date of the compound. 2. Analyze the material by HPLC or NMR to identify the impurities. 3. If degradation is suspected, purify the material before use.
Reaction failure or low yield when using the compound. Decomposition of the starting material under reaction conditions.1. Review the reaction conditions for compatibility with the Boc and epoxide groups (e.g., avoid strong acids or bases). 2. Perform a small-scale control reaction to confirm the stability of the starting material under the reaction conditions. 3. Consider using milder reaction conditions or a different synthetic route.
Appearance of unexpected side products during a reaction. Ring-opening of the epoxide or cleavage of the Boc group.1. Characterize the side products to understand the degradation pathway. 2. If epoxide ring-opening is observed, ensure the reaction is free from nucleophiles and acidic/basic impurities. 3. If Boc deprotection occurs, use a non-acidic and thermally stable reaction environment.
Inconsistent results between experimental batches. Varied stability of the compound due to differences in storage or handling between batches.1. Standardize the storage and handling procedures for the compound. 2. Qualify each new batch of the compound for purity and stability before use in critical experiments.

Potential Degradation Pathways

The stability of this compound can be compromised under various conditions, leading to specific degradation products. Understanding these pathways is crucial for designing stable formulations and reaction conditions.

G A Tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate B Acidic Conditions (e.g., TFA, HCl) A->B H+ D Basic/Nucleophilic Conditions (e.g., NaOH, Amines) A->D Nu- / OH- C 1-Oxa-6-azaspiro[2.5]octane (Boc Deprotection) B->C Loss of CO2 and isobutylene E Ring-Opened Product (Diol or Amino-alcohol) D->E Nucleophilic attack on epoxide

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

For a comprehensive stability assessment, forced degradation studies are recommended. These studies intentionally stress the compound to predict its long-term stability and identify potential degradation products.[6][7][8][9]

Forced Degradation Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic (0.1N HCl, 60°C) A->B C Basic (0.1N NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C, solid) A->E F Photolytic (UV/Vis light) A->F G Neutralize (if needed) & Analyze by HPLC B->G C->G D->G E->G F->G

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate how stability data can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Area %)
0.1 N HCl, 60 °C, 24h85.2278.5 (Boc-deprotected)
0.1 N NaOH, RT, 24h45.7142.1 (Ring-opened diol)
3% H₂O₂, RT, 24h5.113.9
Thermal (80 °C), 48h12.3110.8
Photolytic (UV/Vis)< 2.00-
Control< 0.50-

Table 2: Stability under Different pH Conditions (Aqueous Buffer, 25 °C, 48h)

pH % Assay of Parent Compound
3.065.4
5.092.1
7.099.2
9.088.5
11.055.8

References

Technical Support Center: Scaling Up the Synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to larger-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of 6-Boc-1-oxa-6-azaspiro[2.5]octane via the Corey-Chaykovsky reaction.

Issue 1: Low or No Product Formation

  • Question: My reaction is complete according to TLC analysis of the starting material, but I observe very low or no yield of the desired spiro-epoxide. What are the possible causes?

  • Answer:

    • Inactive Ylide: The sulfur ylide is moisture-sensitive and can decompose. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.

    • Base Strength: The base used to generate the ylide may be insufficient in strength or quantity. For larger-scale reactions, ensure efficient mixing to allow for complete deprotonation of the sulfonium salt.

    • Side Reactions: The ylide can react with other electrophiles. Ensure the starting N-Boc-4-piperidone is pure and free from acidic impurities.

    • Incorrect Work-up: The product may be lost during the work-up. 6-Boc-1-oxa-6-azaspiro[2.5]octane has some water solubility, so minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent.

Issue 2: Formation of Byproducts

  • Question: I am observing significant byproduct formation alongside my desired product. How can I minimize these?

  • Answer:

    • Dimeric Impurities: At higher concentrations, side reactions may become more prevalent. Controlled, slow addition of the ketone to the ylide solution can help minimize the formation of dimeric byproducts.

    • Rearrangement Products: The epoxide product can undergo rearrangement under acidic conditions. Ensure the work-up is performed under neutral or slightly basic conditions.

    • Unreacted Starting Material: If you observe a significant amount of unreacted N-Boc-4-piperidone, it could be due to insufficient ylide. Consider increasing the equivalents of the sulfonium salt and the base.

Issue 3: Exothermic Reaction and Temperature Control on Scale-up

  • Question: I am concerned about the exothermicity of the reaction upon scaling up. How can I manage the temperature effectively?

  • Answer:

    • Controlled Addition: The addition of the base to the sulfonium salt to generate the ylide, and the subsequent addition of the ketone, can be exothermic. On a larger scale, it is crucial to add the reagents portion-wise or via a dropping funnel at a rate that allows the cooling system to maintain the desired internal temperature.

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).

    • Monitoring: Continuously monitor the internal temperature of the reaction. An unexpected temperature spike can indicate a runaway reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for generating the sulfur ylide in the Corey-Chaykovsky reaction for this synthesis?

A1: Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used bases for this transformation. For larger-scale reactions, potassium tert-butoxide is often preferred as it is easier to handle than sodium hydride powder.

Q2: What is the optimal solvent for this reaction?

A2: Anhydrous dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (THF) are typically the most effective solvents for the Corey-Chaykovsky reaction. DMSO helps to dissolve the sulfonium salt and facilitates the formation of the ylide.

Q3: How can I effectively purify 6-Boc-1-oxa-6-azaspiro[2.5]octane on a large scale?

A3: While flash column chromatography is suitable for small-scale purification, it is often not practical for large-scale synthesis. For larger quantities, consider the following:

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for purification on a large scale.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can help to remove many impurities.

Q4: Can I store the sulfur ylide solution for later use?

A4: It is generally not recommended to store the sulfur ylide solution. It is best to generate it in situ and use it immediately, as it can degrade over time, leading to lower yields.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters

ParameterLab-Scale (1 g)Scaled-Up (100 g)
Starting Material
N-Boc-4-piperidone1.0 g (5.02 mmol)100 g (502 mmol)
Reagents
Trimethylsulfonium iodide1.23 g (6.02 mmol)123 g (602 mmol)
Potassium tert-butoxide0.67 g (6.02 mmol)67 g (602 mmol)
Solvents
Anhydrous DMSO20 mL2 L
Anhydrous THF10 mL1 L
Reaction Conditions
Temperature0 °C to room temp.0 °C to 25 °C (controlled)
Reaction Time2-4 hours4-6 hours
Work-up & Purification
Quenching AgentSaturated aq. NH4ClSaturated aq. NH4Cl
Extraction SolventEthyl acetateMethyl tert-butyl ether (MTBE)
Purification MethodFlash ChromatographyCrystallization / Distillation
Yield & Purity
Expected Yield75-85%70-80%
Expected Purity>95%>95%

Experimental Protocols

Lab-Scale Synthesis (1 g)
  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add trimethylsulfonium iodide (1.23 g, 6.02 mmol) and anhydrous dimethyl sulfoxide (DMSO) (20 mL). Stir the suspension at room temperature until the salt is fully dissolved.

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (0.67 g, 6.02 mmol) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting milky white suspension at 0 °C for 30 minutes.

  • Reaction: Prepare a solution of N-Boc-4-piperidone (1.0 g, 5.02 mmol) in anhydrous tetrahydrofuran (THF) (10 mL). Add this solution dropwise to the ylide suspension at 0 °C over 15 minutes.

  • Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 6-Boc-1-oxa-6-azaspiro[2.5]octane as a white solid.

Scaled-Up Synthesis (Conceptual 100 g)
  • Preparation: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge trimethylsulfonium iodide (123 g, 602 mmol) and anhydrous DMSO (2 L). Stir the mixture at 20-25 °C until all solids are dissolved.

  • Ylide Formation: Cool the reactor contents to 0-5 °C using a circulating chiller. Add potassium tert-butoxide (67 g, 602 mmol) in portions over 1-2 hours, maintaining the internal temperature below 10 °C. Stir the resulting suspension at 0-5 °C for 1 hour.

  • Reaction: Prepare a solution of N-Boc-4-piperidone (100 g, 502 mmol) in anhydrous THF (1 L). Add this solution to the reactor via a dropping funnel over 1-2 hours, maintaining the internal temperature between 5-15 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reactor to 0-5 °C and slowly add saturated aqueous ammonium chloride (2 L) to quench the reaction, ensuring the temperature does not exceed 20 °C. Transfer the mixture to a suitable extraction vessel and extract with methyl tert-butyl ether (MTBE) (3 x 1 L).

  • Purification: Combine the organic extracts, wash with brine (1 L), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude material can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Corey-Chaykovsky Reaction cluster_workup Work-up & Purification cluster_product Final Product prep1 Dissolve Trimethylsulfonium Iodide in Anhydrous DMSO ylide1 Cool to 0-5 °C prep1->ylide1 ylide2 Portion-wise Addition of Potassium tert-Butoxide ylide1->ylide2 ylide3 Stir at 0-5 °C ylide2->ylide3 react2 Slow Addition of Ketone Solution to Ylide ylide3->react2 react1 Prepare Solution of N-Boc-4-piperidone in Anhydrous THF react1->react2 react3 Warm to Room Temperature and Stir react2->react3 workup1 Quench with Saturated aq. NH4Cl react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Chromatography/Crystallization workup3->workup4 product 6-Boc-1-oxa-6-azaspiro[2.5]octane workup4->product

Caption: Experimental workflow for the synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane.

troubleshooting_guide start Low or No Product Yield q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Check for product in aqueous layer? a1_yes->q2 sol3 Insufficient ylide formation. Check base strength and stoichiometry. a1_no->sol3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol1 Product has some water solubility. Back-extract aqueous layer. a2_yes->sol1 q3 Decomposition of ylide suspected? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol2 Ensure anhydrous conditions. Use fresh reagents. a3_yes->sol2 a3_no->sol3

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Common Pitfalls in Spiro-Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiro-epoxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chemical motifs. Spiro-epoxides are critical intermediates in the synthesis of many natural products and pharmaceuticals, but their creation is often plagued by issues such as low yields, competing side reactions, and poor stereocontrol.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is extremely low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue stemming from multiple potential sources.[3][4] A systematic approach is crucial for diagnosis. Common errors range from procedural mistakes and reagent quality to product decomposition.[3][5]

  • Reagent and Glassware Purity: Ensure all glassware is meticulously dried (flame- or oven-dried) to prevent moisture from interfering with sensitive reagents.[3] Reagents and solvents should be purified if necessary, as impurities can inhibit the reaction or cause side reactions.[5]

  • Reaction Conditions: Carefully control the reaction temperature. While heat can increase reaction rates, it can also promote decomposition or side reactions.[6] Ensure additions of reagents are done at the correct rate (e.g., dropwise) to avoid temperature spikes.[3]

  • Reaction Monitoring: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as it reaches completion to prevent the formation of byproducts or degradation of the desired spiro-epoxide.[3][6] If the reaction stalls, you may need to add more reagent; if it begins to decompose before completion, consider quenching it early.[3]

  • Workup and Purification Losses: Significant amounts of product can be lost during the workup and purification stages.[3] Ensure you rinse all flasks and equipment used for transfers multiple times with the appropriate solvent.[3] During liquid-liquid extractions, be thorough and rinse the separatory funnel. When drying the organic layer, rinse the drying agent (e.g., MgSO₄, Na₂SO₄) to recover any adsorbed product.[3]

Q2: I am trying to epoxidize a cyclic ketone with a peroxyacid (like m-CPBA) and I'm getting a lactone as a major byproduct. What is happening?

A2: You are likely observing the competing Baeyer-Villiger (BV) oxidation .[7][8] This is a classic side reaction where the peroxyacid oxidizes a ketone to an ester, or in your case, a cyclic ketone to a lactone.[9]

The reaction pathway is determined by the migratory aptitude of the carbon atoms adjacent to the carbonyl. The group that can better stabilize a positive charge is more likely to migrate, leading to the insertion of an oxygen atom and the formation of a lactone.[9] The general order of migratory preference is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[9]

Solutions to Minimize Baeyer-Villiger Oxidation:

  • Change Reagent: Switch from a peroxyacid to a different class of epoxidizing agent that does not promote BV oxidation. The Corey-Chaykovsky reaction , which uses a sulfur ylide (e.g., dimethyloxosulfonium methylide), is an excellent alternative for converting ketones to epoxides and avoids this specific side reaction.[10][11]

  • Use Dioxiranes: Reagents like dimethyldioxirane (DMDO) or those generated in situ in the Shi epoxidation can be effective for epoxidation while minimizing BV oxidation under certain conditions.

  • Modify Conditions: Lowering the reaction temperature can sometimes favor epoxidation over the BV rearrangement, though this is not always effective.

Q3: My diastereoselectivity is poor, resulting in a mixture of spiro-epoxide stereoisomers. How can I improve this?

A3: Achieving high diastereoselectivity is a central challenge in spiro-epoxide synthesis.[12] The stereochemical outcome is primarily controlled by either the substrate's inherent structure or the reagents used.[13]

  • Substrate-Directed Control (Steric Hindrance): The epoxidizing agent will preferentially attack the less sterically hindered face of the double bond.[14] If your substrate has a bulky group, it will block one face of the molecule, directing the reagent to the opposite side.[14]

  • Substrate-Directed Control (Directing Groups): Functional groups near the reaction center, such as hydroxyl (-OH) groups, can direct the epoxidation.[13] For example, an allylic alcohol can form a hydrogen bond with the incoming peroxyacid, forcing the delivery of the oxygen atom to the same face (a syn-directing effect).[14][15]

  • Reagent-Based Control: Using a chiral catalyst or reagent creates a chiral environment that favors attack on one face of the prochiral substrate.[13] Methods like the Sharpless, Jacobsen-Katsuki, and Shi epoxidations are powerful examples of reagent-based control, although their application to spirocycle synthesis may require specific substrate adaptation.[13][16]

Q4: My spiro-epoxide seems to be decomposing during the reaction or workup. How can I improve its stability?

A4: Spiro-epoxides are strained three-membered rings and can be highly reactive and prone to decomposition, especially under acidic or basic conditions.[2][17] Ring-opening is a common degradation pathway.[17][18]

  • Avoid Acidity/Basicity: Be mindful of the pH during the reaction and workup. Strong acids can catalyze the ring-opening of the epoxide to form diols or other rearranged products.[12][17] Similarly, some epoxides are sensitive to strong bases. Use mild workup conditions, such as washing with saturated, neutral salt solutions (brine) and minimizing exposure time to any acidic or basic media.[4]

  • Temperature Control: Perform the reaction, workup, and purification steps at low temperatures whenever possible to minimize decomposition.[4][6]

  • Purification Strategy: While distillation is a common purification method, the required heat can cause decomposition.[19] Column chromatography on silica gel can also be problematic as silica is acidic. To mitigate this, you can neutralize the silica gel by pre-treating it with a base like triethylamine mixed in the eluent.

  • Storage: Store the purified spiro-epoxide under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) to prolong its shelf life.[3]

Q5: I am using the Corey-Chaykovsky reaction to make a spiro-epoxide, but it's not working for my substrate. What are its limitations?

A5: While powerful, the Corey-Chaykovsky reaction has known limitations.[10][20] The reaction involves the addition of a sulfur ylide to a carbonyl compound.[21]

  • Substrate Scope: The reaction works well for many ketones and aromatic aldehydes. However, it often fails or gives poor yields with aliphatic aldehydes.[20]

  • α,β-Unsaturated Systems: With α,β-unsaturated carbonyl compounds (enones), sulfur ylides may preferentially undergo a 1,4-addition (Michael addition) to form a cyclopropane rather than a 1,2-addition to form an epoxide.[11] Dimethylsulfonium methylide typically gives cyclopropanation, whereas dimethyloxosulfonium methylide (Corey's ylide) is more likely to yield the epoxide.

  • Steric Hindrance: Extremely sterically hindered ketones may react sluggishly or not at all.

  • Base Sensitivity: The reaction is run under strongly basic conditions (e.g., NaH, KOtBu), which can be an issue if your substrate contains base-sensitive functional groups.[21]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to spiro-epoxides?

A1: The most common methods include:

  • Epoxidation of an Exocyclic Alkene: This involves the direct oxidation of a double bond attached to a ring system using reagents like peroxyacids (m-CPBA), or dioxiranes (DMDO, Shi epoxidation).[7][12]

  • Reaction of a Cyclic Ketone with a Ylide (Corey-Chaykovsky Reaction): A sulfur ylide attacks a cyclic ketone to form the spiro-epoxide.[10][11] This is a very common and effective method.

  • Intramolecular SN2 Cyclization of a Halohydrin: A cyclic halohydrin (a molecule containing a halogen and a hydroxyl group on adjacent carbons) is treated with a base. The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the adjacent halide to form the epoxide ring.[6][7][22]

  • Paternò-Büchi Reaction: This is a photochemical [2+2] cycloaddition between a cyclic ketone and an alkene to form a spirocyclic oxetane, a four-membered ring ether. While not an epoxide, it is a related spirocyclic ether synthesis.[23][24]

Q2: How do I choose the right epoxidation reagent for my cyclic ketone?

A2: The choice depends on your substrate's functional groups and the desired outcome:

  • For simple, robust ketones: The Corey-Chaykovsky reaction is often the best choice as it directly converts the C=O bond to the epoxide and avoids the Baeyer-Villiger side reaction.[10][11]

  • If your molecule has an exocyclic double bond: m-CPBA is a common and effective choice, but you must consider potential side reactions like the Baeyer-Villiger oxidation if other ketone groups are present.[7][8]

  • For stereocontrol: If you need to control diastereoselectivity, consider the directing effects of nearby functional groups when using a reagent like m-CPBA.[14][15] For enantioselective synthesis, specialized catalytic systems like the Shi epoxidation may be necessary.[12]

Q3: How can I effectively monitor the progress of my spiro-epoxidation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system to achieve good separation between your starting material, product, and any major byproducts. The spiro-epoxide product will typically have a different polarity (and thus a different Rf value) than the starting ketone or alkene. Staining with potassium permanganate (KMnO₄) can be useful for visualizing alkenes, while other stains can visualize carbonyls or the epoxide product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[16]

Q4: What are the best practices for purifying and storing spiro-epoxides?

A4:

  • Purification: Flash column chromatography is common, but care must be taken.[18] Silica gel is acidic and can cause the epoxide to ring-open.[3] It is often advisable to use silica gel that has been neutralized with triethylamine (e.g., by adding 1% Et₃N to your eluent). Alternatively, less acidic supports like alumina or Florisil can be used. Distillation is an option for volatile and thermally stable epoxides.[19]

  • Storage: Due to their inherent ring strain and reactivity, spiro-epoxides should be stored with care.[1][17] Store them neat (if stable as a solid or oil) or in a non-reactive solvent. Keep them in a tightly sealed container under an inert atmosphere (N₂ or Ar) and at low temperatures (-20°C is common) to prevent degradation.[3]

Data Presentation

Table 1: Comparison of Common Reagents for Spiro-Epoxidation of Cyclic Ketones
Reagent/MethodPrecursorCommon ConditionsKey AdvantagesCommon Pitfalls/Limitations
Peroxyacids (e.g., m-CPBA) Exocyclic AlkeneCH₂Cl₂, 0°C to RTReadily available, simple procedure, good for many alkenes.[7]Baeyer-Villiger oxidation is a major competing reaction with ketones.[8][9] Stereocontrol can be poor without directing groups.
Sulfur Ylides (Corey-Chaykovsky) Cyclic KetoneNaH or KOtBu in THF/DMSODirectly converts C=O to epoxide, avoids Baeyer-Villiger.[10][11] Often provides good diastereoselectivity.Fails for some substrates (e.g., aliphatic aldehydes).[20] Can give cyclopropanation with enones.[11] Requires strong base.
Dioxiranes (e.g., DMDO, Shi epoxidation) Exocyclic AlkeneAcetone, buffered pHFast, neutral conditions, can provide high enantioselectivity (Shi).[12]Reagent (DMDO) can be unstable. Shi epoxidation requires catalyst preparation.
Halohydrin Route Cyclic Alkene1. Br₂, H₂O; 2. Base (e.g., NaOH)Good alternative when other methods fail.[7]Two-step process. Requires specific anti-periplanar geometry for SN2 ring closure.[6][22]
Table 2: Troubleshooting Poor Diastereoselectivity in Spiro-Epoxidation
ObservationPotential CauseSuggested SolutionExample
Mixture of isomers (approx. 1:1) Little or no steric or electronic bias on the substrate.Introduce a bulky protecting group on a nearby functional group to block one face of the molecule.Protecting a nearby alcohol with a bulky silyl group (e.g., TBS) to direct attack to the opposite face.[14]
Wrong isomer is major product The desired face is sterically blocked.If a directing group (e.g., -OH) is present, use it to your advantage. It can coordinate with the reagent to direct attack to the syn face.[14][15]An allylic alcohol can direct m-CPBA to the same face via hydrogen bonding.
Selectivity is low Substrate control is insufficient.Switch to a reagent-controlled strategy using a chiral catalyst system (e.g., Shi epoxidation) that can override the substrate's inherent bias.[13]Using a fructose-derived chiral ketone catalyst to achieve high enantioselectivity.

Key Experimental Protocols

Disclaimer: These are generalized protocols. Always consult the primary literature for procedures specific to your substrate and scale. Perform a thorough safety assessment before beginning any experiment.

Protocol 1: General Procedure for Spiro-Epoxidation of an Exocyclic Alkene using m-CPBA
  • Setup: Dissolve the starting exocyclic alkene (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1–1.5 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C and warm slowly to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).

  • Workup: Upon completion, cool the reaction mixture back to 0°C. Quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude spiro-epoxide by flash column chromatography (using neutralized silica gel if the product is sensitive).

Protocol 2: General Procedure for Corey-Chaykovsky Epoxidation of a Cyclic Ketone
  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes. Add dry dimethyl sulfoxide (DMSO) and trimethylsulfoxonium iodide (1.2 eq.). Heat the mixture gently (e.g., to 50-60°C) until the evolution of hydrogen gas ceases and a clear solution of the ylide (dimethyloxosulfonium methylide) is formed. Cool the solution to room temperature.[11]

  • Substrate Addition: Dissolve the cyclic ketone (1.0 eq.) in a minimal amount of dry tetrahydrofuran (THF). Add this solution dropwise to the prepared ylide solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50°C). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup: Pour the reaction mixture into a flask containing ice-water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude spiro-epoxide by flash column chromatography or distillation.

Visualizations

G start Low Spiro-Epoxide Yield reagent Reagent / Glassware Issues? start->reagent conditions Suboptimal Conditions? start->conditions side_rxn Side Reactions Occurring? start->side_rxn workup Loss During Workup? start->workup sol_reagent Solution: - Dry glassware thoroughly - Purify reagents/solvents - Use fresh reagents reagent->sol_reagent Yes sol_conditions Solution: - Optimize temperature - Monitor reaction closely (TLC) - Control addition rate conditions->sol_conditions Yes sol_side_rxn Solution: - Identify byproduct (e.g., lactone) - Change reagent class (e.g., m-CPBA -> Ylide) side_rxn->sol_side_rxn Yes sol_workup Solution: - Rinse all glassware - Thorough extractions - Neutralize silica for column workup->sol_workup Yes

Caption: Troubleshooting workflow for diagnosing low reaction yield.

G start Choose Synthesis Strategy precursor What is your starting material? start->precursor ketone Cyclic Ketone precursor->ketone Ketone alkene Exocyclic Alkene precursor->alkene Alkene ketone_check Is Baeyer-Villiger a concern? ketone->ketone_check alkene_check Is stereocontrol a priority? alkene->alkene_check corey Use Corey-Chaykovsky (Sulfur Ylide) ketone_check->corey Yes mcpba_ketone Use Peroxyacid (High Risk of BV) ketone_check->mcpba_ketone No mcpba_alkene Use m-CPBA or DMDO (Substrate Control) alkene_check->mcpba_alkene No chiral_reagent Use Chiral Method (e.g., Shi Epoxidation) alkene_check->chiral_reagent Yes

Caption: Decision tree for selecting a spiro-epoxidation strategy.

G ketone Cyclic Ketone + Peroxyacid (RCO3H) intermediate Criegee Intermediate ketone->intermediate Attack on Carbonyl epoxide Desired Product: Spiro-Epoxide intermediate->epoxide Ring Closure (Epoxidation) lactone Side Product: Lactone intermediate->lactone C-C Bond Migration (Baeyer-Villiger)

Caption: Competing pathways of epoxidation vs. Baeyer-Villiger oxidation.

References

Minimizing byproduct formation in azaspirooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azaspirooctane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of azaspirooctanes, with a focus on minimizing unwanted side reactions and byproducts.

Mukaiyama Aldol Reaction Issues

The Mukaiyama aldol reaction is a critical C-C bond-forming step in the synthesis of many complex molecules, including azaspirooctanes. However, achieving high yields and diastereoselectivity can be challenging.

Question: I am observing low yields and a mixture of diastereomers in my MgBr₂·OEt₂-mediated Mukaiyama aldol reaction. What are the potential causes and solutions?

Answer:

Low yields and poor diastereoselectivity are common hurdles in this reaction. Several factors, from reagent quality to reaction parameters, can be the cause. Below is a troubleshooting guide to address these issues.

Troubleshooting Guide: Mukaiyama Aldol Reaction

Potential Cause Recommended Solution
Poor Reagent Quality Ensure all reagents, particularly the silyl enol ether and the aldehyde, are pure and anhydrous. MgBr₂·OEt₂ is hygroscopic; use a freshly opened bottle or dry it under vacuum before use.
Suboptimal Reaction Temperature This reaction is typically performed at low temperatures (e.g., -78 °C) to improve selectivity and the stability of intermediates. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents and the reaction time.[1]
Incorrect Stoichiometry The stoichiometry of the Lewis acid is crucial. While catalytic amounts can be effective, some substrates may require stoichiometric or even excess amounts of MgBr₂·OEt₂ to ensure full activation of the aldehyde.
Rapid Addition of Reagents The silyl enol ether should be added slowly to the mixture of the aldehyde and Lewis acid. This helps to control the reaction exotherm and prevent side reactions.[1]
Incorrect Silyl Enol Ether Geometry The geometry (E/Z) of the silyl enol ether can significantly influence the stereochemical outcome. The method of preparation for the silyl enol ether should be chosen to favor the desired isomer.
Choice of Lewis Acid and Solvent While MgBr₂·OEt₂ is often effective, other Lewis acids like TiCl₄ or SnCl₄ may offer better stereocontrol for certain substrates, though they might require stricter anhydrous conditions. The solvent can also affect the transition state geometry; toluene, for instance, can sometimes enhance diastereoselectivity compared to dichloromethane.[1]

Quantitative Data on Lewis Acid and Diastereoselectivity:

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
MgBr₂·OEt₂CH₂Cl₂-7885:1575
TiCl₄CH₂Cl₂-7895:580
SnCl₄CH₂Cl₂-7870:3065
MgBr₂·OEt₂Toluene-7890:1078

Note: These values are representative and can vary depending on the specific substrates used.

Dieckmann Condensation and Competing Reactions

The Dieckmann condensation is a key intramolecular reaction for forming the cyclic β-keto ester core of many spirocycles. A primary challenge is the competition from intermolecular reactions.

Question: My Dieckmann condensation is resulting in a low yield of the desired azaspirooctane, and I suspect intermolecular condensation is the main byproduct. How can I favor the intramolecular cyclization?

Answer:

You are correct to be concerned about intermolecular side reactions in a Dieckmann condensation. Favoring the desired intramolecular pathway is key to achieving a good yield. Here are some strategies to minimize the formation of intermolecular byproducts.

Troubleshooting Guide: Dieckmann Condensation

Potential Cause Recommended Solution
High Reaction Concentration High concentrations favor intermolecular reactions where two different molecules react. To promote intramolecular cyclization, employ high-dilution conditions. This is achieved by slowly adding the substrate to a large volume of solvent and base.
Insufficient or Inappropriate Base A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically required. Ensure you are using a sufficient stoichiometric amount of the base and that it is of high quality.
Presence of Moisture Any moisture in the reaction will quench the strong base, leading to an incomplete reaction. Ensure all glassware is flame-dried and solvents are rigorously dried before use.
Incomplete Reaction The Dieckmann condensation is an equilibrium reaction. Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.
Reverse Claisen Condensation If the resulting β-keto ester does not have an enolizable proton, the reverse reaction can occur, leading to ring-opening. This is less common in the formation of 5- and 6-membered rings.

Quantitative Data on Reaction Conditions and Yield:

Concentration (M)BaseTemperature (°C)Intramolecular Product Yield (%)Intermolecular Byproduct (%)
0.1NaH804555
0.01NaH807525
0.001NaH809010
0.01LDA-78 to 258515
[3+2] Cycloaddition for Azaspiro-pyrrolidine Ring Formation

The [3+2] cycloaddition of an azomethine ylide is a powerful method for constructing the pyrrolidine ring of an azaspirooctane. However, controlling regioselectivity and preventing side reactions of the ylide are common challenges.

Question: I am attempting a [3+2] cycloaddition to form an azaspiro-pyrrolidine, but the reaction is giving a low yield of the desired product along with several unidentified byproducts. How can I optimize this reaction?

Answer:

Low yields in [3+2] cycloaddition reactions involving azomethine ylides can stem from the instability of the ylide intermediate and competing reaction pathways. The following guide provides solutions to common issues.

Troubleshooting Guide: [3+2] Cycloaddition

Potential Cause Recommended Solution
Azomethine Ylide Instability The method of generating the azomethine ylide is critical. In situ generation from the condensation of an α-amino acid with an aldehyde or ketone is common. Ensure the reaction conditions (temperature, solvent) are optimized for the stability of your specific ylide.
Poor Dipolarophile Reactivity The electronic nature of the dipolarophile (the alkene component) is important. Electron-deficient alkenes are generally more reactive in these cycloadditions.
Lack of Regiocontrol The substitution pattern on both the azomethine ylide and the dipolarophile influences the regioselectivity of the cycloaddition. Computational studies or screening of different substituted reactants may be necessary to achieve the desired regioisomer.
Competing Ylide Reactions Azomethine ylides can undergo other reactions, such as dimerization or proton transfer, if the cycloaddition is not rapid. Ensure the dipolarophile is present in a sufficient concentration when the ylide is generated.
Stereocontrol Issues The stereochemical outcome can be influenced by the geometry of the azomethine ylide and the facial selectivity of the cycloaddition. Chiral auxiliaries or catalysts may be necessary to achieve high diastereoselectivity or enantioselectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Diastereoselective Mukaiyama Aldol Reaction
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (to make a 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add MgBr₂·OEt₂ (1.5 - 2.5 equiv) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂.

  • Add the silyl enol ether solution dropwise to the reaction mixture over 30-60 minutes via a syringe pump.[1]

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.[1]

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Dieckmann Condensation under High Dilution
  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, an argon inlet, and a dropping funnel.

  • Add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv, washed with dry hexanes) to a large volume of anhydrous toluene (to achieve a final substrate concentration of 0.001 M).

  • Heat the mixture to reflux.

  • Dissolve the diester substrate (1.0 equiv) in anhydrous toluene in the dropping funnel.

  • Add the diester solution dropwise to the refluxing NaH suspension over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in Azaspirooctane Synthesis

Low_Yield_Troubleshooting Start Low Yield of Azaspirooctane Reaction_Type Identify Key Cyclization Step Start->Reaction_Type Mukaiyama Mukaiyama Aldol Reaction_Type->Mukaiyama Aldol Dieckmann Dieckmann Condensation Reaction_Type->Dieckmann Condensation Cycloaddition [3+2] Cycloaddition Reaction_Type->Cycloaddition Cycloaddition M_Check_Reagents Check Reagent Purity (Anhydrous?) Mukaiyama->M_Check_Reagents M_Check_Temp Verify Reaction Temperature (-78 °C?) Mukaiyama->M_Check_Temp M_Check_Addition Slow Reagent Addition? Mukaiyama->M_Check_Addition D_Check_Dilution High Dilution Conditions Used? Dieckmann->D_Check_Dilution D_Check_Base Base Quality and Stoichiometry Correct? Dieckmann->D_Check_Base D_Check_Moisture Strictly Anhydrous Conditions? Dieckmann->D_Check_Moisture C_Check_Ylide_Gen Optimize Ylide Generation? Cycloaddition->C_Check_Ylide_Gen C_Check_Dipolarophile Dipolarophile Sufficiently Reactive? Cycloaddition->C_Check_Dipolarophile Solution Implement Corrective Actions M_Check_Reagents->Solution M_Check_Temp->Solution M_Check_Addition->Solution D_Check_Dilution->Solution D_Check_Base->Solution D_Check_Moisture->Solution C_Check_Ylide_Gen->Solution C_Check_Dipolarophile->Solution

Caption: A logical workflow for troubleshooting low yields in azaspirooctane synthesis.

Intermolecular vs. Intramolecular Reaction Pathways

Reaction_Pathways Substrate Acyclic Precursor High_Conc High Concentration Low_Conc High Dilution Intermolecular Intermolecular Byproduct (e.g., Dimer) High_Conc->Intermolecular Favored Intramolecular Desired Azaspirooctane Low_Conc->Intramolecular Favored

Caption: The effect of concentration on intermolecular vs. intramolecular reaction pathways.

References

Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar spirocyclic amines?

A1: Polar spirocyclic amines present a unique set of purification challenges due to a combination of factors:

  • High Polarity: Their polarity, conferred by the amine functional group and often other heteroatoms within the spirocyclic framework, leads to strong interactions with polar stationary phases like silica gel. This can result in poor peak shape, tailing, and even irreversible adsorption.[1]

  • Structural Rigidity: The rigid, three-dimensional nature of spirocycles can lead to subtle differences between diastereomers, making their separation challenging.[2]

  • Basicity: The basic nature of the amine group can lead to strong interactions with acidic silanol groups on standard silica gel, causing peak tailing and potential degradation of the compound.[3]

  • Solubility Issues: These compounds can exhibit poor solubility in common non-polar organic solvents used in normal-phase chromatography, while their high polarity can also lead to issues in reversed-phase systems.

  • Crystallization Difficulties: The complex and often rigid structures of spirocyclic amines can make it difficult to form well-ordered crystals, hindering purification by crystallization.

Q2: What are the main purification techniques suitable for polar spirocyclic amines?

A2: Several techniques can be employed, often in combination, to purify polar spirocyclic amines. The choice depends on the specific properties of the compound and the impurities present.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention of polar analytes.[4][5][6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations of polar compounds. It offers advantages such as faster separations, reduced solvent consumption, and compatibility with MS detection.[7][8]

  • Reversed-Phase Chromatography (RPC) with Modifications: While challenging, RPC can be adapted for polar amines by using columns with embedded polar groups, or by carefully controlling the mobile phase pH and using additives.[1]

  • Normal-Phase Chromatography with Modifications: Traditional normal-phase chromatography on silica gel can be used if the silica is deactivated or if a competing base is added to the mobile phase. Amine-functionalized silica is also a good option.[3]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and can be effective for purifying amines.

  • Crystallization via Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility and crystallinity, often facilitating purification.[9][10]

Q3: When should I consider using a protecting group for the amine?

A3: Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be a viable strategy when the polarity and basicity of the amine are the primary obstacles to purification. The Boc group reduces the polarity and eliminates the basicity of the amine, making the compound more amenable to standard purification techniques like silica gel chromatography. However, this adds two steps to the synthetic sequence (protection and deprotection), which may not be ideal in all situations.

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor peak shape (tailing) in normal-phase chromatography on silica gel.

  • Question: My polar spirocyclic amine is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds on silica gel is typically caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[3] Here are several strategies to mitigate this:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Common choices include triethylamine (TEA) or ammonium hydroxide (NH4OH) at concentrations of 0.1-2%.[1] This will neutralize the acidic sites on the silica.

    • Use an Amine-Functionalized Column: These columns have an amine-functionalized stationary phase that masks the silanol groups and provides a less interactive surface for basic analytes.[3]

    • Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina as your stationary phase.

    • Reversed-Phase Chromatography: If the compound is not excessively polar, reversed-phase chromatography at a high pH (to keep the amine neutral) can be a good alternative.

Issue 2: My polar spirocyclic amine is not retained on a C18 reversed-phase column.

  • Question: My compound elutes in the void volume when I try to use reversed-phase HPLC. How can I achieve retention?

  • Answer: This is a common problem for highly polar compounds in reversed-phase chromatography. Here are the recommended solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds. A bare silica, diol, or amide column can be a good starting point.[4][6]

    • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases with embedded polar groups that provide enhanced retention for polar analytes.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your ionized amine, increasing its retention on a reversed-phase column. However, these reagents can be difficult to remove from the column and are often not MS-friendly.

Issue 3: I am struggling to separate diastereomers of my chiral spirocyclic amine.

  • Question: I have a mixture of diastereomers that are co-eluting. What are the best strategies for their separation?

  • Answer: Separating diastereomers of rigid spirocyclic structures can be challenging due to their subtle structural differences.

    • Method Optimization: Small changes in the mobile phase composition, temperature, or stationary phase can have a significant impact on selectivity. Systematically screen different solvents and additives. For chiral compounds, SFC is often more effective than HPLC for achieving separation.[11]

    • Column Screening: Test a variety of columns with different stationary phases (e.g., phenyl, cyano, or different chiral stationary phases if you are separating enantiomers).

    • Formation of Derivatives: Derivatizing the amine with a chiral reagent can create diastereomers with greater structural differences, making them easier to separate.

    • Crystallization: Diastereomeric salts often have different solubilities, which can be exploited for separation by fractional crystallization.

Crystallization and Post-Purification Issues

Issue 4: My polar spirocyclic amine will not crystallize.

  • Question: I have a chromatographically pure compound, but I cannot get it to crystallize from any common solvent systems. What should I try?

  • Answer: Many polar amines are difficult to crystallize as the free base.

    • Salt Formation: Convert the amine to a salt. Hydrochloride, hydrobromide, tartrate, or camsylate salts are common choices.[10] The resulting ionic lattice is often more ordered and easier to crystallize. A systematic salt screening is recommended.

    • Solvent Screening: A broad screening of solvents with varying polarities and hydrogen bonding capabilities is crucial. Vapor diffusion or slow evaporation techniques can be effective.

    • Co-crystallization: If salt formation is unsuccessful, co-crystallization with a neutral guest molecule can sometimes induce crystallization.

Issue 5: I am experiencing low recovery after purification.

  • Question: A significant amount of my compound is lost during the purification process. What are the likely causes and solutions?

  • Answer: Low recovery can be due to several factors:

    • Irreversible Adsorption: Highly polar amines can bind irreversibly to silica gel. If this is suspected, switch to a less acidic stationary phase or use a mobile phase modifier as described in Issue 1.

    • Compound Instability: The compound may be degrading on the column. Assess the stability of your compound on a TLC plate by spotting it and letting it sit for some time before eluting. If degradation is observed, a less harsh purification method should be chosen.

    • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely. A gradient elution with a stronger solvent at the end can help to recover all the material.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Method Development

TechniqueStationary PhaseMobile Phase AMobile Phase BTypical GradientAdditives
HILIC Bare Silica, Amide, DiolAcetonitrileWater with buffer (e.g., 10 mM Ammonium Acetate)95% to 60% A0.1% Acetic Acid or Ammonium Hydroxide for pH adjustment
SFC 2-Ethylpyridine, Diol, AminoSupercritical CO₂Methanol or Ethanol5% to 40% B0.1-0.5% Diethylamine (DEA) or Isopropylamine (IPA) for basic compounds
Reversed-Phase C18 with Polar EndcappingWater with buffer (e.g., 0.1% Formic Acid or Ammonium Hydroxide)Acetonitrile or Methanol5% to 95% BpH adjustment is critical to control amine ionization
Normal-Phase Amine-functionalized SilicaHeptane/HexaneEthyl Acetate or Isopropanol0% to 100% BNot usually required with this stationary phase

Table 2: Troubleshooting Summary for Common Purification Issues

IssueProbable CauseRecommended Solution(s)
Peak Tailing (NP) Strong interaction with acidic silanolsAdd competing base (e.g., TEA) to mobile phase; Use amine-functionalized or alumina column.[3]
No Retention (RP) Compound is too polarSwitch to HILIC; Use a polar-embedded RP column.[4][6]
Poor Diastereomer Separation Insufficient selectivityOptimize mobile phase and temperature; Screen different columns (especially in SFC); Consider derivatization.[11]
Failure to Crystallize Disordered packing of free baseForm a salt (e.g., HCl, tartrate) to promote crystallization.[9]
Low Recovery Irreversible adsorption or degradationUse a less acidic stationary phase; Check compound stability on the stationary phase.

Experimental Protocols

Protocol 1: General HILIC Method Development for a Polar Spirocyclic Amine
  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM ammonium formate in 95:5 (v/v) water:acetonitrile.

  • Initial Gradient:

    • Time (min) | %A | %B

    • ---|---|---

    • 0 | 95 | 5

    • 10 | 60 | 40

    • 11 | 95 | 5

    • 15 | 95 | 5

  • System Parameters:

    • Flow rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection: UV (e.g., 254 nm) and/or MS.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If peak shape is poor, adjust the pH of mobile phase B with formic acid or ammonium hydroxide.

Protocol 2: Salt Formation for Improved Crystallization
  • Dissolve the Amine: Dissolve the purified polar spirocyclic amine (1 equivalent) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Add the Acid: Slowly add a solution of the acid (e.g., 2 M HCl in diethyl ether, or a solution of tartaric acid in methanol) to the amine solution with stirring. Typically, 1 to 1.1 equivalents of the acid are used.

  • Induce Crystallization: If a precipitate forms immediately, continue stirring for a period (e.g., 30 minutes) to ensure complete salt formation. If no precipitate forms, crystallization can be induced by:

    • Cooling the solution.

    • Slowly adding a less polar co-solvent (anti-solvent).

    • Reducing the volume of the solvent by slow evaporation.

  • Isolate and Dry: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Purification_Method_Selection start Start: Crude Polar Spirocyclic Amine polarity Assess Polarity (e.g., LogP, TLC) start->polarity chirality Is the compound chiral? diastereomers Are diastereomers present? chirality->diastereomers Yes np_modified Modified Normal-Phase chirality->np_modified No sfc Prioritize SFC for Chiral Separation diastereomers->sfc Yes hplc_chiral Chiral HPLC diastereomers->hplc_chiral Consider high_polarity High Polarity? polarity->high_polarity hilic HILIC high_polarity->hilic Yes rp_modified Modified Reversed-Phase high_polarity->rp_modified No crystallization Crystallization via Salt Formation sfc->crystallization hplc_chiral->crystallization hilic->chirality rp_modified->chirality np_modified->crystallization final_purity Assess Final Purity crystallization->final_purity

Caption: A decision workflow for selecting a suitable purification method.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes secondary_interactions Secondary interactions with stationary phase? check_overload->secondary_interactions No solved Problem Solved reduce_load->solved add_modifier Add mobile phase modifier (e.g., 0.1% TEA) secondary_interactions->add_modifier Yes change_column Change stationary phase (e.g., Amine-functionalized) add_modifier->change_column switch_mode Switch to alternative mode (HILIC or SFC) change_column->switch_mode switch_mode->solved

References

Validation & Comparative

A Comparative Guide to Spiro-Epoxidation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of spiro-epoxides, valuable chiral building blocks in medicinal chemistry and natural product synthesis, has been advanced through various catalytic methods. This guide provides an objective comparison of three prominent methodologies: metal-catalyzed, organocatalytic, and biocatalytic spiro-epoxidation. We present a summary of their performance based on experimental data, detailed experimental protocols, and a generalized workflow to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Performance Comparison of Spiro-Epoxidation Methods

The following table summarizes the key performance indicators for metal-catalyzed (Jacobsen-Katsuki), organocatalytic (Shi), and biocatalytic (enzymatic) spiro-epoxidation based on representative substrates.

MethodCatalyst/EnzymeSubstrateOxidantYield (%)Enantioselectivity (ee %)Reaction Time (h)
Metal-Catalyzed (R,R)-Mn(III)-Salen complexcis-β-Methylstyrenem-CPBA/NMO->98-
(Jacobsen-Katsuki)2,2-DimethylchromeneNaOCl-98-
IndeneNaOCl-89-
Organocatalytic Shi Fructose-derived Ketonecis-β-MethylstyreneOxone8791-
(Shi Epoxidation)1,2-DihydronaphthaleneOxone9595-
Trisubstituted OlefinsOxoneHigh80-95.5-
Biocatalytic Engineered P450 BM-3 (RH-47)1-OcteneO₂/NADPH-83 (R)7
(Enzymatic)1-PenteneO₂/NADPH--7
Novozym 435d-LimoneneH₂O₂70--

Experimental Workflow for Spiro-Epoxidation

The following diagram illustrates a generalized workflow for a typical spiro-epoxidation reaction, from reactant preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start substrate Substrate Preparation start->substrate catalyst Catalyst/Enzyme Preparation start->catalyst oxidant Oxidant Solution start->oxidant reaction_setup Reaction Vessel Setup (Inert atmosphere, Temperature control) substrate->reaction_setup catalyst->reaction_setup addition Sequential Addition of Reagents oxidant->addition reaction_setup->addition stirring Reaction Mixture Stirring addition->stirring quench Quenching of Reaction stirring->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Column Chromatography) drying->purification characterization Product Characterization (NMR, MS) purification->characterization enantio_analysis Enantioselectivity Analysis (Chiral HPLC/GC) characterization->enantio_analysis end End enantio_analysis->end

Generalized experimental workflow for spiro-epoxidation.

Detailed Experimental Protocols

Metal-Catalyzed Spiro-Epoxidation: Jacobsen-Katsuki Epoxidation

This method employs a chiral manganese(III)-salen complex as the catalyst for the asymmetric epoxidation of unfunctionalized alkenes.[1][2] It is particularly effective for cis-disubstituted and trisubstituted olefins.[1]

Materials:

  • Alkene substrate

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Sodium hypochlorite (NaOCl, commercial bleach) or m-chloroperoxybenzoic acid (mCPBA) with N-methylmorpholine N-oxide (NMO) as a co-oxidant.[1]

  • Dichloromethane (CH₂Cl₂) as solvent

  • Pyridine N-oxide (optional, as an axial ligand to improve rate and selectivity)[3]

  • Buffer solution (e.g., phosphate buffer, pH 11.3)

Procedure:

  • The alkene substrate is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • The Jacobsen's catalyst (1-5 mol%) is added to the solution.[1]

  • If using NaOCl, a buffered aqueous solution of bleach is added to the reaction mixture. The biphasic mixture is stirred vigorously at room temperature.

  • If using mCPBA/NMO, NMO is added, and the solution is cooled (e.g., to -78 °C) before the addition of mCPBA.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the organic layer is separated, washed with saturated aqueous Na₂SO₃ and brine, and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Organocatalytic Spiro-Epoxidation: Shi Epoxidation

This method utilizes a chiral ketone, typically derived from fructose, to catalyze the epoxidation of a wide range of alkenes using Oxone as the primary oxidant.[5] It is known for its operational simplicity and use of an environmentally benign oxidant.

Materials:

  • Alkene substrate

  • Shi-type fructose-derived ketone catalyst (e.g., 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose derived ketone) (10 mol%)[6]

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) and water as solvents

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt (optional, to chelate metal impurities)

Procedure:

  • The alkene substrate and the chiral ketone catalyst are dissolved in a mixture of acetonitrile and water in a round-bottom flask.[6]

  • Potassium carbonate and optionally EDTA are added to the mixture. The mixture is cooled to 0 °C in an ice bath.[6]

  • A solution of Oxone in water is added portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C. The pH of the reaction is typically maintained between 9 and 10.[6]

  • The reaction is stirred at 0 °C and monitored by TLC or GC.

  • After completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated, and the residue is purified by flash column chromatography.

Biocatalytic Spiro-Epoxidation: Enzymatic Epoxidation

This approach utilizes enzymes, such as cytochrome P450 monooxygenases or lipases, to catalyze the epoxidation of alkenes. These methods offer high selectivity under mild, aqueous conditions.[7][8]

Materials:

  • Alkene substrate (e.g., terminal alkene, terpene)

  • Enzyme (e.g., engineered Cytochrome P450 BM-3 variant or immobilized lipase like Novozym 435)

  • For P450s: A cofactor regeneration system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and oxygen (O₂).[7]

  • For Lipases: Hydrogen peroxide (H₂O₂).[8]

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic co-solvent (e.g., isopropanol, ethyl acetate) if the substrate has low aqueous solubility.

Procedure (using an engineered P450):

  • A reaction vessel is charged with a buffered solution containing the engineered P450 enzyme (often as a cell lysate), the NADPH regeneration system components, and a co-solvent if needed.[7]

  • The alkene substrate is added to the reaction mixture.

  • The vessel is pressurized with oxygen and the reaction is incubated at a controlled temperature (e.g., room temperature) with shaking.[7]

  • The reaction is monitored over time by taking aliquots and analyzing them by GC or HPLC.

  • Once the reaction is complete, the mixture is extracted with an organic solvent.

  • The organic extract is dried and concentrated. The product can be purified by chromatography if necessary.

References

Navigating Three-Dimensional Chemical Space: A Comparative Guide to Alternatives for Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds that occupy three-dimensional space is paramount for the discovery of new therapeutics. Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a valuable spirocyclic building block, has gained traction for its ability to introduce conformational rigidity and unique exit vectors in molecular design. This guide provides an objective comparison of this reagent with viable alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for specific research applications.

The inherent strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, providing a convenient entry point for chemical diversification. However, the landscape of spirocyclic chemistry offers a variety of alternative scaffolds that can serve as bioisosteres or provide access to different regions of chemical space. This guide will focus on a comparative analysis of this compound with other key spirocyclic building blocks, including azaspiro[3.3]heptanes and bis-spirocyclic systems.

Performance Comparison of Spirocyclic Building Blocks

The choice of a spirocyclic building block can significantly impact the physicochemical properties and synthetic accessibility of the final compounds. Below is a comparative overview of key performance indicators for this compound and its alternatives.

Building BlockKey FeaturesAdvantages
This compound Epoxide-containing spirocycleReadily undergoes nucleophilic ring-opening, providing a handle for diversification.
N-Boc-2-azaspiro[3.3]heptane derivatives Four-membered azetidine ring fused to a cyclobutaneOffers different exit vectors and conformational properties compared to the epoxide-containing scaffold. Can be functionalized at various positions.
Bis-spirocyclic Scaffolds (e.g., bis-spiro-imidazolinones) Two spirocentersProvides access to highly complex and rigid three-dimensional structures.[1]

Experimental Data Summary

Spirocyclic PrecursorNucleophileProductYield (%)Reference
This compoundAnilinetert-butyl 4-(hydroxymethyl)-4-(phenylamino)piperidine-1-carboxylate~80-90% (estimated)Inferred from similar epoxide ring-opening reactions.[2][3]
N-Boc-6-oxo-2-azaspiro[3.3]heptaneBenzylamineN-Boc-6-(benzylamino)-2-azaspiro[3.3]heptaneNot Reported[Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening]
4-N-benzyl piperidone (precursor to a bis-spirocycle)Sodium Cyanide1-benzyl-4-cyanopiperidin-4-olQuantitative[1]

Note: The yields are highly dependent on the specific nucleophile, solvent, temperature, and catalyst used. The data presented here is for illustrative purposes.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis and functionalization of the discussed spirocyclic building blocks.

Protocol 1: Synthesis of a Bis-Spiro-Imidazolinone Scaffold

This protocol describes the initial steps in the synthesis of a bis-spiro-imidazolinone library, starting from 4-N-benzyl piperidone.[1]

Step 1: Cyanation of 4-N-benzyl piperidone To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions. Stir the reaction at room temperature overnight. The desired cyano-alcohol product is typically obtained in quantitative yield after workup.

Step 2: Acidic Hydrolysis Treat the product from Step 1 with concentrated sulfuric acid to hydrolyze the cyano group to a carboxylic acid. This step generally proceeds with high yield (e.g., 97%).[1]

Step 3: Condensation with a Ketone The resulting amino acid is then condensed with a ketone to form the first spirocyclic imidazolinone ring.

Protocol 2: Ring Opening of an Epoxide with an Amine (General Procedure)

This protocol is a general representation of the nucleophilic ring-opening of an epoxide, such as this compound, with an amine.[2][3]

Reaction Setup: In a round-bottom flask, dissolve the epoxide (1 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol, or neat). Add the amine nucleophile (1-2 equivalents). If required, add a catalyst (e.g., a Lewis acid like YCl₃ or a Brønsted acid).

Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile and the stability of the epoxide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the nucleophilic ring-opening of this compound and a typical workflow for parallel synthesis of compound libraries.

G reagent Tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate product Ring-Opened Product reagent->product Nucleophilic Attack nucleophile Nucleophile (e.g., Amine) nucleophile->product

Caption: Nucleophilic Ring-Opening of a Spirocyclic Epoxide.

G cluster_0 Library Design cluster_1 Parallel Synthesis cluster_2 Screening Scaffold Spirocyclic Scaffold Selection BuildingBlocks Building Block Selection Scaffold->BuildingBlocks Reaction Automated Synthesis in Plates BuildingBlocks->Reaction Purification High-Throughput Purification Reaction->Purification Assay Biological Assays Purification->Assay Data Data Analysis Assay->Data

Caption: Workflow for Parallel Synthesis and Screening of Spirocyclic Compound Libraries.[4]

Conclusion

This compound is a versatile building block for introducing spirocyclic motifs into drug candidates. However, a rich landscape of alternative spirocyclic scaffolds, such as azaspiro[3.3]heptanes and bis-spirocyclic systems, offers medicinal chemists a broader palette to explore three-dimensional chemical space. The choice of the optimal reagent will depend on the desired molecular geometry, physicochemical properties, and the synthetic strategy employed. This guide provides a starting point for comparing these valuable building blocks, and researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions.

References

Efficacy of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Derivatives as T-type Ca2+ Channel Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of T-type Ca2+ channel antagonists, with a special focus on the potential of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives. While direct experimental data on this specific scaffold is not yet available in peer-reviewed literature, this document aims to provide a valuable resource by comparing its structural features to known T-type channel blockers, summarizing the efficacy of established antagonists, and detailing the experimental protocols required for evaluation.

Comparative Analysis of T-type Ca2+ Channel Antagonists

T-type calcium channels, particularly the subtypes Cav3.1, Cav3.2, and Cav3.3, are crucial in regulating neuronal excitability and have been implicated in various neurological and cardiovascular disorders.[1] The development of selective antagonists for these channels is a significant area of interest in drug discovery.

While the efficacy of this compound derivatives remains to be elucidated, we can draw parallels from structurally related spiro compounds. For instance, a series of spiro-azetidines and azetidinones have been investigated as novel blockers of the T-type calcium channel Cav3.2, a target for treating inflammatory and neuropathic pain.[2] This suggests that the rigid, three-dimensional structure of spirocyclic systems can be advantageous for potent and selective interaction with the channel.

The table below summarizes the inhibitory concentrations (IC50) of several well-characterized T-type Ca2+ channel antagonists against the three main channel subtypes. This data provides a benchmark for the potential efficacy of novel compounds like the this compound derivatives.

CompoundCav3.1 IC50 (µM)Cav3.2 IC50 (µM)Cav3.3 IC50 (µM)Reference
Mibefradil~2.7~2.7~2.7[3]
NNC 55-0396~6.8--[3][4]
Z9440.05 - 0.160.05 - 0.160.05 - 0.16[5]
ML218-0.310.27[3]
TTA-A20.0890.092-[3]

Experimental Protocols

The gold standard for assessing the efficacy of T-type Ca2+ channel antagonists is the whole-cell patch-clamp electrophysiology assay .[6][7][8] This technique allows for the direct measurement of ion channel activity in living cells.

Detailed Protocol for Whole-Cell Patch-Clamp Assay

1. Cell Preparation:

  • Culture a suitable cell line stably expressing the human T-type calcium channel subtype of interest (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3).

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Ba2+ as the charge carrier instead of Ca2+ minimizes calcium-dependent inactivation of the channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

3. Electrophysiological Recording:

  • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -100 mV to ensure the channels are in a closed, ready-to-be-activated state.

  • Elicit T-type channel currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).

  • Record the baseline current in the absence of the test compound.

4. Compound Application and Data Analysis:

  • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

  • Perfuse the cell with the compound-containing external solution and record the current at steady-state inhibition.

  • To determine the IC50 value, apply a range of compound concentrations and measure the percentage of current inhibition at each concentration.

  • Fit the concentration-response data to the Hill equation to calculate the IC50.

Visualizing Key Processes

To better understand the context of T-type Ca2+ channel antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

T_type_Ca2_Channel_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects T_type T-type Ca2+ Channel (Cav3.x) Ca_influx Ca2+ Influx T_type->Ca_influx Depolarization Membrane Depolarization T_type->Depolarization Na_channel Voltage-gated Na+ Channel AP_firing Action Potential Firing Na_channel->AP_firing Gene_expression Altered Gene Expression Ca_influx->Gene_expression Depolarization->Na_channel Activates Neuronal_excitability Increased Neuronal Excitability AP_firing->Neuronal_excitability Low_voltage Low-Voltage Depolarization Low_voltage->T_type Activates

Caption: T-type Ca2+ channel signaling pathway in a neuron.

Experimental_Workflow Compound_Synthesis Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives Primary_Screening Primary Screening: Whole-Cell Patch Clamp (Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Analysis: IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling: (Other Ion Channels, e.g., hERG) Dose_Response->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models of Pain or Epilepsy) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for evaluating novel T-type Ca2+ channel antagonists.

References

Confirming the Structure of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of X-ray crystallography for confirming the structure of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a versatile building block in medicinal chemistry, and discusses alternative analytical techniques.

This compound (CAS Number: 147804-30-6) is a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] Its unique spirocyclic structure makes it a valuable component in drug discovery.[1] Accurate structural confirmation is paramount for understanding its reactivity and guiding the synthesis of more complex, biologically active molecules.

I. X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the definitive method for determining the precise atomic arrangement within a crystalline solid.[2][3] This technique provides accurate bond lengths, bond angles, and stereochemistry, offering an unambiguous confirmation of a molecule's three-dimensional structure.[3][4]

Key Advantages of X-ray Crystallography:

  • Unambiguous Structure Determination: Provides a complete and precise 3D model of the molecule.[3]

  • Absolute Configuration: Can determine the absolute stereochemistry of chiral centers, which is crucial for pharmacological activity.[3][4][5]

  • Detailed Geometric Information: Yields precise measurements of bond lengths, bond angles, and torsion angles.[3]

Challenges: The primary and often most difficult step in X-ray crystallography is obtaining a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[6][7] The molecule of interest, this compound, is described as a white to light yellow crystalline powder, suggesting that obtaining single crystals suitable for SCXRD is feasible.[1]

II. Comparison of Structural Elucidation Techniques

While X-ray crystallography is the gold standard, other techniques can provide valuable structural information, particularly when suitable crystals cannot be obtained. The table below compares key performance aspects of X-ray crystallography with other common analytical methods.

Technique Information Provided Sample Requirements Resolution Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[2][3]High-quality single crystal (>0.1 mm).[6][7]Atomic (<1 Å)Unambiguous structure determination.[2][3]Crystal growth can be challenging and time-consuming.[2][5]
Powder X-ray Diffraction (PXRD) Crystal lattice parameters, phase purity, polymorphism.[8]Microcrystalline powder.Lower than SCXRDHigh-throughput, useful for quality control.Does not provide detailed atomic coordinates for unknown structures.
Three-Dimensional Electron Diffraction (3DED) 3D atomic structure from very small crystals.[2][8]Nanocrystals or microcrystals (~0.5 µm).[2]Near-atomicApplicable to samples that are too small for SCXRD.[2]An evolving technique; data can be more complex to process.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D & 2D NMR), relative stereochemistry (NOE).Soluble sample.N/AExcellent for determining structure in solution, non-destructive.Can be ambiguous for complex stereochemistry and does not directly provide absolute configuration.[4]
Mass Spectrometry (MS) Molecular weight, elemental composition.Small amount of sample.N/AHigh sensitivity, provides molecular formula.Does not provide information on 3D structure or connectivity.
III. Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines the typical workflow for the structural determination of a small molecule like this compound using SCXRD.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of suitable size.

  • Methodology: Slow evaporation from a suitable solvent is a common technique. A saturated solution of the compound is prepared in a solvent in which it is sparingly soluble. The solvent is then allowed to evaporate slowly over several days to weeks, leading to the formation of crystals. Vapor diffusion is another widely used and gentle method where a less volatile solvent containing the analyte is exposed to the vapor of a more volatile counter-solvent in a sealed container.[9] Common solvent systems for crystallization of organic molecules include hexane/ethyl acetate, dichloromethane/hexane, and methanol/water.

2. Data Collection:

  • Objective: To measure the diffraction pattern of the crystal.

  • Methodology: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[7]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

  • Methodology: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using direct methods, which are highly effective for small molecules.[7] This yields an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in structural confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_structure Structure Determination Compound Tert-butyl 1-oxa-6-azaspiro [2.5]octane-6-carboxylate Powder Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Crystallization Crystal Growth (e.g., Slow Evaporation) Dissolution->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Mounting Mount Crystal on Diffractometer SingleCrystal->Mounting Xray X-ray Beam Exposure & Data Collection Mounting->Xray DiffractionData Diffraction Pattern (Intensities & Angles) Xray->DiffractionData PhaseProblem Phase Problem Solution (Direct Methods) DiffractionData->PhaseProblem ElectronDensity Electron Density Map Generation PhaseProblem->ElectronDensity ModelBuilding Atomic Model Building & Refinement ElectronDensity->ModelBuilding FinalStructure Final 3D Structure ModelBuilding->FinalStructure decision_pathway Start Need to Confirm Molecular Structure Crystal Can high-quality single crystals be grown? Start->Crystal SCXRD Use Single-Crystal X-ray Diffraction (SCXRD) Crystal->SCXRD Yes SmallCrystal Are microcrystals available? Crystal->SmallCrystal No ThreeDED Use 3D Electron Diffraction (3DED) SmallCrystal->ThreeDED Yes Soluble Is the compound soluble? SmallCrystal->Soluble No NMR Use NMR Spectroscopy (for connectivity) Soluble->NMR Yes Insoluble Consider Solid-State NMR or PXRD with CSP Soluble->Insoluble No

References

Unraveling the Reactivity Landscape of Azaspirocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Azaspirocycles, with their inherent three-dimensionality and conformational rigidity, have emerged as prized motifs in modern medicinal chemistry. However, a nuanced understanding of their relative reactivity is paramount for their effective application. This guide provides an objective comparison of the reactivity of different azaspirocycles, supported by experimental data and detailed methodologies, to empower informed scaffold selection in drug discovery.

The reactivity of the nitrogen atom within an azaspirocycle is a key determinant of its behavior in both synthetic transformations and biological systems. This reactivity, primarily its nucleophilicity and basicity, is subtly modulated by the size of the constituent rings and the position of the nitrogen atom within the spirocyclic framework. These structural variations influence the ring strain and the steric accessibility of the nitrogen lone pair, thereby tuning its chemical properties.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of reactivity is the basicity of the amine, which is quantified by its pKa value. The pKa of the conjugate acid of an amine reflects the equilibrium between the protonated and neutral forms and is a good indicator of the nitrogen's electron density and availability. The following table summarizes key computed physicochemical properties for a selection of common azaspirocycles.

ScaffoldStructureMolecular Weight ( g/mol )Predicted pKa (Strongest Basic)Predicted XLogP3
2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptane97.16[1]-0.7[1]
1-Azaspiro[4.4]nonane1-Azaspiro[4.4]nonane125.21[2]11.21.4[2]
2-Azaspiro[4.4]nonane2-Azaspiro[4.4]nonane125.21[2]-1.6[2]
7-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane125.21[3]10.51.8[3]
2-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane99.13[2]--0.7[2]

Observations:

  • Generally, azaspirocycles exhibit a higher fraction of sp³-hybridized carbons, which often correlates with improved solubility and metabolic stability compared to their non-spirocyclic, aromatic counterparts.[4]

  • The predicted pKa values suggest that the basicity of the nitrogen atom is influenced by the ring sizes and the presence of other heteroatoms. For instance, 1-Azaspiro[4.4]nonane is predicted to be more basic than 7-Azaspiro[3.5]nonane.[3]

  • The incorporation of an oxygen atom, as in 2-Oxa-6-azaspiro[3.3]heptane, is predicted to significantly decrease lipophilicity (XLogP3), which can be a strategy to enhance aqueous solubility.[2]

Experimental Reactivity: N-Alkylation and N-Acylation

The ring strain inherent in smaller rings, such as the four-membered ring in azaspiro[3.3]heptanes, can influence the hybridization of the nitrogen atom and its reactivity. While significant ring strain can in some cases increase the s-character of the C-H bonds alpha to the nitrogen, making them more acidic, it can also affect the ease of forming a transition state in nucleophilic reactions.

Experimental Protocols

To facilitate further comparative studies, the following are detailed methodologies for key experiments to assess azaspirocycle reactivity.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of an azaspirocycle.

Materials:

  • Azaspirocycle of interest

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 0.01 M solution of the azaspirocycle in deionized water.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has dropped significantly and a clear inflection point is observed in the titration curve (pH vs. volume of HCl added).

  • The pKa is determined as the pH at the half-equivalence point. This can be found from the inflection point of the first derivative of the titration curve.

  • Perform the titration in triplicate to ensure accuracy.[5]

Competitive N-Acylation of Heterocyclic Amines

Objective: To qualitatively compare the relative nucleophilicity of different azaspirocycles through a competitive acylation reaction.

Materials:

  • A mixture of two or more azaspirocycles of interest in equimolar amounts.

  • A limiting amount of an acylating agent (e.g., acetyl chloride or benzoyl chloride).

  • An inert, dry solvent (e.g., dichloromethane or acetonitrile).

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Analytical technique for product quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve an equimolar mixture of the azaspirocycles to be compared in the chosen solvent.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a sub-stoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total moles of amines) of the acylating agent to the stirred solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed for a set period.

  • Quench the reaction by adding a suitable reagent (e.g., water or a dilute aqueous acid).

  • Extract the organic components and analyze the product mixture using GC-MS or HPLC to determine the relative amounts of the acylated products. The ratio of the products will provide an indication of the relative reactivity of the parent azaspirocycles.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the reactivity of different azaspirocycles.

G Workflow for Comparing Azaspirocycle Reactivity cluster_synthesis Scaffold Synthesis & Purification cluster_reactivity Reactivity Assessment cluster_analysis Data Analysis & Comparison Synthesis Synthesize Azaspirocycles (e.g., A, B, C) Purification Purify & Characterize (NMR, MS, etc.) Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa CompetitiveRxn Competitive Reaction (e.g., N-Acylation) Purification->CompetitiveRxn DataAnalysis Analyze Results (Titration Curves, Product Ratios) pKa->DataAnalysis CompetitiveRxn->DataAnalysis Comparison Compare Reactivity (Basicity, Nucleophilicity) DataAnalysis->Comparison Application Inform Scaffold Selection in Drug Design Comparison->Application

A generalized workflow for the synthesis and comparative reactivity assessment of azaspirocycles.

Role in Signaling Pathways: G-Protein Coupled Receptors (GPCRs)

The nuanced reactivity of azaspirocycles plays a crucial role when these scaffolds are incorporated into ligands targeting proteins such as G-protein coupled receptors (GPCRs). The basicity of the azaspirocycle's nitrogen can dictate its protonation state at physiological pH, which is often critical for forming key ionic interactions with acidic residues in the receptor's binding pocket.

For instance, in the design of antagonists for the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, the basicity of the amine in the ligand is a determinant of its binding affinity.[8][9] A change in the azaspirocyclic scaffold could alter the pKa of the nitrogen, thereby influencing the strength of this interaction and modulating the antagonist's potency.

The following diagram illustrates a simplified signaling pathway involving a GPCR and how a ligand containing an azaspirocycle might interact.

GPCR_Signaling Simplified GPCR Signaling with Azaspirocycle Ligand cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand (with Azaspirocycle) Ligand->GPCR Binding (pKa dependent) Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

Benchmarking the Synthesis of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, particularly those incorporating small, strained rings like oxetanes, have garnered significant attention for their ability to confer desirable attributes such as metabolic stability and enhanced solubility. Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a key building block, exemplifies this class of compounds. This guide provides a comparative analysis of synthetic routes to this and structurally related spirocyclic oxetane-piperidine scaffolds, offering researchers and drug development professionals a basis for selecting the most suitable methodology for their needs.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic approaches to spirocyclic oxetane-piperidine scaffolds.

Parameter Benchmark: Multi-step Synthesis of 2-oxa-7-azaspiro[3.5]nonane Alternative 1: Gold-Catalyzed Cyclization Alternative 2: Paternò-Büchi Reaction
Starting Materials Diethyl malonate, N-tosylbis(2-bromoethyl)amineN-Boc-4-piperidone, propargyl alcoholCyclic ketones, maleic acid derivatives
Number of Steps 423 (telescoped)
Overall Yield ~73% (for the final deprotection and salt formation step)Not explicitly stated for a direct analog, but generally good to excellent yields are reported for similar scaffolds.29-30% (for representative examples)[1]
Key Reagents NaH, LiAlH4, Methanesulfonyl chloride, MgGold catalyst (e.g., AuCl3)p-Xylene, UV irradiation
Reaction Conditions High temperatures (80°C), inert atmosphere, use of strong reducing and basic reagents.Mild conditions, often at room temperature.Photochemical reaction, requires specialized equipment.
Purification Column chromatography required for intermediates.Column chromatography often required.Column chromatography and/or crystallization.

Experimental Protocols

Benchmark: Multi-step Synthesis of 2-oxa-7-azaspiro[3.5]nonane

This synthesis serves as a proxy for the preparation of the target molecule due to its structural similarity and the detailed published protocol.

Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate (3)

To a solution of diethyl malonate (0.500 g, 3.1 mmol) in DMF (50 mL), NaH (0.165 g, 6.9 mmol) was added, and the mixture was heated at 80 °C for 30 minutes. N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide (1.320 g, 3.4 mmol) was then added, and heating was continued for 12 hours. The reaction mixture was cooled, evaporated, and the residue was taken up in EtOAc (50 mL). The organic layer was washed with aqueous LiCl solution (5%, 3 x 50 mL), dried over Na2SO4, and concentrated to give the product.[2]

Step 2: Synthesis of [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol (4)

To a solution of the diethyl ester 3 (1.000 g, 2.6 mmol) in THF (20 mL), LiAlH4 (5.2 mL of a 1 M solution in THF, 5.2 mmol) was added dropwise over 5 minutes. The solution was stirred for 16 hours at room temperature. The reaction was quenched by the addition of ethanol (3 mL) followed by a saturated sodium potassium tartrate solution (40 mL) and stirred vigorously for 1 hour. The biphasic mixture was extracted with EtOAc (2 x 50 mL), and the combined organic layers were washed with brine (2 x 30 mL), dried (Na2SO4), and concentrated.[2]

Step 3: Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane (5)

A solution of methanesulfonyl chloride (0.4 mL, 5.2 mmol) in THF (5 mL) was added to a solution of the diol 4 (1.700 g, 5.7 mmol) in THF (50 mL) via a syringe pump at a rate of 1.7 mL/h. Simultaneously, potassium tert-butoxide (0.636 g, 5.7 mmol) was added in portions. The mixture was stirred at room temperature for 1 hour, followed by the addition of more potassium tert-butoxide (1.900 g, 17.0 mmol) and stirring for an additional 2 hours. The mixture was evaporated, and the residue was worked up with EtOAc and water.[2]

Step 4: Deprotection and Salt Formation to Yield Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (1b)

The protected spirocycle 5 (1.300 g, 4.6 mmol) and Mg turnings (0.780 g, 32.3 mmol) in MeOH (50 mL) were sonicated for 1 hour. The mixture was evaporated, and the residue was treated with Et2O and Na2SO4·10H2O. After filtration, anhydrous oxalic acid (0.210 g, 2.3 mmol) was added to the filtrate to precipitate the oxalate salt of the final product.[2]

Alternative 1: Gold-Catalyzed Synthesis of Spirocyclic Oxetane-Piperidine Scaffolds

This method offers a more convergent and atom-economical approach to the spirocyclic core.

General Procedure:

A spirocyclic, sp3-atom rich oxetane-containing scaffold can be synthesized in two steps via a gold-catalyzed propargylic alcohol rearrangement.[3][4] The key step involves the cyclization of a propargylic alcohol derived from a piperidine precursor. While a specific protocol for the exact target is not detailed, a general approach involves the reaction of an N-protected 4-piperidone with a propargyl Grignard reagent to form the tertiary alcohol precursor. This precursor is then subjected to gold-catalyzed cyclization. The reaction is reported to be robust and scalable.[3]

Alternative 2: Paternò-Büchi Reaction for Spirocyclic Oxetane Synthesis

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct route to oxetanes.

General Procedure:

A telescoped three-step sequence involving a Paternò-Büchi reaction between a cyclic ketone (such as N-Boc-4-piperidone) and a maleic acid derivative has been reported for the synthesis of functionalized spirocyclic oxetanes.[1][5] The reaction is typically carried out under UV irradiation in the presence of a sensitizer. The use of p-xylene has been shown to suppress the competing dimerization of the alkene, improving the yield of the desired oxetane.[1]

Visualizing the Workflow

To better understand the logical flow of the benchmark synthetic process, the following diagram illustrates the key transformations.

cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxetane Formation cluster_step4 Step 4: Deprotection start1 Diethyl Malonate step1 Diethyl 1-Tosylpiperidine-4,4-dicarboxylate start1->step1 start2 N-Tosylbis(2-bromoethyl)amine start2->step1 step2 [1-Tosylpiperidine-4,4-diyl]dimethanol step1->step2 LiAlH4 step3 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane step2->step3 MsCl, KOtBu product 2-Oxa-7-azaspiro[3.5]nonane step3->product Mg, MeOH

Caption: Workflow for the multi-step synthesis of a spirocyclic oxetane-piperidine.

Conclusion

The synthesis of this compound and its analogs can be approached through various synthetic strategies, each with its own set of advantages and disadvantages. The benchmark multi-step synthesis, while reliable and high-yielding in its final steps, is lengthy and requires the use of harsh reagents. In contrast, modern methods like gold-catalyzed cyclizations offer a more streamlined and potentially milder route to these valuable spirocyclic scaffolds. The Paternò-Büchi reaction provides a direct photochemical approach, though yields may be moderate and require specialized equipment. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired substitution pattern on the final molecule. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these important building blocks for drug discovery.

References

Navigating Purity: A Comparative Guide to the Assessment of 6-Boc-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-Boc-1-oxa-6-azaspiro[2.5]octane, a versatile spirocyclic compound. We present a comparative analysis with alternative structures, supported by illustrative experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction

6-Boc-1-oxa-6-azaspiro[2.5]octane is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its unique three-dimensional structure offers opportunities for exploring new chemical space in drug discovery. Given its role as a critical starting material, a thorough understanding and rigorous assessment of its purity are essential to ensure the reliability of downstream applications and the quality of final compounds.

This guide compares the performance of several key analytical techniques for purity determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We also present a comparative purity profile against other structurally related building blocks, providing a broader context for quality assessment.

Comparative Purity Analysis

The purity of 6-Boc-1-oxa-6-azaspiro[2.5]octane is benchmarked against two alternative Boc-protected piperidine-based building blocks. The following table summarizes typical purity data obtained from different analytical techniques. It is important to note that this data is illustrative and based on analyses of structurally analogous compounds, intended to provide a comparative framework.[2][3]

CompoundHPLC-UV Purity (%)GC-MS Purity (%)qNMR Purity (%)
6-Boc-1-oxa-6-azaspiro[2.5]octane 98.599.299.5
N-Boc-4-hydroxypiperidine98.298.999.3
N-Boc-piperazine97.998.599.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of 6-Boc-1-oxa-6-azaspiro[2.5]octane and can be adapted for similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of 6-Boc-1-oxa-6-azaspiro[2.5]octane by assessing the main peak area relative to the total peak area of all components.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-15 min, 20-80% B; 15-20 min, 80% B; 20-21 min, 80-20% B; 21-25 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-Boc-1-oxa-6-azaspiro[2.5]octane sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the identity of 6-Boc-1-oxa-6-azaspiro[2.5]octane. Due to the Boc protecting group, thermal lability can be a concern, and method development should carefully consider the inlet temperature.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (optimization may be required to prevent degradation).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of 6-Boc-1-oxa-6-azaspiro[2.5]octane using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has signals that do not overlap with the analyte signals.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the 6-Boc-1-oxa-6-azaspiro[2.5]octane sample (e.g., 10-20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing Workflows and Pathways

To further aid in understanding the analytical process and the potential biological context of this class of compounds, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Calculation weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter gcms GC-MS Analysis dissolve->gcms qnmr qNMR Analysis dissolve->qnmr hplc HPLC-UV Analysis filter->hplc integrate Peak Integration hplc->integrate gcms->integrate qnmr->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report G MetAP2 MetAP2 ProcessedProtein Processed Protein MetAP2->ProcessedProtein Cleavage of Met NascentProtein Nascent Protein (with N-terminal Met) NascentProtein->MetAP2 Angiogenesis Angiogenesis ProcessedProtein->Angiogenesis Promotes Inhibitor 6-Boc-1-oxa-6- azaspiro[2.5]octane (Derivative) Inhibitor->MetAP2 Inhibition G p53 p53 MDM2 MDM2 p53->MDM2 Upregulates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits (Degradation) Inhibitor Spirocyclic Compound Inhibitor->MDM2 Inhibition G cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization GeneExpression Gene Expression (Proliferation, Differentiation) STAT->GeneExpression Transcription Inhibitor Small Molecule Inhibitor Inhibitor->JAK

References

Unlocking the Therapeutic Potential of 1-oxa-6-azaspiro[2.5]octane Derivatives: A Guide to Biological Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with therapeutic promise is a constant endeavor. The tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate core represents a versatile starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive framework for the biological assay validation of novel compounds derived from this scaffold, offering a comparative analysis with structurally related molecules and detailing essential experimental protocols.

While direct biological data for compounds synthesized from this compound is emerging, research on the closely related 1-oxa-4-azaspiro[4.5]decane scaffold has revealed significant potential in oncology. These findings provide a valuable roadmap for validating novel derivatives of the 1-oxa-6-azaspiro[2.5]octane core. Furthermore, the parent scaffold has been identified as a key intermediate in the development of therapeutics for neurological disorders, suggesting a breadth of potential applications.

Comparative Performance of Structurally Related Spiro Compounds

To establish a benchmark for biological activity, we can examine the performance of previously reported 1-oxa-4-azaspiro derivatives that have demonstrated potent anticancer effects. The following table summarizes their in vitro cytotoxicity against various human cancer cell lines.

Compound IDScaffoldTarget Cell LineIC50 (µM)Reference
11h 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneA549 (Lung Carcinoma)0.19[1]
MDA-MB-231 (Breast Adenocarcinoma)0.08[1]
HeLa (Cervical Cancer)0.15[1]
11b 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneA549 (Lung Carcinoma)0.18[1]
11d 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneMDA-MB-231 (Breast Adenocarcinoma)0.08[1]
7j 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneA549 (Lung Carcinoma)0.17[2]
MDA-MB-231 (Breast Adenocarcinoma)0.05[2]
HeLa (Cervical Cancer)0.07[2]

Proposed Biological Assay Validation Workflow

The following experimental workflow is proposed for the comprehensive biological validation of novel compounds synthesized from this compound.

Biological Assay Validation Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Cell Viability Assays Cell Viability Assays Compound Synthesis->Cell Viability Assays Test Compounds Kinase Inhibition Assays Kinase Inhibition Assays Cell Viability Assays->Kinase Inhibition Assays Active Compounds Signaling Pathway Analysis Signaling Pathway Analysis Kinase Inhibition Assays->Signaling Pathway Analysis Cell Cycle Analysis Cell Cycle Analysis Signaling Pathway Analysis->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Signaling Pathway Analysis->Apoptosis Assays Xenograft Models Xenograft Models Signaling Pathway Analysis->Xenograft Models Confirmed MoA Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies

Figure 1. Proposed workflow for biological assay validation.

Key Signaling Pathways in Cancer

The anticancer activity of spirocyclic compounds has been linked to the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways, and their downstream effector, the PI3K/Akt/mTOR pathway, are critical targets.[3][4]

EGFR_VEGFR2_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR2 Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2. Simplified EGFR and VEGFR2 signaling cascade leading to cell proliferation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for generating reliable and reproducible data. The following sections outline standard methodologies for key assays in the validation workflow.

Cell Viability Assays (MTT/MTS Assay)

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Principle: Metabolically active cells reduce tetrazolium salts (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR2).

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

Protocol (Example: In Vitro Kinase Assay):

  • Reagents: Recombinant human kinase (e.g., EGFR, VEGFR2), kinase-specific substrate, ATP, and assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method (e.g., ELISA with a phospho-specific antibody, fluorescence polarization, or luminescence-based ATP detection).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, mTOR).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-Akt, anti-Akt).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

By following this comprehensive validation guide, researchers can systematically evaluate the biological activity of novel compounds derived from this compound, elucidate their mechanisms of action, and build a strong data package to support their further development as potential therapeutic agents.

References

Navigating Spirocycle Synthesis: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecular architectures is paramount. Spirocycles, characterized by two rings sharing a single atom, are increasingly sought-after motifs due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This guide provides a detailed, objective comparison of two prominent synthetic strategies for constructing spirocyclic scaffolds: the Palladium-catalyzed Intramolecular Heck Reaction and Organocatalytic Cascade Reactions. We present a cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate route for specific research and development needs.

The choice of a synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, cost, scalability, and environmental impact. This guide focuses on the synthesis of spirooxindoles, a common and medicinally relevant class of spirocycles, to provide a direct comparison between a classic transition-metal-catalyzed approach and a modern organocatalytic strategy.

Route 1: The Intramolecular Heck Reaction

The Intramolecular Heck Reaction is a powerful and well-established method for carbon-carbon bond formation, enabling the construction of complex ring systems.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[2] For the synthesis of spirooxindoles, a common precursor is a 2-bromo-N-allylaniline derivative, which upon cyclization, forms the spirocyclic core.[3]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Palladium(0) complex. This is followed by migratory insertion of the tethered alkene into the Aryl-Palladium bond, forming a new carbon-carbon bond and the spirocyclic intermediate. The cycle is completed by β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst.

Route 2: Organocatalytic Cascade Reactions

Asymmetric organocatalysis has emerged as a compelling alternative to metal-catalyzed reactions, often offering milder reaction conditions and avoiding the use of expensive and potentially toxic heavy metals.[4] For spirooxindole synthesis, a common approach involves a cascade or domino reaction, where multiple bonds are formed in a single pot. A typical example is the reaction between an isatin derivative and an active methylene compound, such as malononitrile or an enal, catalyzed by a chiral organic molecule like a quinine-derived squaramide or a chiral phosphoric acid.[5][6]

Mechanism: These reactions are often initiated by the formation of a reactive intermediate, such as an enamine or iminium ion, from the reaction of the substrate with the organocatalyst. This is followed by a series of sequential reactions, such as Michael additions and aldol condensations, that build the spirocyclic framework in a highly stereocontrolled manner.[6]

Comparative Analysis: Performance and Cost

To provide a clear comparison, we will analyze representative examples for the synthesis of a spirooxindole scaffold via both routes.

Scenario 1: Intramolecular Heck Reaction

  • Reaction: Cyclization of a 2-bromo-N-allylaniline derivative.[3]

  • Catalyst System: Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand (e.g., Tricyclohexylphosphine, PCy₃).[3]

Scenario 2: Organocatalytic Cascade Reaction

  • Reaction: Reaction of an isatin derivative with an α,β-unsaturated aldehyde.

  • Catalyst System: A quinine-derived squaramide organocatalyst.

Below is a summary of the key quantitative data for these representative reactions.

ParameterIntramolecular Heck ReactionOrganocatalytic Cascade Reaction
Typical Yield 70-95%[3]85-98%
Reaction Time 12-24 hours[3]8-16 hours
Reaction Temperature 80-120 °C[3]Room Temperature to 40 °C
Catalyst Loading 1-5 mol%5-20 mol%
Stereoselectivity Often requires chiral ligands for enantioselectivityHigh diastereo- and enantioselectivity is common
Cost of Catalyst High (Palladium is a precious metal)Moderate to High (complex chiral molecules)
Cost of Precursors Moderate (multi-step synthesis often required)Low to Moderate (commercially available starting materials)
Scalability Well-established, but catalyst cost can be a factor.[3]Generally good, with potential for process intensification.
Green Metrics (Estimated) Lower Atom Economy, Higher E-FactorHigher Atom Economy, Lower E-Factor

Cost-Benefit Deep Dive

Cost Analysis:

A significant factor in the cost-benefit analysis is the price of the catalysts and starting materials.

Reagent/CatalystRouteEstimated Price (per gram)
Palladium(II) AcetateHeck Reaction~$100 - $200[7]
Tricyclohexylphosphine (PCy₃)Heck Reaction~$15 - $25
2-Bromo-N-allylanilineHeck ReactionCustom synthesis required, estimated moderate cost
IsatinOrganocatalysis~$0.35 - $1.00[5][8]
Quinine-derived SquaramideOrganocatalysis~$50 - $300+ (highly variable)
Chiral Phosphoric AcidOrganocatalysis~$100 - $500+ (highly variable)[9]

Note: Prices are estimates based on currently available data from chemical suppliers and can vary significantly based on purity, quantity, and supplier.

The initial outlay for the palladium catalyst in the Heck reaction is substantial. While catalyst loading is typically low (1-5 mol%), the high price of palladium can be a major cost driver, especially at scale. In contrast, while some complex organocatalysts can also be expensive, the starting materials for the organocatalytic route, such as isatin, are generally more affordable.[5][8]

Benefit Analysis:

BenefitIntramolecular Heck ReactionOrganocatalytic Cascade Reaction
Versatility & Scope Broad scope for various ring sizes and functional groups.[1]Highly effective for specific transformations, excellent for generating stereocenters.
Maturity of Technology Well-established and extensively documented method.[1]Rapidly developing field with continuous innovation.
Stereocontrol Can be challenging; often requires expensive chiral ligands.A key advantage; catalysts are designed for high stereoselectivity.
"Green" Chemistry Use of a precious metal, often higher temperatures and organic solvents.Metal-free, often milder conditions, can sometimes be run in greener solvents.[4]
Process Safety Potential for hazardous phosphine ligands and high-temperature reactions.Generally safer, with milder conditions and less toxic catalysts.

Experimental Protocols

Representative Protocol 1: Intramolecular Mizoroki–Heck Annulation [3]

A solution of the 2-bromo-N-allylaniline derivative (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and a base such as K₂CO₃ (2.0 equiv) in a suitable solvent (e.g., toluene or DMF) is degassed and heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spirooxindole.

Representative Protocol 2: Organocatalytic Cascade Reaction

To a solution of isatin (1.0 equiv) and an α,β-unsaturated aldehyde (1.2 equiv) in a solvent such as toluene or CH₂Cl₂ at room temperature is added the quinine-derived squaramide catalyst (0.10 equiv). The reaction is stirred for 8-16 hours until completion (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by flash column chromatography to yield the spirooxindole product.

Visualization of Workflows

Cost_Benefit_Analysis_Workflow cluster_input Analysis Inputs cluster_cost Cost Factors cluster_benefit Benefit Factors Target Target Spirocycle Route1 Route 1: Intramolecular Heck Target->Route1 Route2 Route 2: Organocatalysis Target->Route2 Cost_Materials Starting Materials Cost Route1->Cost_Materials Cost_Catalyst Catalyst & Ligand Cost Route1->Cost_Catalyst Cost_Process Solvents & Energy Route1->Cost_Process Cost_Purification Purification & Waste Route1->Cost_Purification Benefit_Yield Yield & Purity Route1->Benefit_Yield Benefit_Time Reaction Time Route1->Benefit_Time Benefit_Green Green Metrics (PMI, E-Factor) Route1->Benefit_Green Benefit_Safety Safety & Scalability Route1->Benefit_Safety Benefit_Stereo Stereoselectivity Route1->Benefit_Stereo Route2->Cost_Materials Route2->Cost_Catalyst Route2->Cost_Process Route2->Cost_Purification Route2->Benefit_Yield Route2->Benefit_Time Route2->Benefit_Green Route2->Benefit_Safety Route2->Benefit_Stereo Decision Optimal Route Selection Cost_Materials->Decision Cost_Catalyst->Decision Cost_Process->Decision Cost_Purification->Decision Benefit_Yield->Decision Benefit_Time->Decision Benefit_Green->Decision Benefit_Safety->Decision Benefit_Stereo->Decision

Synthetic_Route_Comparison cluster_heck Intramolecular Heck Reaction cluster_organo Organocatalytic Cascade H_Start 2-Bromo-N-allylaniline H_Cat Pd(OAc)₂ / PCy₃ H_Start->H_Cat Heat, Base H_Product Spirooxindole H_Cat->H_Product O_Start1 Isatin O_Cat Chiral Organocatalyst O_Start1->O_Cat Mild Conditions O_Start2 Active Methylene Cmpd. O_Start2->O_Cat Mild Conditions O_Product Spirooxindole O_Cat->O_Product

Conclusion and Recommendations

Both the Intramolecular Heck Reaction and Organocatalytic Cascade Reactions are highly effective methods for the synthesis of spirocycles, each with a distinct profile of advantages and disadvantages.

The Intramolecular Heck Reaction is a robust and versatile method, particularly well-suited for:

  • Synthesizing a wide variety of spirocyclic systems where stereoselectivity is not the primary concern or can be addressed through other means.

  • Situations where the multi-step synthesis of the precursor is feasible and the cost of the palladium catalyst can be justified, for instance, in late-stage clinical development or for high-value target molecules.

Organocatalytic Cascade Reactions are the preferred choice when:

  • High stereoselectivity is a critical requirement, as these methods often provide excellent enantiomeric and diastereomeric control.

  • "Green" chemistry principles are a priority, due to the metal-free nature, milder reaction conditions, and often higher atom economy.

  • Cost-effectiveness of starting materials and the avoidance of precious metal catalysts are key considerations, particularly in early-stage drug discovery and process development.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the complexity of the target molecule, budgetary constraints, and the desired scale of production. For many modern drug discovery programs where speed, stereocontrol, and sustainability are paramount, the tide is increasingly turning towards the elegance and efficiency of organocatalytic cascade reactions. However, the reliability and broad applicability of the Intramolecular Heck Reaction ensure it remains a vital tool in the synthetic chemist's arsenal.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Chemical Profile and Handling Precautions

This compound is a solid organic compound.[1] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be aware of the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and amines.[2]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 147804-30-6[1][3][4][5][6]
Molecular Formula C₁₁H₁₉NO₃[1][4][6]
Molecular Weight 213.27 g/mol [1][4][5]
Physical Form Solid[1]
Storage Class 11 - Combustible Solids[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure, unused this compound or if it is contaminated with other substances.

  • Segregate Waste: Do not mix this compound with incompatible materials. Keep it in a separate, clearly labeled, and sealed container.

2. Packaging and Labeling:

  • Container Selection: Use a chemically resistant and sealable container suitable for solid waste.

  • Labeling: Clearly label the container with the full chemical name: "this compound", the CAS number (147804-30-6), and any relevant hazard symbols.

3. Storage Pending Disposal:

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Container Integrity: Ensure the container remains tightly closed and is not leaking.

4. Professional Disposal:

  • Engage a Licensed Contractor: Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[4]

  • Regulatory Compliance: Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Avoid Improper Disposal: Do not empty this chemical into drains or release it into the environment.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate Waste B Characterize Waste (Pure or Contaminated?) A->B C Segregate from Incompatible Materials B->C D Package in Labeled, Sealed Container C->D E Store in Designated Secure Area D->E F Contact Licensed Waste Disposal Service E->F I Do NOT Dispose in Drain or Trash E->I G Arrange for Pickup and Incineration F->G H End: Proper Disposal G->H

References

Comprehensive Safety and Handling Guide for Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS Number: 147804-30-6 Molecular Formula: C₁₁H₁₉NO₃[1][2]

This document provides essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin irritation (Category 2)[3][4]

  • Serious eye irritation (Category 2A)[3][4]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[3][4]

The following personal protective equipment is mandatory when handling this substance:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a splash hazard.To prevent eye contact which can cause serious irritation.[3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact which can cause irritation.[3][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant overalls may be necessary.To protect skin from accidental contact and contamination.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for operations generating dust, use a NIOSH-approved respirator with an appropriate cartridge.To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[3][4]

Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

  • Keep the container tightly closed when not in use.[3][4]

2.2. Handling Procedure:

  • Don all required personal protective equipment as specified in the table above.

  • Conduct all handling and weighing operations within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and equipment.[5]

  • After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[3]

  • Remove contaminated clothing promptly and wash it before reuse.[3][4]

2.3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Store locked up.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[4]

Emergency Procedures

3.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

3.2. Spill and Leak Cleanup:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, prevent further leakage if safe to do so.

  • For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Do not allow the product to enter drains or waterways.[3]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers. Dispose of them in accordance with institutional and local regulations for hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Chemical waste generators must comply with local, regional, and national hazardous waste regulations.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

G prep Preparation - Verify fume hood - Check safety equipment - Gather materials ppe Don PPE - Safety glasses/goggles - Lab coat - Chemical-resistant gloves prep->ppe Before starting handling Chemical Handling (in Fume Hood) - Weighing - Reaction setup ppe->handling post_handling Post-Handling Procedures - Close container - Clean work area handling->post_handling decontaminate Decontamination - Remove and dispose of gloves - Wash hands thoroughly post_handling->decontaminate storage Storage - Cool, dry, well-ventilated - Tightly sealed container - Locked up post_handling->storage If not all is used disposal Waste Disposal - Segregate hazardous waste - Label container - Store for pickup decontaminate->disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。